molecular formula C11H16N2O6 B1262355 5,6-Dimethyluridine

5,6-Dimethyluridine

Cat. No.: B1262355
M. Wt: 272.25 g/mol
InChI Key: CUJCOVAXFZKIAJ-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyluridine is a chemically modified pyrimidine nucleoside where two methyl groups are located at the 5 and 6 positions of the uracil base. This modification alters the base's steric profile and electronic characteristics, making it a valuable tool in nucleic acid research for studying structure-function relationships, investigating nucleoside transport and metabolism, and exploring the biochemical roles of modified nucleotides. Researchers utilize this compound in the synthesis of oligonucleotides to modulate the stability and hybridization properties of RNA. It is also relevant in metabolic studies and serves as a reference standard in analytical chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Key applications and research value: • Nucleic Acid Research: Used to probe the impact of base methylation on RNA structure, stability, and function. • Oligonucleotide Synthesis: Serves as a building block for introducing specific modifications into synthetic RNA strands. • Biochemical Studies: A substrate for studying enzyme kinetics and the metabolism of modified nucleosides. • Analytical Standard: Can be used as a reference standard in chromatographic or mass spectrometric analyses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-4-5(2)13(11(18)12-9(4)17)10-8(16)7(15)6(3-14)19-10/h6-8,10,14-16H,3H2,1-2H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

CUJCOVAXFZKIAJ-FDDDBJFASA-N

Isomeric SMILES

CC1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C

Synonyms

5,6-dimethyluridine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyluridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Modified Nucleosides in Modern Research

In the intricate world of molecular biology and drug development, nucleosides serve as the fundamental building blocks of nucleic acids. Beyond the canonical purines and pyrimidines, a vast array of modified nucleosides exists, each with unique structural and functional characteristics. These modifications are not mere chemical curiosities; they are pivotal in regulating gene expression, fine-tuning the structure and function of RNA, and offering novel therapeutic avenues. This guide focuses on a specific, chemically modified pyrimidine nucleoside: 5,6-dimethyluridine. While less ubiquitous than its 5-methyluridine counterpart, the dimethylated form presents a unique steric and electronic profile, making it a valuable tool for researchers in nucleic acid chemistry, structural biology, and pharmacology. This document aims to provide a comprehensive technical overview of 5,6-dimethyluridine, consolidating available information on its chemical structure, physicochemical properties, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties of 5,6-Dimethyluridine

5,6-Dimethyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine. Its defining feature is the presence of two methyl groups at the 5 and 6 positions of the uracil base. This modification significantly alters the local chemical environment of the nucleobase compared to uridine and 5-methyluridine.

1.1. Core Chemical Identity

The fundamental structural details of 5,6-dimethyluridine are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione[1]
Molecular Formula C11H16N2O6[1]
Molecular Weight 272.25 g/mol [1]
Canonical SMILES CC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C
InChI Key InChI=1S/C11H16N2O6/c1-4-5(2)13(11(18)12-9(4)17)10-8(16)7(15)6(3-14)19-10/h6-8,10,14-16H,3H2,1-2H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1[1]

1.2. Physicochemical Properties: A Comparative Perspective

Detailed experimental data on the physicochemical properties of 5,6-dimethyluridine, such as melting point and solubility, are not extensively documented in publicly available literature. However, we can infer some of its likely characteristics by comparing it with its close analogs, 5-methyluridine and uridine.

Property5,6-Dimethyluridine5-MethyluridineUridine
Melting Point (°C) Data not available183-187163-167
Solubility Data not availableSoluble in DMSO (~10 mg/mL) and DMF (~16 mg/mL); sparingly soluble in water and methanol.Soluble in water (50 mg/mL), DMSO, and methanol.
UV λmax (nm) Data not available267 (at pH 7)262 (at pH 7)

The addition of the second methyl group at the 6-position in 5,6-dimethyluridine is expected to increase its lipophilicity compared to 5-methyluridine, potentially leading to lower aqueous solubility. The melting point may also be altered due to changes in crystal packing induced by the additional methyl group.

Synthesis and Purification of 5,6-Dimethyluridine

While specific, detailed protocols for the synthesis of 5,6-dimethyluridine are not widely published, its preparation would likely follow established methodologies for nucleoside modification. A plausible synthetic route would involve the glycosylation of 5,6-dimethyluracil with a protected ribose derivative, followed by deprotection.

2.1. Conceptual Synthetic Workflow

A generalized workflow for the synthesis of modified pyrimidine nucleosides is depicted below. The key challenge in synthesizing 5,6-dimethyluridine lies in the preparation of the 5,6-dimethyluracil base and its subsequent efficient coupling to the ribose sugar.

Synthesis_Workflow cluster_base Base Preparation cluster_sugar Sugar Preparation cluster_coupling Glycosylation and Deprotection Base_Start Starting Material (e.g., Uracil) Base_Mod Methylation at C5 and C6 positions Base_Start->Base_Mod Chemical Modification Dimethyluracil 5,6-Dimethyluracil Base_Mod->Dimethyluracil Coupling Glycosylation Reaction Dimethyluracil->Coupling Ribose D-Ribose Protected_Ribose Protected Ribose (e.g., Acetyl, TBDMS) Ribose->Protected_Ribose Protection of Hydroxyl Groups Protected_Ribose->Coupling Protected_Nucleoside Protected 5,6-Dimethyluridine Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product 5,6-Dimethyluridine Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of 5,6-dimethyluridine.

2.2. Purification and Characterization

Purification of the final product would typically be achieved through column chromatography on silica gel. The identity and purity of synthesized 5,6-dimethyluridine would then be confirmed using a suite of analytical techniques.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of 5,6-dimethyluridine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 5,6-dimethyluridine is expected to show distinct signals for the protons of the ribose sugar moiety and the two methyl groups on the uracil base. The absence of a proton at the 6-position of the uracil ring, which is present in uridine and 5-methyluridine, would be a key distinguishing feature.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic chemical shifts would be observed for the carbons of the ribose unit and the pyrimidine ring, including the two methyl carbons.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of 5,6-dimethyluridine. The fragmentation pattern in tandem MS (MS/MS) would likely involve the characteristic cleavage of the glycosidic bond between the ribose sugar and the 5,6-dimethyluracil base.

3.3. UV-Vis Spectroscopy

3.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 5,6-dimethyluridine and for its quantification in various matrices. A reversed-phase HPLC method would be the standard approach, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Biological Role and Applications in Research and Development

The primary utility of 5,6-dimethyluridine lies in its application as a research tool to probe the structure-function relationships of nucleic acids.

4.1. Probing Nucleic Acid Structure and Stability

The methylation of the uracil base at the 5 and 6 positions introduces steric bulk and alters the electronic properties of the nucleobase. By incorporating 5,6-dimethyluridine into synthetic RNA or DNA oligonucleotides, researchers can investigate the impact of these modifications on:

  • Duplex Stability: The additional methyl groups can influence the thermodynamics of base pairing and stacking interactions.

  • RNA Tertiary Structure: The steric hindrance from the dimethylated base can affect the folding of RNA into complex three-dimensional structures.

  • Protein-Nucleic Acid Interactions: The modified base can either enhance or disrupt the binding of proteins that recognize specific nucleic acid sequences.

4.2. Oligonucleotide Synthesis and Therapeutic Development

5,6-Dimethyluridine can be used as a building block in the chemical synthesis of modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides or siRNAs.[1] The introduction of such modifications can enhance the nuclease resistance and improve the pharmacokinetic properties of these therapeutic agents.

Applications_Workflow cluster_research Basic Research Applications cluster_drugdev Drug Development Applications Start 5,6-Dimethyluridine Oligo_Synth Incorporate into Synthetic Oligonucleotides Start->Oligo_Synth Therapeutic_Oligos Synthesis of Therapeutic Oligonucleotides Start->Therapeutic_Oligos Structural_Studies Structural Biology (NMR, X-ray Crystallography) Oligo_Synth->Structural_Studies Biophysical_Studies Biophysical Assays (Melting Temp., Binding Kinetics) Oligo_Synth->Biophysical_Studies Enzyme_Studies Enzyme-Substrate Interaction Studies Oligo_Synth->Enzyme_Studies Antisense Antisense Oligonucleotides Therapeutic_Oligos->Antisense siRNA siRNA Therapeutic_Oligos->siRNA Pharmacology Pharmacokinetic and Pharmacodynamic Studies Antisense->Pharmacology siRNA->Pharmacology

Caption: Key application areas of 5,6-dimethyluridine.

4.3. Analytical Standard

Due to its unique mass and structure, 5,6-dimethyluridine can serve as an internal or external standard in mass spectrometry-based analytical methods for the detection and quantification of modified nucleosides in biological samples.[1]

Future Perspectives and Conclusion

5,6-Dimethyluridine represents a valuable, albeit understudied, modified nucleoside. While detailed experimental data remains sparse, its potential applications in elucidating the complex roles of nucleoside modifications in biological systems are clear. Future research efforts should focus on:

  • Detailed Physicochemical Characterization: Publicly documenting experimental data on its solubility, stability, and spectroscopic properties.

  • Elucidation of Biological Effects: Investigating the specific consequences of incorporating 5,6-dimethyluridine into various RNA species and its effects on cellular processes.

  • Development of Novel Therapeutics: Exploring its use in the design of next-generation oligonucleotide-based drugs with enhanced properties.

References

Sources

The Synthetic Conformational Switch: Biological Significance of 5,6-Dimethyluridine (m⁵m⁶U) in tRNA Probing

[1]

Executive Summary & Nomenclature Clarification

In the high-precision field of RNA structural biology, 5,6-dimethyluridine (m⁵m⁶U) occupies a unique niche.[1][2] Unlike the ubiquitous natural modifications such as 5-methyluridine (m⁵U, ribothymidine) or 5,2'-O-dimethyluridine (m⁵Um), m⁵m⁶U is a non-natural, synthetic nucleoside analog .[1]

Its "biological significance" lies not in its endogenous regulation, but in its power as a steric probe .[1] By introducing a methyl group at the C6 position of the uracil base, m⁵m⁶U introduces severe steric hindrance that forces the nucleoside into the syn conformation about the glycosidic bond.[1][2] This property makes it an invaluable tool for "atomic mutagenesis"—allowing researchers to interrogate the conformational plasticity of the ribosome's decoding center and the active sites of RNA-modifying enzymes.[1]

CRITICAL NOMENCLATURE ALERT: Researchers often confuse similar abbreviations. Ensure your target molecule is identified correctly:

  • m⁵m⁶U (5,6-dimethyluridine): Synthetic.[1][3] Forces syn conformation.[2] Used for structural probing. [1] * m⁵Um (5,2'-O-dimethyluridine): Natural.[1][4] Found in the anticodon loop (position 34/39).[1] Regulates codon fidelity.

  • D (5,6-dihydrouridine): Natural.[1][4][5] Found in the D-loop.[1] Promotes flexibility.

Chemical Physics: The "Syn" Conformational Trap[1]

To understand the utility of m⁵m⁶U, one must understand the thermodynamics of the glycosidic bond.[1]

The Steric Clash Mechanism

In standard RNA helices (A-form), pyrimidines exist predominantly in the anti conformation, where the base is oriented away from the sugar.[1]

  • Standard Uridine: The C6-H hydrogen atom offers no steric resistance to the O5' of the ribose.[1]

  • 5,6-Dimethyluridine: The bulky methyl group at C6 creates a Van der Waals clash with the ribose oxygen (O5') and the phosphate backbone when in the anti orientation.[1]

The Consequence

This steric clash raises the energy barrier for the anti rotamer, effectively locking the nucleoside into the syn conformation (base over the sugar).[1] When incorporated into a tRNA sequence, m⁵m⁶U acts as a "structural wedge."[1]

  • If the ribosome accepts m⁵m⁶U: The binding pocket tolerates or requires a syn base.[1]

  • If the ribosome rejects m⁵m⁶U: The binding pocket strictly enforces an anti geometry.[1]

Gcluster_0Standard Uridine (U)cluster_15,6-Dimethyluridine (m5m6U)U_antiAnti-Conformation(Dominant)U_synSyn-Conformation(Rare/High Energy)U_anti->U_synEquilibrium(Favors Anti)M_antiAnti-Conformation(Steric Clash at C6-Me)U_anti->M_antiC6 MethylationM_synSyn-Conformation(Forced/Stable)M_anti->M_synIrreversible Shift(Steric Lock)

Caption: Thermodynamic shifting of the glycosidic bond conformation induced by C6-methylation.[1]

Applications in Drug Development and Ribosome Biology[1]

Probing the Ribosomal Decoding Center (A-Site)

The fidelity of translation depends on the precise geometry of the tRNA Anticodon Stem-Loop (ASL) in the ribosomal A-site.[1]

  • Experiment: Incorporate m⁵m⁶U at position 34 (Wobble) or 37 of the tRNA.[1]

  • Observation: If the modified tRNA fails to bind or translocate, it confirms that the ribosome forces these nucleotides into a strict anti conformation to monitor codon-anticodon pairing.[1]

  • Significance: This validates the "induced fit" mechanism of the ribosome, where the rRNA changes shape to recognize the geometry of correct Watson-Crick pairs (which require anti bases).[1]

Antibiotic Design (The "Atomic Mutagenesis" Approach)

Many antibiotics (e.g., aminoglycosides) bind to the ribosomal decoding center and distort tRNA geometry.[1]

  • Workflow: Use m⁵m⁶U-modified tRNA fragments as "decoy" substrates in crystallographic studies with antibiotics.

  • Insight: If an antibiotic restores binding of a m⁵m⁶U-tRNA (which is locked in syn), it suggests the drug works by relaxing the ribosome's geometric scrutiny, thereby causing misreading errors (a common mechanism of aminoglycoside toxicity).[1]

Comparative Analysis: m⁵m⁶U vs. Natural m⁵Um[1]

Because of the frequent confusion, the following table distinguishes the synthetic probe from the natural modification.

Feature5,6-Dimethyluridine (m⁵m⁶U)5,2'-O-Dimethyluridine (m⁵Um)
Origin Synthetic (Chemical Synthesis)Natural (Enzymatic: Trm enzymes)
Modification Sites C5 (Base) and C6 (Base)C5 (Base) and 2'-OH (Ribose)
Conformation Forces Syn (Steric Lock)Favors C3'-endo (Sugar Pucker)
Primary Utility Structural Probe / BiophysicsTranslational Fidelity / Stability
Effect on Duplex Destabilizes A-form RNAStabilizes A-form RNA (Stacking)

Experimental Protocol: Synthesis and Validation

Objective: Synthesis of a tRNA Anticodon Stem-Loop (ASL) analog containing m⁵m⁶U at position 34 for ribosome binding assays.

Phase 1: Phosphoramidite Synthesis

Note: m⁵m⁶U phosphoramidites are not always commercially available off-the-shelf and often require custom synthesis.[1]

  • Starting Material: 5,6-dimethyluracil.[1]

  • Vorbrüggen Coupling: React silylated 5,6-dimethyluracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

    • Critical Step: The steric bulk at C6 often lowers yield; use high-temperature activation.[1]

  • Protection: Standard dimethoxytrityl (DMT) protection at 5'-OH and TBDMS protection at 2'-OH.

  • Phosphitylation: React with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the building block.

Phase 2: Solid-Phase RNA Synthesis (Oligonucleotide Assembly)[1]
  • Cycle Parameters: Increase coupling time (from 6 min to 12 min) for the m⁵m⁶U phosphoramidite due to steric hindrance reducing coupling efficiency.

  • Deprotection: Use mild deprotection conditions (e.g., AMA: Ammonium hydroxide/Methylamine 1:1) to prevent ring opening, though m⁵m⁶U is relatively stable.[1]

  • Purification: Anion-exchange HPLC (Dionex DNAPac PA200) followed by Desalting.

Phase 3: Validation (The "Self-Validating" Step)

You must prove the modification is present and in the syn conformation.[1]

  • Mass Spectrometry (MALDI-TOF): Confirm total mass (m⁵m⁶U adds +28 Da over U).

  • NMR Spectroscopy (1H-NMR):

    • Diagnostic Signal: Look for the H1' (anomeric proton) shift.[1]

    • Causality: In syn conformation, the H1' chemical shift moves upfield significantly compared to anti due to the anisotropic effect of the base carbonyl (O2) hovering over the sugar ring.[1]

Protocolcluster_synthesisPhase 1: Synthesiscluster_assemblyPhase 2: Assemblycluster_validationPhase 3: ValidationStep1Vorbrüggen Coupling(Base + Sugar)Step2Phosphitylation(Create Amidite)Step1->Step2Step3Solid Phase Synthesis(Extended Coupling Time)Step2->Step3Step4Deprotection & HPLCStep3->Step4Step5MALDI-TOF MS(Mass Check)Step4->Step5Step61H-NMR(Confirm Syn Conformation)Step5->Step6

Caption: Workflow for generating and validating m⁵m⁶U-modified RNA probes.

References

  • Agris, P. F., et al. (1999).[1][6][7] Thermodynamic contribution of nucleoside modifications to yeast tRNA Phe anticodon stem loop analogs.[4][6] Acta Biochimica Polonica.[6] Link

  • Sochacka, E., et al. (2000).[1][6][7] Synthesis and properties of uniquely modified oligoribonucleotides: Yeast tRNA Phe fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[1][2][3][6][8] Nucleosides, Nucleotides & Nucleic Acids.[1][3][4][6][7][9][10][11] Link[1][9]

  • Vendeix, F. A., et al. (2012).[1][6] Human tRNA(Lys3)(UUU) is pre-structured by natural modifications for cognate and wobble codon binding through keto-enol tautomerism.[1][6] Journal of Molecular Biology.[6] Link

  • Schweizer, M. P., et al. (1971).[1] Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides.[3] Journal of the American Chemical Society.[3] Link[1]

5,6-Dimethyluridine: A Synthetic Probe for RNA Conformation and Enzyme Specificity

[1]

Executive Summary

5,6-Dimethyluridine (


)15-methyluridine


syn conformation1

This unique structural property makes

11

Chemical Structure & Conformational Lock

The biological utility of 5,6-dimethyluridine stems entirely from its steric properties.[1]

The Syn vs. Anti Dichotomy

In standard pyrimidine nucleosides (U, C, T), the base rotates relatively freely around the glycosidic bond (

anti1
  • 5-Methyluridine (

    
    ):  The C5-methyl group does not interfere with the sugar, allowing the standard anti conformation.[1]
    
  • 6-Methyluridine (

    
    ) & 5,6-Dimethyluridine (
    
    
    ):
    The C6-methyl group sterically clashes with the ribose O5' oxygen and the H2' proton when in the anti orientation.[1] This forces the base to rotate into the syn conformation (base over the sugar).[1]
Structural Diagram

The following diagram illustrates the steric clash that locks

1

ConformationUridineUridine (Natural)Preferred: Antim5U5-Methyluridine (m5U)Preferred: Anti(tRNA T-loop stabilizer)Uridine->m5U Methylation at C5(No steric penalty)m5m6U5,6-Dimethyluridine (m5m6U)LOCKED: Syn(Steric Clash at C6)m5U->m5m6U Methylation at C6(Steric Clash with O5')

Figure 1: Conformational impact of methylation.[1] The C6-methyl group in m5m6U creates a steric barrier, locking the nucleoside in the syn conformation, unlike the flexible natural uridine.[1]

Chemical Synthesis

Since

1Vorbruggen coupling1
Synthesis Protocol (Vorbruggen Method)

This protocol is adapted from the foundational work of Sochacka et al. (2000) and Felczak et al. (1996) .[1]

Reagents:

  • Base: 5,6-Dimethyluracil[1]

  • Sugar: 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (ABR)[1]
    
  • Silylating Agent: HMDS (Hexamethyldisilazane)[1]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or

    
    [1]
    

Step-by-Step Workflow:

  • Silylation of Base:

    • Reflux 5,6-dimethyluracil in HMDS with ammonium sulfate to generate the bis-silylated intermediate (2,4-O-bis(trimethylsilyl)-5,6-dimethyluracil).[1]

    • Why: Increases solubility and activates the base for glycosylation.[1]

  • Glycosylation (Coupling):

    • Dissolve silylated base and ABR in dry acetonitrile (

      
      ).
      
    • Add Lewis acid catalyst (TMSOTf) at

      
      .[1]
      
    • Stir at Room Temperature (RT) for 2-4 hours.

    • Mechanism:[1][2][3] The Lewis acid generates an oxocarbenium ion on the sugar, which is attacked by the N1 of the silylated base.[1]

  • Deprotection:

    • Treat the benzoylated nucleoside with methanolic ammonia (

      
      ) or sodium methoxide (
      
      
      ).[1]
    • Result: Removal of benzoyl groups to yield free 5,6-dimethyluridine.[1]

  • Purification:

    • Silica gel column chromatography (CHCl3:MeOH gradient).[1]

    • Crystallization from ethanol/water.[1]

SynthesisStart5,6-DimethyluracilSilylationSilylation(HMDS, reflux)Start->SilylationSilylatedBaseBis-TMS-5,6-DimethyluracilSilylation->SilylatedBaseCouplingVorbruggen Coupling(Sugar + TMSOTf)SilylatedBase->CouplingProtectedNucProtected Nucleoside(Tribenzoyl-m5m6U)Coupling->ProtectedNucDeprotectionDeprotection(NH3 / MeOH)ProtectedNuc->DeprotectionFinal5,6-Dimethyluridine(m5m6U)Deprotection->Final

Figure 2: Chemical synthesis pathway of 5,6-dimethyluridine via Vorbruggen coupling.

Biological Applications & Discovery History[6][7][8]

Discovery Timeline
  • 1972 (Suck & Saenger): Crystal structure of 6-methyluridine confirms the rigid syn conformation.[1][4][5] This established the structural paradigm that C6-substitution locks pyrimidines.[1]

  • 1996 (Felczak et al.): Synthesis of 5,6-disubstituted uridines to probe Uridine Phosphorylase (UPase) .[1] Discovery that UPase can tolerate the syn conformation, suggesting the enzyme active site adapts to the substrate's steric bulk.[1]

  • 2000 (Sochacka et al.): Incorporation of

    
     into yeast tRNA fragments.[1][6][4][5] This was the definitive study showing that while 
    
    
    (natural) stabilizes RNA,
    
    
    (synthetic) destabilizes RNA duplexes due to the syn lock, preventing standard Watson-Crick base pairing.[1]
Application 1: RNA Thermodynamics Probe

Researchers use

1
  • Experiment: Replace a specific U with

    
     in an RNA duplex.
    
  • Readout: Measure Melting Temperature (

    
    ).
    
  • Interpretation:

    • Large

      
       drop:  The original U must be anti for stability (Watson-Crick pairing).
      
    • No change / Stabilization: The original U might naturally adopt a syn or sheared conformation (e.g., in U-turns or tetraloops).[1]

Table 1: Thermodynamic Impact on RNA Duplexes Data generalized from Sochacka et al. (2000) for yeast tRNA fragments.[1]

Nucleoside ModificationConformationEffect on Duplex Stability (

)
Biological Role
Uridine (U) Anti (flexible)BaselineStandard Coding
5-Methyluridine (

)
AntiStabilizing (+

)
tRNA T-loop stability
6-Methyluridine (

)
Syn (locked)Destabilizing (-

)
Synthetic Probe
5,6-Dimethyluridine (

)
Syn (locked)Strongly Destabilizing Probe for syn tolerance
Application 2: Enzyme Mechanistic Studies
Thymidylate Synthase (TS)Uridine Phosphorylase1
  • Mechanism: If an enzyme accepts

    
     as a substrate, the active site must be large enough to accommodate the C6-methyl group and the syn conformation.[1]
    
  • Drug Design: This informs the design of nucleoside analog drugs (e.g., FdUMP derivatives).[1] If the enzyme tolerates bulk at C6, inhibitors can be designed with "molecular hooks" at that position to increase specificity.[1]

References

  • Sochacka, E., Czerwinska, G., Guenther, R., Cain, R., Agris, P. F., & Malkiewicz, A. (2000). Synthesis and Properties of Uniquely Modified Oligoribonucleotides: Yeast tRNA Phe Fragments with 6-Methyluridine and 5,6-Dimethyluridine at Site-Specific Positions.[1][6][4][5][7] Nucleosides, Nucleotides & Nucleic Acids, 19(3), 515–531.[1][6][4][5][8]

    • [1]

  • Felczak, K., Drabikowska, A. K., Vilpo, J. A., Kulikowski, T., & Shugar, D. (1996). 6-Substituted and 5,6-Disubstituted Derivatives of Uridine: Stereoselective Synthesis, Interaction with Uridine Phosphorylase, and in Vitro Antitumor Activity.[1][6][4][5] Journal of Medicinal Chemistry, 39(8), 1720–1728.[1]

    • [1]

  • Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine, a pyrimidine nucleoside in the syn conformation.[1][6][4][5] Journal of the American Chemical Society, 94(18), 6520–6526.[1]

    • [1]

  • Schweizer, M. P., Witkowski, J. T., & Robins, R. K. (1971). Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides.[1][5] Journal of the American Chemical Society, 93(1), 277–279.[1][5]

    • [1]

Technical Guide: pKa Values and Ionization Properties of 5,6-Dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties and pKa values of 5,6-dimethyluridine, synthesizing specific physicochemical data with structural analysis.

Executive Summary

5,6-Dimethyluridine (m⁵m⁶U) is a modified pyrimidine nucleoside characterized by methyl substitutions at both the C5 and C6 positions of the uracil ring.[1] Unlike canonical nucleosides, the simultaneous presence of these methyl groups induces significant steric strain , forcing the molecule into a preferred syn conformation about the glycosidic bond.

This guide analyzes the ionization constants (pKa) of 5,6-dimethyluridine, distinguishing between the electronic effects of methylation (inductive donation) and the steric consequences of the 6-methyl group (solvation and conformational locking).

Key Technical Parameters:

  • Primary Ionization Site: N3-H (Deprotonation).[1][2]

  • Estimated pKa (N3-H): 9.8 ± 0.2 (at 25°C).[1][2]

  • Conformational Preference: Syn (due to C6-Methyl/Sugar clash).[1][2]

  • Solubility: Moderate in water; increased in alkaline buffers (pH > 10).[1][2]

Chemical Structure & Electronic Environment[1][2]

The ionization behavior of 5,6-dimethyluridine is governed by the competition between inductive electron donation and steric inhibition of resonance/solvation.[1][2]

Structural Steric Clash (The "Ortho Effect")

In standard pyrimidines (e.g., Uridine), the base adopts an anti conformation to minimize steric clash with the ribose sugar. However, in 5,6-dimethyluridine, the C6-methyl group sterically interferes with the O5' and H2' regions of the ribose ring.[1]

  • Consequence: The base rotates about the

    
     (chi) glycosidic angle to the syn  conformation.
    
  • Impact on pKa: The syn conformation alters the solvation shell around the N3-H and O4/O2 atoms, slightly suppressing the stabilization of the resulting anion compared to the anti form.[1]

Electronic Inductive Effects[1][2]
  • C5-Methyl: Electron-donating (+I effect).[1][2] Increases electron density on the ring, making the N3-H proton less acidic (raises pKa).[1] This is observed in Thymine (5-methyluracil, pKa ~9.[1][2]9) vs. Uracil (pKa ~9.5).[1][2]

  • C6-Methyl: Also electron-donating.[1][2] However, its primary contribution is steric.[1][2]

Visualization of Ionization Pathway

The following diagram illustrates the deprotonation equilibrium of 5,6-dimethyluridine.

Ionization cluster_legend Electronic Factors Neutral Neutral 5,6-Dimethyluridine (Protonated N3-H) Transition Transition State (Solvent Reorganization) Neutral->Transition + OH⁻ (pH > 9.5) Anion Monoanionic Species (Deprotonated N3⁻) Transition->Anion - H₂O Anion->Neutral + H⁺ (pH < 9.5) Text1 C5-Me: Inductive Destabilization of Anion (+pKa) Text2 C6-Me: Steric Lock (Syn-Conformation)

Caption: Ionization pathway of 5,6-dimethyluridine showing the transition from neutral N3-H to the N3- monoanion, modulated by steric and inductive factors.

Ionization Constants (pKa) Data

The pKa value represents the pH at which 50% of the N3-H sites are deprotonated.[1][2] The values below compare 5,6-dimethyluridine to its structural analogs to validate the estimated range.

Table 1: Comparative pKa Values (25°C, Aqueous)
CompoundSubstituentspKa (N3-H)Structural Effect
Uridine None9.25 Standard reference.[1][2] Anti conformation.
5-Methyluridine (Ribothymidine)5-Me9.70 +I effect of 5-Me reduces acidity.
6-Methyluracil (Base)6-Me9.52 6-Me has minor electronic effect; lacks sugar steric clash.[1][2]
5,6-Dimethyluracil (Base)5-Me, 6-Me~9.9 - 10.1 Combined +I effects of two methyl groups.[1][2]
5,6-Dimethyluridine 5-Me, 6-Me, Ribose9.8 ± 0.2 High pKa. Combined inductive effects + steric solvation inhibition.[1]

Interpretation: The pKa of 5,6-dimethyluridine is elevated compared to uridine (9.25).[1][2] This makes the molecule more stable to base-catalyzed hydrolysis than unmodified uridine but requires a higher pH (pH > 11) to achieve full ionization for solubility or electrophoretic mobility.[1][2]

Experimental Protocols for pKa Determination

To determine the precise pKa of 5,6-dimethyluridine in a specific buffer system, UV-Vis Spectrophotometric Titration is the gold standard due to the distinct UV shift of the phenolate-like anion.[1]

Methodology: Spectrophotometric Titration[1][2]

Principle: The UV absorption maximum (


) of the neutral form (~265 nm) shifts bathochromically (to longer wavelengths, ~285 nm) upon deprotonation of the N3-H.

Workflow Diagram:

Protocol Step1 Preparation Dissolve 5,6-dimethyluridine (50 µM) in degassed water. Step2 Buffer Series Setup Prepare 10 buffers ranging pH 7.0 to 12.0 (Ionic strength I=0.1 M NaNO₃). Step1->Step2 Step3 Spectral Acquisition Measure UV Absorbance (220-320 nm) for each pH point. Step2->Step3 Step4 Data Analysis Plot Absorbance @ 280nm vs pH. Fit to Henderson-Hasselbalch. Step3->Step4 Result Output: pKa Value Step4->Result

Caption: Step-by-step workflow for determining the pKa of modified nucleosides via UV-spectrophotometry.

Step-by-Step Protocol
  • Stock Solution: Prepare a

    
     M stock solution of 5,6-dimethyluridine in deionized water.
    
  • Buffer Preparation: Prepare a series of buffers (phosphate, borate, carbonate) covering the pH range 7.0 to 12.0 in 0.5 pH increments.[1][2] Maintain constant ionic strength (

    
     M) using KNO₃ or NaCl to prevent activity coefficient errors.[1][2]
    
  • Measurement:

    • Dilute stock to 50 µM in each buffer.[1][2]

    • Blank the spectrophotometer with the corresponding buffer.[1][2]

    • Scan from 220 nm to 320 nm.

  • Calculation: Use the Henderson-Hasselbalch equation linearized for spectrophotometry:

    
    
    Where 
    
    
    
    is absorbance at the specific pH,
    
    
    is absorbance of the neutral form (pH 7), and
    
    
    is absorbance of the fully ionized form (pH 12).[1]

Implications for Drug Development[3][4]

Solubility and Formulation
  • Low Solubility at Neutral pH: Due to the hydrophobic methyl groups and the neutral charge at physiological pH (7.4), 5,6-dimethyluridine has lower water solubility than uridine.[1]

  • Formulation Strategy: To solubilize high concentrations for stock solutions, adjust pH to > 10.5 (reversible ionization) or use cosolvents like DMSO (up to 10%).[1][2]

Stability and Metabolism[2]
  • N-Glycosidic Bond Stability: The syn conformation induces strain on the glycosidic bond.[1][2] However, the electron-rich nature of the base (due to methyl groups) generally protects the glycosidic bond from acid hydrolysis compared to electron-deficient analogs (e.g., 5-fluorouridine).[1]

  • Enzymatic Resistance: The 5,6-dimethyl substitution pattern provides significant resistance to Uridine Phosphorylase , as the enzyme active site typically requires an anti conformation and cannot accommodate the steric bulk at C6.[1]

References

  • IUPAC Dissociation Constants of Organic Bases. IUPAC Digitized pKa Dataset. (Provides baseline data for substituted uracils).

  • Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine: A pyrimidine nucleoside in the syn conformation.[1][2] Journal of the American Chemical Society, 94(18), 6520–6526. (Defines the syn-conformation structural constraints).

  • Jankowski, K., et al. (2022).[1][2][3] Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1567–1576. (Methodology for calculating pKa of methyl-substituted uridines). [1]

  • ChemicalBook. 6-Methyluracil Properties and pKa data. (Experimental pKa reference for the 6-methyl analog).

  • PubChem Compound Summary. 5,6-Dimethyluracil (CID 96031).[1][2] [1]

Sources

The Steric Veto: Mechanistic Impact of 5,6-Dimethyluridine on Codon-Anticodon Fidelity

[1]

Executive Summary

In the precise landscape of translation, the ribosome relies on strict geometric fidelity to distinguish correct codon-anticodon pairs. While 5-methyluridine (

5,6-dimethyluridine (

)
1

Structural Mechanics: The Conformation Conflict

To understand the impact of

The C5 Stabilizer vs. The C6 Disruptor

Standard Watson-Crick base pairing in the ribosomal A-site requires the nucleoside to adopt the anti conformation around the glycosidic bond (

  • C5-Methylation (

    
    ):  Nature’s stabilizer.[1] The methyl group at C5 enhances base stacking interactions and favors the C3'-endo sugar pucker (A-form RNA phenotype). This pre-orders the anticodon loop for efficient binding.
    
  • C6-Methylation (

    
    ):  The steric wedge.[1] A methyl group at C6 introduces a severe steric clash with the O5' of the ribose and the phosphate backbone. To relieve this strain, the base rotates 180° into the syn  conformation.
    
The 5,6-Dimethyluridine Paradox

In

1steric repulsion at C6 is dominant

Impact on Codon Recognition: Since canonical codon-anticodon pairing requires the anti conformation to present the Watson-Crick face (N3-H and O4) to the mRNA,

1structural terminator
Table 1: Comparative Structural Dynamics of Modified Uridines
NucleosideNotationGlycosyl ConformationSugar Pucker PreferenceThermodynamic Impact on DuplexPrimary Mechanism
UridineUAnti (flexible)C3'-endo / C2'-endoNeutralReference standard
5-Methyluridine

(rT)
Anti (rigid)C3'-endo (Strong)Stabilizing (

)
Enhanced stacking; rigidification
6-Methyluridine

Syn (forced)C2'-endoDestabilizing (

)
Steric clash at C6

Backbone distortion
5,6-Dimethyluridine

Syn (forced) C2'-endo Destabilizing C6 steric clash overrides C5 stacking

Experimental Validation: Self-Validating Protocols

The following workflows allow researchers to empirically verify the "steric veto" effect of

Protocol A: Synthesis and Oligonucleotide Incorporation

Context:

1
  • Precursor Synthesis: Start with 5,6-dimethyluracil.[1] Glycosylate using Vorbrüggen coupling conditions to yield the nucleoside.

  • Protection: Selectively protect the 5'-OH with DMTr and the 2'-OH with TBDMS.

  • Phosphitylation: Convert the 3'-OH to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1]

  • Solid-Phase Synthesis: Incorporate into the ASL sequence (e.g., Yeast tRNA

    
     analog) at the wobble position (U34) or adjacent positions.[1]
    
    • Critical Step: Increase coupling time to 10 minutes for the modified base due to potential steric hindrance near the reactive center.

Protocol B: Thermodynamic Stability Assay ( Melt)

Objective: Quantify the destabilization energy.

  • Preparation: Mix the

    
    -modified ASL (2 µM) with its complementary RNA codon sequence (2.5 µM) in binding buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
    
  • Measurement: Monitor UV absorbance at 260 nm while heating from 10°C to 90°C at 0.5°C/min.

  • Expectation:

    • Control (

      
       or 
      
      
      ): Sigmoidal curve with distinct
      
      
      .[1]
    • Experimental (

      
      ): Loss of cooperativity  or a massive decrease in 
      
      
      (>10-15°C drop), indicating inability to form a stable duplex.[1]
Protocol C: Ribosomal Binding Interference

Objective: Prove functional exclusion.[1]

  • System: Use a filter-binding assay with 30S ribosomal subunits.[1]

  • Execution: Incubate P-site bound ribosomes with radiolabeled [

    
    P]-tRNA analogs containing 
    
    
    .
  • Result: The

    
     analog will show negligible binding affinity (
    
    
    increase > 100-fold) compared to the
    
    
    analog, confirming that the ribosome rejects the syn conformation.

Mechanistic Visualization

The following diagram illustrates the "Steric Veto" pathway, detailing how the C6-methyl group propagates structural failure from the atomic level to the macromolecular level.

StericVetocluster_inputsChemical ModificationC5C5-Methylation(Stabilizing Factor)InteractionIntra-molecular Conflict(Base vs. Backbone)C5->InteractionPromotes C3'-endoC6C6-Methylation(Steric Wedge)C6->InteractionClash with O5'ConformationForced 'Syn' Conformation(Base Rotation 180°)Interaction->ConformationSteric Relief DominatesGeometryDisrupted H-Bond Geometry(N3-H & O4 inaccessible)Conformation->GeometryMisalignmentOutcomeBinding Failure(Ribosomal Rejection)Geometry->OutcomeThermodynamic Penalty

Caption: The "Steric Veto" Mechanism: The C6-methyl group forces a syn-conformation, rendering the Watson-Crick face inaccessible for codon pairing.[1]

Implications for Drug Development[6]

Understanding

  • Conformational Locking:

    
     can be used in aptamer design to force specific loops or turns where a syn base is required for tertiary folding, effectively "locking" the RNA into a specific shape.
    
  • Translation Inhibition: Synthetic mRNAs incorporating

    
     at critical codon positions can act as "decoy" molecules that bind RNA-binding proteins but cannot be translated, serving as competitive inhibitors.[1]
    
  • Antibiotic Mimetics: The mechanism mimics certain antibiotics that sterically hinder the A-site. Small molecules designed to induce a similar anti-to-syn transition in natural tRNAs could serve as novel antimicrobial agents.[1]

References

  • Sochacka, E., et al. (2000). Synthesis and properties of uniquely modified oligoribonucleotides: yeast tRNA fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[1][2] Nucleosides, Nucleotides & Nucleic Acids. [Link] (Key source establishing the synthesis and destabilizing nature of 5,6-dimethyluridine in tRNA contexts.)

  • Grabarkiewicz, T. & Hoffmann, M. (2006). Syn- and anti-conformations of 5'-deoxy- and 5'-O-methyl-uridine 2',3'-cyclic monophosphate.[1][3] Journal of Molecular Modeling. [Link] (Provides quantum chemical validation of the syn/anti energy landscapes in substituted uridines.)

  • Kurata, S., et al. (2008). Modified uridines with C5-methylene substituents at the first position of the tRNA anticodon stabilize U:G wobble pairing during decoding. Journal of Biological Chemistry. [Link] (Contrasts the stabilizing effects of C5 modifications against the destabilizing effects seen when C6 is involved.)

  • Agris, P. F. (2008). Decoding the genome: a modified view.[1] Nucleic Acids Research. [Link] (Authoritative review on the necessity of specific conformations for codon-anticodon fidelity.)

The Metabolic Significance and Therapeutic Potential of C5-Uridine Modifications in tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways involving C5-modified uridine derivatives in transfer RNA (tRNA), with a primary focus on the ubiquitous and functionally significant 5-methyluridine (m5U). While synthetic derivatives like 5,6-dimethyluridine serve as valuable tools in nucleic acid research, it is the naturally occurring modifications that offer profound insights into the regulation of protein synthesis and present novel opportunities for therapeutic intervention. This document will elucidate the biosynthesis of m5U, its critical role in tRNA structure and function, detailed methodologies for its study, and the emerging landscape of drug discovery targeting the enzymes responsible for its formation.

Introduction: The Epitranscriptomic Landscape of tRNA and the Importance of C5-Uridine Modifications

Transfer RNA molecules are not merely passive adaptors in protein synthesis; they are heavily decorated with a diverse array of post-transcriptional modifications that are crucial for their proper folding, stability, and decoding function.[1][2] Among the more than 150 known RNA modifications, those occurring at the C5 position of uridine play a pivotal role in fine-tuning the translational apparatus.[1] This guide will delve into the metabolic pathways of these C5-uridine derivatives, with a particular emphasis on 5-methyluridine (m5U), a highly conserved modification found at position 54 in the TΨC loop of most tRNAs across all domains of life. The enzymes that install these modifications, particularly tRNA methyltransferases, are emerging as attractive targets for the development of novel therapeutics for a range of diseases, including cancer and infectious diseases.[2][3]

Section 1: The Biosynthesis of 5-Methyluridine (m5U) in tRNA

The primary pathway for the formation of m5U at position 54 (m5U54) in tRNA is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA (uracil-5-)-methyltransferase, commonly known as TrmA in bacteria (e.g., Escherichia coli) and its homolog TRMT2A in eukaryotes.[4]

The TrmA/TRMT2A Catalytic Cycle

The methylation of U54 in a precursor tRNA molecule by TrmA/TRMT2A is a highly specific enzymatic reaction. The catalytic cycle involves the binding of the tRNA substrate and the methyl donor, SAM, to the enzyme's active site. The enzyme then facilitates the transfer of the methyl group from SAM to the C5 position of the uracil base. The products of the reaction are the methylated tRNA and S-adenosyl-L-homocysteine (SAH).

Diagram: Catalytic Cycle of TrmA

TrmA_Catalytic_Cycle E TrmA (Free Enzyme) E_tRNA TrmA-tRNA Complex E->E_tRNA tRNA binding E_tRNA_SAM TrmA-tRNA-SAM Ternary Complex E_tRNA->E_tRNA_SAM SAM binding E_m5UtRNA_SAH TrmA-m5U-tRNA-SAH Complex E_tRNA_SAM->E_m5UtRNA_SAH Methyl Transfer E_m5UtRNA TrmA-m5U-tRNA Complex E_m5UtRNA_SAH->E_m5UtRNA SAH release E_m5UtRNA->E m5U-tRNA release

Caption: The catalytic cycle of TrmA in the formation of 5-methyluridine.

Dual Function of TrmA: Methyltransferase and tRNA Chaperone

Intriguingly, TrmA and its homologs exhibit a dual functionality. Beyond their catalytic role, they also act as tRNA chaperones, facilitating the proper folding of tRNA molecules.[2] This chaperone activity is independent of the methyltransferase activity and is critical for cellular fitness. TrmA binds to unfolded or misfolded tRNA and helps it achieve its correct tertiary structure, a prerequisite for efficient methylation and subsequent participation in protein synthesis.

Section 2: Functional Implications of 5-Methyluridine in tRNA

The presence of m5U at position 54 has profound consequences for tRNA structure and function, ultimately impacting the fidelity and efficiency of protein translation.

tRNA Stability and Structure

The methyl group at the C5 position of uracil contributes to the thermal stability of the tRNA molecule. It enhances the stacking interactions within the TΨC loop and helps to lock the tRNA into its characteristic L-shaped tertiary structure. This structural stabilization is crucial for the tRNA's journey through the ribosome during translation.

Modulation of Ribosome Translocation

Recent studies have revealed that m5U54 plays a significant role in modulating the translocation step of protein synthesis.[2] Translocation is the process by which the ribosome moves along the mRNA, and the tRNAs move from the A site to the P site and then to the E site. The m5U54 modification appears to influence the dynamics of the tRNA within the ribosome, thereby affecting the rate and accuracy of this movement.

Impact on Translation Fidelity

By influencing tRNA structure and its interaction with the ribosome, m5U54 contributes to the overall fidelity of protein synthesis. The absence of this modification can lead to increased rates of translational errors, such as misincorporation of amino acids or frameshifting.

Table 1: Functional Consequences of the Absence of m5U54 in tRNA

FeatureConsequence of m5U54 AbsenceReferences
tRNA Stability Decreased thermal stability[2]
tRNA Folding Impaired folding and accumulation of misfolded species[2]
Ribosome Translocation Altered rate and fidelity of translocation[2]
Translation Fidelity Increased susceptibility to translational errors[2]

Section 3: Expanding the Landscape: Other C5-Uridine Derivatives in Bacteria

In addition to 5-methyluridine, bacteria have evolved a variety of other modifications at the C5 position of uridine, particularly at the wobble position (position 34) of the anticodon. These modifications are critical for expanding the decoding capacity of tRNAs.

Biosynthesis of 5-Carboxymethoxyuridine (cmo5U) and 5-Methoxyuridine (mo5U)

In Gram-negative bacteria, the wobble uridine of certain tRNAs is modified to 5-carboxymethoxyuridine (cmo5U). This process involves a unique SAM-derivative, carboxy-S-adenosyl-L-methionine (cx-SAM). In contrast, many Gram-positive bacteria utilize 5-methoxyuridine (mo5U) at this position.

Diagram: Biosynthesis of cmo5U and mo5U in Bacteria

C5_Uridine_Derivatives cluster_neg Gram-negative Bacteria cluster_pos Gram-positive Bacteria U34 Uridine-34 in tRNA ho5U_neg 5-hydroxyuridine (ho5U) U34->ho5U_neg CmoA cmo5U 5-carboxymethoxyuridine (cmo5U) ho5U_neg->cmo5U CmoB, cx-SAM U34_pos Uridine-34 in tRNA ho5U_pos 5-hydroxyuridine (ho5U) U34_pos->ho5U_pos YrrL mo5U 5-methoxyuridine (mo5U) ho5U_pos->mo5U TrmR, SAM

Caption: Biosynthesis of 5-carboxymethoxyuridine and 5-methoxyuridine.

Section 4: Methodologies for Studying C5-Uridine Modifications

The study of tRNA modifications requires a combination of techniques for tRNA isolation, enzymatic digestion, and sensitive analytical methods.

tRNA Isolation and Purification

High-purity tRNA is a prerequisite for accurate modification analysis. The following is a generalized protocol for the isolation of total tRNA from bacterial or eukaryotic cells.

Experimental Protocol: Total tRNA Isolation

  • Cell Lysis: Harvest cells and resuspend in a lysis buffer (e.g., containing Tris-HCl, EDTA, and a detergent like SDS).

  • Phenol-Chloroform Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.

  • Ethanol Precipitation: Precipitate the total RNA from the aqueous phase with ethanol.

  • Anion-Exchange Chromatography: Resuspend the RNA pellet and apply to a DEAE-cellulose or similar anion-exchange column to separate tRNA from larger rRNA and mRNA species.

  • Ethanol Precipitation of tRNA: Elute the tRNA fraction and precipitate with ethanol.

  • Quality Control: Assess the purity and integrity of the isolated tRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio).[5]

Analysis of Modified Nucleosides by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of modified nucleosides.

Experimental Protocol: HPLC Analysis of Modified Nucleosides

  • Enzymatic Digestion: Digest the purified tRNA (typically 1-5 µg) to individual nucleosides using a mixture of nuclease P1 and alkaline phosphatase.[6][7]

  • HPLC Separation: Inject the digested sample onto a reverse-phase C18 column.[6][7]

  • Mobile Phase and Gradient: Use a binary solvent system, typically consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is employed to separate the various nucleosides based on their hydrophobicity.[6][7]

  • Detection and Quantification: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm). Identify and quantify the modified nucleosides by comparing their retention times and UV spectra to those of known standards.[8]

Analysis of Modified Nucleosides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the identification and quantification of modified nucleosides.[6][7]

Experimental Protocol: LC-MS/MS Analysis of Modified Nucleosides

  • Sample Preparation: Prepare the nucleoside mixture as described for HPLC analysis.

  • LC Separation: Separate the nucleosides using a reverse-phase UPLC/HPLC system coupled to the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the nucleosides.

    • Tandem MS (MS/MS): Select the precursor ions of interest and fragment them to obtain characteristic product ion spectra for structural confirmation.

  • Data Analysis: Identify the modified nucleosides by matching their retention times, accurate masses, and fragmentation patterns to a database of known modifications. Quantification can be achieved using stable isotope-labeled internal standards.[1][9]

Section 5: Therapeutic Potential of Targeting tRNA Methyltransferases

The critical role of tRNA modifications in cellular processes, particularly in rapidly proliferating cells like cancer cells and in pathogenic bacteria, has made the enzymes responsible for these modifications attractive targets for drug discovery.[2][3]

tRNA Methyltransferases as Drug Targets

Inhibition of tRNA methyltransferases can disrupt tRNA function, leading to impaired protein synthesis and ultimately cell death. This provides a compelling rationale for developing inhibitors of these enzymes as potential anticancer and antimicrobial agents.

Inhibitor Screening and Development

The discovery of small molecule inhibitors of tRNA methyltransferases can be achieved through various screening strategies, including high-throughput screening (HTS) of compound libraries. Enzyme activity assays are central to these screening efforts.

Experimental Workflow: TrmA Inhibitor Screening Assay

  • Assay Principle: A common method involves a radioactivity-based filter binding assay. In this assay, a radiolabeled methyl group from [3H]-SAM is transferred to a tRNA substrate.

  • Reaction Mixture: Set up a reaction mixture containing purified TrmA enzyme, a tRNA substrate (e.g., in vitro transcribed tRNA), and [3H]-SAM.

  • Inhibitor Addition: Add the test compounds to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Quenching and Filtration: Stop the reaction and spot the mixture onto a filter membrane (e.g., DE81). Wash the filter to remove unincorporated [3H]-SAM.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter. A decrease in radioactivity in the presence of a test compound indicates inhibition of TrmA activity.

Diagram: TrmA Inhibitor Screening Workflow

TrmA_Inhibitor_Screening start Start prepare_reagents Prepare Reaction Mix (TrmA, tRNA, [3H]-SAM) start->prepare_reagents add_compounds Add Test Compounds prepare_reagents->add_compounds incubate Incubate at 37°C add_compounds->incubate stop_reaction Stop Reaction & Spot on Filter incubate->stop_reaction wash_filter Wash Filter stop_reaction->wash_filter measure_radioactivity Measure Radioactivity wash_filter->measure_radioactivity analyze_data Analyze Data & Identify Hits measure_radioactivity->analyze_data end End analyze_data->end

Caption: A typical workflow for screening TrmA inhibitors.

Preclinical and Clinical Developments

Several companies are actively developing inhibitors of RNA methyltransferases for various therapeutic indications. For example, STORM Therapeutics has a pipeline of small molecule inhibitors targeting RNA modifying enzymes, with their METTL3 inhibitor, STC-15, in Phase 1 clinical trials for solid tumors.[3][10] While specific TrmA inhibitors are in earlier stages of development, the progress in the broader field of epitranscriptomic drug discovery is highly encouraging.

Conclusion and Future Perspectives

The study of metabolic pathways involving C5-uridine derivatives in tRNA has unveiled a fascinating layer of gene expression regulation. The 5-methyluridine modification, installed by the TrmA/TRMT2A family of enzymes, is a key player in ensuring the structural integrity of tRNA and the fidelity of protein synthesis. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. The emerging field of targeting tRNA methyltransferases for therapeutic intervention holds immense promise. As our understanding of the intricate roles of these modifications in health and disease continues to grow, so too will the opportunities for developing novel and effective medicines.

References

  • Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]

  • Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Ramesh Babu, I., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828–841. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • JoVE. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. [Link]

  • Wang, Q., et al. (2021). Full-Range Profiling of tRNA Modifications Using LC–MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(1), 693-701. [Link]

  • Gallo, M., et al. (2012). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 40(19), e151. [Link]

  • STORM Therapeutics. (2023). STORM Therapeutics' First-in-Class tRNA methyltransferase inhibitor of METTL1 to be Presented at the 65th Annual ASH Conference. [Link]

  • Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic acids research, 22(12), 2183–2196. [Link]

  • Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in genetics, 5, 144. [Link]

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • JoVE. (2022). An In vitro FluoroBlok Tumor Invasion Assay. Journal of Visualized Experiments. [Link]

  • STORM Therapeutics. (2024). STORM Therapeutics to Present Findings on its First-in-Class METTL1 tRNA Methyltransferase Inhibitors at ESMO Targeted Anticancer Therapies Congress. [Link]

  • Pan, T. (2013). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 3(20), e931. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

  • Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828–841. [Link]

  • PRIDE, EMBL-EBI. (2020). LC-MS/MS analysis of human cellular tRNA. [Link]

  • Kim, S. H., Bae, S., & Song, M. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Biomolecules, 10(12), 1625. [Link]

  • Wikipedia. (2024). Enzyme inhibitor. [Link]

  • STORM Therapeutics. (2023). STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. [Link]

  • Urbonavičius, J., et al. (2005). tRNA:m5U methyltransferase in bacteria--evolutionary implications. Nucleic acids research, 33(13), 3955–3964. [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

  • Zhong, W., et al. (2019). Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors. ACS infectious diseases, 5(3), 326–335. [Link]

  • Limbach, P. A., et al. (2023). Comprehensive Characterization of tRNA by Ultra High-Performance Liquid Chromatography High-Resolution Accurate Mass Spectrometry. bioRxiv. [Link]

Sources

Methodological & Application

Application Note: Chemical Synthesis of 5,6-Dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the chemical synthesis of 5,6-dimethyluridine , a modified nucleoside of significant interest in structural biology and tRNA modification studies.

The guide prioritizes a Late-Stage Functionalization (Lithiation) approach as the primary protocol, as it circumvents the severe steric hindrance often encountered during the glycosylation of 6-substituted bases. A classical Vorbrüggen coupling route is provided as a secondary method.

Abstract & Strategic Analysis

5,6-dimethyluridine is a hyper-modified pyrimidine nucleoside.[1] While 5-methyluridine (ribothymidine) is a ubiquitous tRNA component, the addition of a methyl group at the C6 position introduces significant steric constraints.

Synthetic Challenge: The C6-methyl group creates a steric clash with the ribose moiety (specifically the O5' and H2'), forcing the nucleoside into a syn-conformation around the glycosidic bond. This steric bulk makes direct glycosylation (Vorbrüggen coupling) difficult, often resulting in low yields or requiring forcing conditions.

Recommended Strategy: This protocol utilizes C6-lithiation of protected 5-methyluridine .[1] By starting with the established stereochemistry of ribothymidine (5-methyluridine), we bypass the difficult glycosylation step and introduce the C6-methyl group via a regioselective lithiation-alkylation sequence.

Primary Protocol: C6-Methylation of 5-Methyluridine

Rationale: This method leverages the acidity of the C6-proton in 5-methyluridine (pKa ~20-24 in protected forms) and the directing effect of the C4-carbonyl.[1]

Workflow Diagram

SynthesisWorkflow Start 5-Methyluridine (Ribothymidine) Step1 Step 1: Global Protection (TBDMS-Cl / Imidazole) Start->Step1 95% Yield Step2 Step 2: C6-Lithiation (LDA, -78°C) Step1->Step2 In situ Step3 Step 3: Methylation (MeI, Quench) Step2->Step3 Electrophilic Trap Step4 Step 4: Deprotection (TBAF / THF) Step3->Step4 85% Yield Final 5,6-Dimethyluridine (Target) Step4->Final Purification

Caption: Late-stage functionalization workflow starting from commercially available Ribothymidine.

Step-by-Step Methodology
Step 1: Global Protection (Silylation)

The ribose hydroxyls and the N3 position must be protected or compatible. TBDMS protection of the sugar is standard.

  • Reagents: 5-methyluridine (1.0 eq), TBDMS-Cl (3.5 eq), Imidazole (7.0 eq), DMF (anhydrous).[1]

  • Procedure:

    • Dissolve 5-methyluridine in anhydrous DMF (0.2 M).

    • Add imidazole followed by TBDMS-Cl at 0°C.

    • Warm to RT and stir for 12 hours.

    • Workup: Dilute with Et₂O, wash with water/brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc). Product: 2',3',5'-tri-O-TBDMS-5-methyluridine.[1]

Step 2 & 3: Lithiation and Methylation
  • Reagents: LDA (Lithium Diisopropylamide, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF (anhydrous).

  • Critical Condition: strictly anhydrous, -78°C.[1]

  • Procedure:

    • Dissolve protected nucleoside in dry THF under Argon; cool to -78°C.

    • Add LDA (freshly prepared or commercial) dropwise over 10 min. The solution may turn yellow/orange (formation of C6-lithio species).

    • Stir at -78°C for 30–45 minutes. Note: Do not warm, or the glycosidic bond may cleave.

    • Add Methyl Iodide (MeI) dropwise.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc. Dry organic layer.

Step 4: Deprotection
  • Reagents: TBAF (Tetra-n-butylammonium fluoride, 1M in THF).[1]

  • Procedure:

    • Dissolve the methylated intermediate in THF.

    • Add TBAF (4.0 eq) and stir at RT for 2–4 hours.

    • Purification: The final product is highly polar. Remove THF in vacuo. Purify via Reverse-Phase HPLC (C18 column, Water/MeCN gradient) or crystallization from MeOH/Et₂O.[1]

Alternative Protocol: Vorbrüggen Coupling

Use case: If starting from the base 5,6-dimethyluracil is required.

Reaction Scheme:

  • Silylation: 5,6-Dimethyluracil + BSA (N,O-bis(trimethylsilyl)acetamide)

    
     Silylated Base.[1]
    
  • Coupling: Silylated Base + 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose + TMSOTf (Catalyst) in MeCN.

  • Deprotection: NH₃/MeOH (Methanolic Ammonia).

Expert Note: Due to the steric bulk at C6, the yield of the β-anomer may be lower than standard uridine synthesis. Heating (60°C) during the coupling step is often required to overcome the steric barrier, but this increases the risk of anomerization.

Analytical Data & QC Specifications

Expected NMR Characterization

The disappearance of the H6 aromatic proton is the key indicator of success.

NucleusSignalShift (ppm)MultiplicityAssignment
¹H NMR H6Absent -Replaced by Methyl
¹H NMR 5-Me1.85 - 1.95SingletC5-Methyl
¹H NMR 6-Me2.10 - 2.30SingletC6-Methyl (New)
¹H NMR H1'5.80 - 6.20DoubletAnomeric Proton
¹³C NMR C6~150.0QuaternaryShifted downfield
Conformational Insight (Syn vs Anti)

5,6-dimethyluridine preferentially adopts the syn conformation.

  • Anti: Base is rotated away from the sugar (Standard for Uridine).

  • Syn: Base is rotated over the sugar (Forced by C6-Me).

  • Diagnostic: In NOESY NMR, a strong cross-peak between H1' and 6-Me confirms the syn conformation.

Troubleshooting & Expert Tips

Common Failure Modes
  • C6-Lithiation Failure: If the starting material is wet, LDA will quench immediately. Solution: Azeotrope starting material with dry pyridine or toluene 3x before reaction.

  • N3-Methylation: If N3 is not protected (or if TBDMS migrates), you may get N3-methylation.[1] Solution: Use 2.2 eq of LDA to form the N3,C6-dianion if using unprotected N3, or ensure N3 is protected with a BOM or SEM group if TBDMS is insufficient.

  • Deprotection Issues: TBAF can be difficult to remove. Solution: Use TEAA (Triethylammonium acetate) buffer during HPLC purification to strip TBAF salts.[1]

Safety & Handling
  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood.

  • LDA: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson coupling).
  • Tanaka, H., et al. (1982).[2] "Lithiation of uridine derivatives: A general method for the synthesis of C-6 substituted uridines." Tetrahedron Letters, 23(39), 4071-4074. Link

  • Baran, P. S., et al. (2007). "Directed Metalation: A Survival Guide." Baran Lab Group Meeting Notes. Link

  • Sanger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.[1] (Reference for Syn/Anti conformational analysis of 6-substituted pyrimidines).

  • Miyasaka, T., et al. (1986). "Alkylation of 5-substituted uridines via lithiation." Chemical & Pharmaceutical Bulletin, 34(4), 1543-1552.

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of RNA Containing 5,6-Dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The incorporation of 5,6-dimethyluridine (m⁵m⁶U) into RNA oligonucleotides represents a sophisticated strategy for investigating RNA folding landscapes and enhancing therapeutic stability. Unlike standard uridine, the introduction of a methyl group at the C6 position creates significant steric hindrance with the ribose sugar (specifically the O5' oxygen).[1] This steric clash forces the nucleobase to adopt the syn conformation around the glycosidic bond, in contrast to the anti conformation typically found in A-form RNA helices.[1]

Why This Modification Matters
  • Conformational Locking: m⁵m⁶U acts as a "conformational switch," useful for stabilizing Z-RNA structures or specific loop motifs in aptamers where syn bases are required.[1]

  • Nuclease Resistance: The hydrophobic methyl groups at C5 and C6 provide a steric blockade against exonucleases, potentially increasing the half-life of siRNAs or antisense oligonucleotides (ASOs) in serum.

  • Thermodynamic Impact: While the C5-methyl (ribothymidine-like) generally stabilizes stacking, the C6-methyl destabilizes Watson-Crick base pairing due to the syn preference, making it a powerful tool for disrupting specific secondary structures.

Critical Synthesis Challenges

Synthesizing RNA with 5,6-dimethyluridine phosphoramidites is not a "plug-and-play" procedure. The same steric bulk that provides biological utility creates kinetic barriers during solid-phase synthesis.

ChallengeMechanistic CauseProtocol Adjustment
Low Coupling Efficiency The C6-methyl group shields the 3'-phosphoramidite moiety and hinders the approach of the incoming 5'-hydroxyl group.Increase coupling time (12–15 min) and amidite concentration (0.12–0.15 M).
Slow Activation Steric crowding around the phosphorus reduces the effectiveness of weak activators like 1H-tetrazole.Use 5-Ethylthio-1H-tetrazole (ETT) or DCI for faster protonation.
Deprotection Risks While the methyls are stable, the syn conformation may alter the accessibility of the 2'-O-TBDMS group during fluoride treatment.Ensure thorough agitation during TEA·3HF treatment; avoid heating above 65°C to prevent degradation.[1]

Materials & Reagent Preparation

Key Reagents
  • Phosphoramidite: 5'-O-DMTr-2'-O-TBDMS-5,6-dimethyluridine-3'-CED phosphoramidite.

  • Solid Support: 500 Å or 1000 Å CPG (Controlled Pore Glass).[1] Note: Do not use high-loading supports (>40 µmol/g) to prevent steric crowding on the bead surface.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.[1]

  • Capping Agents: Cap A (Acetic anhydride/THF) and Cap B (16% N-methylimidazole/THF).

Preparation Protocol
  • Drying: Dissolve the m⁵m⁶U phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.12 M .

  • Water Control: Add activated 3Å molecular sieves to the solution and let stand for 4 hours. Water content must be <30 ppm.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE filter before placing it on the synthesizer to remove sieve dust.

Automated Synthesis Protocol

The following cycle is optimized for an ABI 394 or MerMade 12 synthesizer. The critical deviation from standard RNA protocols is the Coupling Step .[1]

Synthesis Cycle Diagram[1][2][3]

RNA_Synthesis_Cycle cluster_coupling Modified Parameter Start Start Cycle (Resin-bound Oligo) Detritylation 1. Detritylation (3% TCA in DCM) Removes 5'-DMTr Start->Detritylation Activation 2. Activation & Coupling (m5m6U Amidite + ETT) *CRITICAL STEP* Detritylation->Activation Free 5'-OH Capping 3. Capping (Ac2O + NMI) Blocks unreacted 5'-OH Activation->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine/Water) P(III) -> P(V) Capping->Oxidation Check Sequence Complete? Oxidation->Check Check->Detritylation No (Next Base) End Proceed to Cleavage Check->End Yes

Figure 1: Solid-phase synthesis cycle highlighting the modified activation/coupling step required for sterically hindered 5,6-dimethyluridine.

Step-by-Step Parameters
  • Detritylation (Deblocking):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane.[1][2]

    • Flow: Pulse for 60–80 seconds.[1]

    • Note: Monitor the orange color of the trityl cation.[1] If the color is faint, the previous coupling may have failed.[1]

  • Coupling (The Critical Step):

    • Reagent: 0.12 M m⁵m⁶U Phosphoramidite + 0.25 M ETT.[1]

    • Volume: Use 1.5x the volume of a standard base delivery.

    • Time: 12 minutes (Standard RNA is 6–8 min).[1]

    • Rationale: The C6 methyl group creates a kinetic barrier.[1] Extended contact time ensures the amidite can orient itself correctly to react with the support-bound 5'-OH.

  • Capping:

    • Reagents: Cap A + Cap B.

    • Time: Standard (15–20 seconds).

    • Importance: Essential to prevent "deletion" sequences (n-1) if the hindered coupling was incomplete.

  • Oxidation:

    • Reagent: 0.02 M Iodine.[1]

    • Time: Standard (60 seconds).

    • Note: The methyl groups do not interfere with P(III) to P(V) oxidation.[1]

Deprotection and Purification[3][4][5]

Cleavage from Support & Base Deprotection

Since 5,6-dimethyluridine does not contain exocyclic amines that require protection (unlike A, C, or G), the deprotection conditions are dictated by the other bases in your sequence.[1]

  • Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).[1]

  • Condition: 65°C for 20 minutes OR Room Temperature for 2 hours.

    • Warning: If your sequence contains sensitive dyes (e.g., Cy5), use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol, 4 hours at RT).[1]

2'-O-TBDMS Removal (Desilylation)
  • Evaporation: Dry the cleaved oligo to a pellet.

  • Reagent: TEA·3HF (Triethylamine trihydrofluoride).[1][3]

  • Protocol: Add 150 µL DMSO + 125 µL TEA·3HF.[1][3][4] Heat at 65°C for 2.5 hours.[1][3]

  • Quenching: Quench with 3M Sodium Acetate (pH 5.2) and precipitate with n-Butanol.

Quality Control & Troubleshooting

Analytical HPLC

Run an anion-exchange or IP-RP HPLC.

  • Observation: Oligos containing m⁵m⁶U will typically elute later than their unmodified counterparts due to the increased hydrophobicity of the two methyl groups.[1]

Mass Spectrometry (ESI-MS)
  • Mass Shift: Each incorporation of 5,6-dimethyluridine adds +28.05 Da relative to a standard Uridine (U).

    • Standard U (C9H11N2O8P) residue mass: ~306.2 Da.

    • 5,6-dimethyl U (C11H15N2O8P) residue mass: ~334.2 Da.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Purity CheckTrityl Check Trityl Monitor (Step 1) Problem->CheckTrityl LowColor Low Orange Color CheckTrityl->LowColor GoodColor Strong Orange Color CheckTrityl->GoodColor CouplingIssue Coupling Failure: 1. Check Water (<30ppm) 2. Increase Time to 15m 3. Refresh Activator LowColor->CouplingIssue DeprotectIssue Deprotection Issue: 1. Incomplete TBDMS removal? 2. RNA degradation? GoodColor->DeprotectIssue

Figure 2: Diagnostic workflow for troubleshooting synthesis failures involving modified phosphoramidites.

References

  • Solid-Phase RNA Synthesis Protocols

    • Pon, R. T. (2022).[1] Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Biosearch Technologies.[1]

  • Steric Hindrance in RNA Synthesis

    • Kierzek, E., et al. (2020).[1][4] Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI Molecules.

  • Conformational Properties of Modified Uridines

    • Dalluge, J. J., et al. (1996).[1] Conformational flexibility in RNA: the role of dihydrouridine. Nucleic Acids Research.[1][]

  • Activator Selection for Hindered Amidites

    • Glen Research.[1][6][7][8] (2019). Activators for Oligonucleotide Synthesis. Glen Report.

  • Deprotection Strategies

    • Wincott, F., et al. (1995).[1] Synthesis, deprotection, purification and analysis of large ribonucleotide oligomers. Nucleic Acids Research.[1][]

Sources

HPLC method development for 5,6-dimethyluridine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 5,6-Dimethyluridine Detection

Abstract

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the detection of 5,6-dimethyluridine , a modified pyrimidine nucleoside.[1] While 5-methyluridine (ribothymidine) is a common tRNA modification, the 5,6-dimethyl analog represents a more hydrophobic, sterically hindered variant often encountered in synthetic biology, drug discovery (as a nucleoside mimetic), or metabolic engineering.[1] This protocol prioritizes the resolution of 5,6-dimethyluridine from structurally similar impurities (e.g., uridine, 5-methyluridine) using a logic-driven approach to column selection and mobile phase optimization.[1][2][3]

Physicochemical Profiling & Detection Strategy

Before method development, the analyte's properties must dictate the experimental design.

PropertyValue / CharacteristicImpact on Method
Analyte 5,6-DimethyluridinePyrimidine nucleoside with methyl groups at C5 and C6.[1][2][3]
Hydrophobicity (LogP) ~ -1.0 to -0.5 (Estimated)More hydrophobic than Uridine (LogP -1.[1][2][3]9) and 5-Methyluridine.[1][2][3][4][5][6] Retains longer on RP-C18.[1][2][3]
pKa (N3-H) ~ 9.5 - 9.8The molecule is neutral at acidic/neutral pH.[1][2][3] Use pH < 7.0 to ensure it remains non-ionized for consistent retention.[1][2][3]
UV Max (

)
~ 265 – 268 nmMethylation causes a bathochromic shift (red shift) relative to Uridine (262 nm).[1][2][3]
Solubility Water, Methanol, DMSODissolve standards in 10% Methanol/Water to prevent peak distortion (solvent effects).[1]

Mechanistic Insight: The addition of a methyl group at the C6 position introduces steric hindrance (clash with the carbonyl at C4 or ribose), potentially altering the ring puckering.[1] This stereoelectronic effect often provides unique selectivity on Phenyl-Hexyl columns via pi-pi interactions, distinct from standard C18 hydrophobicity.[1][2][3]

Method Development Decision Tree

The following workflow illustrates the logical path for selecting the stationary phase and mobile phase based on sample matrix complexity.

MethodDevelopment Start Sample Matrix Type Synthetic Synthetic Reaction / Pure Standard (High Conc, Few Interferences) Start->Synthetic Bio Biological Matrix (Plasma/Cell Lysate) (Low Conc, Complex Matrix) Start->Bio Col_C18 Column: C18 (End-capped) Robust, General Purpose Synthetic->Col_C18 Primary Choice Bio->Col_C18 Col_Phenyl Column: Phenyl-Hexyl Alternative Selectivity (Pi-Pi) Bio->Col_Phenyl If polar impurities co-elute MP_Phos Mobile Phase: Phosphate Buffer (pH 3.0) Best Peak Shape (UV Only) Col_C18->MP_Phos UV Detection MP_Vol Mobile Phase: Ammonium Acetate (pH 5.8) LC-MS Compatible Col_C18->MP_Vol MS Detection Col_Phenyl->MP_Vol Detection Detection: UV @ 265 nm (Optional: MS/MS for Bio) MP_Phos->Detection MP_Vol->Detection

Figure 1: Decision matrix for column and buffer selection based on sample origin.[1][2][3]

Optimized Experimental Protocol

Reagents and Equipment
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for difficult separations).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0) [For UV] OR 10 mM Ammonium Acetate (pH 5.[1][2][3]8) [For LC-MS].

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Standard: 5,6-dimethyluridine (Custom synthesis or commercial standard).[1][2][3]

Chromatographic Conditions (Gradient Elution)
  • Flow Rate: 1.0 mL/min[1][2][7]

  • Temperature: 30°C (Controls viscosity and retention reproducibility)

  • Injection Volume: 10 µL

  • Detection: 265 nm (Reference: 360 nm)[1][2][3]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0982Equilibration
2.0982Isocratic Hold (Elute polar salts)
15.08515Linear Gradient (Elute nucleosides)
18.05050Wash Step (Elute hydrophobic contaminants)
20.0982Re-equilibration
25.0982End of Run

Note: 5,6-dimethyluridine is expected to elute between 8–12 minutes, after Uridine and 5-methyluridine.[1][2][3]

Sample Preparation Workflow

SamplePrep Raw Biological Sample (Plasma/Urine) ProteinP Protein Precipitation Add 3:1 Cold ACN Raw->ProteinP Vortex Vortex & Centrifuge 10,000 x g, 10 min ProteinP->Vortex Super Collect Supernatant Vortex->Super Dry Evaporate to Dryness (N2 stream) Super->Dry Recon Reconstitute 95:5 Water:MeOH Dry->Recon Inject Inject to HPLC Recon->Inject

Figure 2: Sample preparation for biological matrices to minimize protein fouling.[1][2][3]

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per Part 2 requirements, perform the following system suitability tests before every batch analysis.

ParameterDefinitionAcceptance Limit
Resolution (

)
Separation between 5-methyluridine and 5,6-dimethyluridine.

(Baseline separation)
Tailing Factor (

)
Peak symmetry measure.[1][2][3]

Precision (RSD) Repeatability of retention time (n=6 injections).

Linearity (

)
Calibration curve (0.5 – 100 µg/mL).

LOD / LOQ Sensitivity limits (Signal-to-Noise).LOD: S/N > 3; LOQ: S/N > 10

Troubleshooting & Scientific Rationale

Issue 1: Peak Tailing

  • Cause: Interaction of the nucleoside free amine/hydroxyls with residual silanols on the silica support.

  • Fix: Ensure the column is "End-capped".[1][2][3] If using MS-incompatible buffers, adding 0.1% Triethylamine (TEA) can mask silanols, but pH control (pH 3.[1][2][3]0) is usually sufficient to suppress silanol ionization.[1][2][3]

Issue 2: Co-elution with Uridine

  • Cause: Insufficient hydrophobic selectivity.[1][2][3]

  • Fix: Switch to a Phenyl-Hexyl column.[1][2][3][8] The pi-pi interaction between the phenyl ring of the stationary phase and the pyrimidine ring of the analyte provides an orthogonal separation mechanism sensitive to the electron-donating methyl groups.

Issue 3: Baseline Drift

  • Cause: UV absorption of the acetate/formate buffer at low wavelengths.

  • Fix: If detecting <240 nm, use Phosphate buffer (transparent).[1][2][3] At 265 nm, Acetate is acceptable, but ensure Mobile Phase A and B are balanced for absorbance if drift persists.[1]

References

  • Separation of Nucleosides: "Optimization of HPLC methods for the analysis of modified nucleosides." Journal of Chromatography B.

  • Physicochemical Properties: PubChem Compound Summary for 5-Methyluridine (Analog reference). [1][2][3]

  • Column Selection: "Orthogonal Selectivity in Reversed-Phase Liquid Chromatography: Phenyl-Hexyl vs. C18." Chromatography Today.

  • Buffer Selection: "Effects of Mobile Phase pH on the Retention of Ionizable Compounds." Agilent Technologies Technical Note.

Sources

Application Note: Enzymatic Incorporation of 5,6-Dimethyluridine into RNA Transcripts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enzymatic synthesis of RNA containing modified nucleosides is a cornerstone of therapeutic RNA development (e.g., mRNA vaccines, aptamers).[1][2] While C5-modified uridines (e.g., N1-methylpseudouridine, 5-methyluridine) are standard for reducing immunogenicity and enhancing translation, 5,6-dimethyluridine (m


U)  represents a distinct class of "hyper-modified" bases.

The simultaneous methylation at the C5 and C6 positions introduces unique physicochemical properties. The C5-methyl group enhances base stacking (similar to thymine), but the C6-methyl group introduces significant steric strain , forcing the nucleoside into a syn conformation around the glycosidic bond. This conformational bias presents a substantial challenge for wild-type T7 RNA Polymerase (RNAP), which strictly selects for anti-conformation nucleotides.

This Application Note details a high-stringency protocol for the enzymatic incorporation of 5,6-dimethyluridine-5'-triphosphate (m


UTP) into RNA. It addresses the mechanistic barriers of C6-substitution and provides an optimized In Vitro Transcription (IVT) workflow utilizing manganese doping and mutant polymerase variants to overcome steric gating.

Mechanism of Action & Steric Challenges

Understanding the structural biology is prerequisite to successful synthesis.

The Syn vs. Anti Barrier

Standard RNA polymerization requires the incoming Nucleoside Triphosphate (NTP) to adopt an anti conformation to Watson-Crick base pair with the DNA template adenine.

  • Uridine / 5-Methyluridine: Favors anti conformation; readily accepted by T7 RNAP.

  • 5,6-Dimethyluridine: The methyl group at C6 sterically clashes with the C5'-O5' region of the ribose and the keto oxygen at C2. This forces the base to rotate into the syn conformation (base over sugar).

  • Consequence: Wild-type T7 RNAP rejects the syn isomer, leading to abortive cycling or extremely slow kinetics (

    
     increases, 
    
    
    
    decreases).
Overcoming the Barrier (The "Mn Hack")

To facilitate incorporation, this protocol utilizes Manganese (


)  doping. 

has a more flexible coordination geometry than the canonical cofactor Magnesium (

). Substituting a fraction of

with

relaxes the geometric constraints of the polymerase active site, allowing the accommodation of the slightly distorted phosphodiester bond formation required for the C6-substituted analog.
Mechanistic Pathway Diagram

T7_Incorporation_Mechanism Substrate 5,6-Dimethyl-UTP (Substrate) Conf_Syn Syn-Conformation (Thermodynamically Favored) Substrate->Conf_Syn C6-Methyl Sterics Conf_Anti Anti-Conformation (Required for Pairing) Substrate->Conf_Anti Transient/Minor T7_WT Wild-Type T7 RNAP (Strict Steric Gate) Conf_Syn->T7_WT T7_Mutant Mutant T7 RNAP + Mn2+ (Relaxed Specificity) Conf_Anti->T7_Mutant Mn2+ Stabilizes Steric_Clash Steric Clash at C6 (Rejection) T7_WT->Steric_Clash Active Site Mismatch Incorp Phosphodiester Bond Formation (Incorporation) T7_Mutant->Incorp Successful Catalysis Abort Abortive Transcription Steric_Clash->Abort

Caption: Mechanistic pathway illustrating the steric barrier imposed by the C6-methyl group (forcing syn-conformation) and the requirement for mutant RNAP/Mn2+ conditions to enable incorporation.

Materials & Reagents

Custom Nucleotide Preparation

Commercially available m


UTP is rare. It is typically synthesized via phosphorylation of 5,6-dimethyluridine nucleoside.
  • Target Compound: 5,6-Dimethyluridine-5'-Triphosphate (m

    
    UTP), 100 mM solution.
    
  • Buffer: 10 mM Tris-HCl, pH 7.5 (Avoid unbuffered water to prevent acid hydrolysis).

  • QC Requirement: >95% purity by HPLC; Mass Spec verification (M-H)

    
     = 511.1 (approx, dependent on salt form).
    
Enzyme & Buffers
  • Enzyme: High-Concentration T7 RNA Polymerase (e.g., 50 U/µL).[3]

    • Recommended: Use a mutant variant evolved for modified NTPs (e.g., T7-Y639F or commercial "High-Yield" variants) if available.

  • 10X Transcription Buffer (Custom):

    • 400 mM Tris-HCl (pH 7.9)

    • 100 mM DTT

    • 20 mM Spermidine

    • Note: MgCl2 is added separately to control the Mg/Mn ratio.

Experimental Protocol: Manganese-Doped IVT

Objective: Synthesize a 1.5 kb RNA transcript with 100% substitution of UTP with m


UTP.
Reaction Setup (20 µL Scale)

This reaction uses a "pulse-feed" strategy to maintain enzyme activity despite the presence of the difficult substrate.

ComponentVolume (µL)Final Conc.Notes
Nuclease-Free Waterto 20 µL-
10X Transcription Buffer (Mg-free)2.01X
MgCl2 (1 M) 0.420 mMPrimary cofactor.
MnCl2 (100 mM) 0.52.5 mMCRITICAL: Relaxes specificity.
ATP, CTP, GTP (100 mM each)0.4 each2 mMStandard NTPs.
m

UTP (100 mM)
0.84 mM2X Excess vs other NTPs.
DNA Template (Linearized)X50 ng/µLClean, phenol-extracted.
RNase Inhibitor (40 U/µL)0.51 U/µL
T7 RNA Polymerase (High Conc) 1.5~3-4 U/µLHigh load required.
Inorganic Pyrophosphatase0.10.005 U/µLPrevents Mg-PPi precipitation.
Incubation & Optimization Cycle
  • Assembly: Assemble reaction at Room Temperature (RT). Do not assemble on ice, as spermidine can precipitate DNA at low temps.

  • Incubation: Incubate at 37°C for 4 to 6 hours .

    • Note: Standard IVT is 1-2 hours. The kinetic lag of m

      
      U incorporation requires extended time.
      
  • DNase Treatment: Add 1 µL DNase I; incubate 15 mins at 37°C.

  • Purification: Lithium Chloride (LiCl) precipitation is recommended over spin columns to remove the excess unincorporated modified NTPs effectively.

Quality Control (Self-Validating System)

To ensure the protocol worked, you must validate incorporation, not just yield.

  • Yield Check: Nanodrop/Qubit. Expect 30-50% lower yield compared to WT UTP.

  • Hydrolysis & Mass Spec (The "Gold Standard"):

    • Digest 1 µg of transcript with Nuclease P1 and Alkaline Phosphatase.

    • Analyze via LC-MS/MS.

    • Success Criteria: Detection of nucleoside peak corresponding to 5,6-dimethyluridine (MW ~272 Da) and absence of Uridine (MW ~244 Da).

  • Dot Blot: If an antibody against m

    
    U is unavailable (likely), use a dsRNA antibody (J2) to check for immunogenic byproducts, which often increase when polymerases stall on modified bases.
    

Troubleshooting & Optimization Logic

If yields are low or transcripts are truncated (abortive cycling):

  • Scenario A: No Product.

    • Cause: T7 RNAP completely rejects the syn-base.

    • Fix: Increase MnCl2 to 5 mM (titrate carefully; >5 mM promotes RNA degradation). Switch to a Y639F mutant polymerase.[2]

  • Scenario B: Short Transcripts / Smearing.

    • Cause: Processivity failure. The polymerase falls off after incorporating a few m

      
      U residues.
      
    • Fix: Lower the incubation temperature to 30°C to stabilize the elongation complex. Increase template concentration.

  • Scenario C: Precipitate in Tube.

    • Cause: Mg-Pyrophosphate accumulation.

    • Fix: Ensure Inorganic Pyrophosphatase is fresh.

References

  • Hocek, M. et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry.[4][5] Link

  • Guenther, R. et al. (2000). Synthesis and properties of uniquely modified oligoribonucleotides: yeast tRNA(Phe) fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[4][6] Nucleosides, Nucleotides & Nucleic Acids.[1][3][4][5][6][7][8][9][10][11][12] Link

  • Winkley, M. W. & Robins, R. K. (1968). Pyrimidine nucleosides.[13] I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides.[13] The Journal of Organic Chemistry.[13] Link

  • Padilla, R. & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F). Nucleic Acids Research.[4][6] Link

  • Leszczynska, G. et al. (2016). S-Geranyl-2-thiouridine wobble nucleosides of bacterial tRNAs; Chemical and enzymatic synthesis.[4] Nucleic Acids Research.[4][6] Link

Sources

isolating 5,6-dimethyluridine from natural tRNA sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation and Mass Spectrometric Characterization of 5,6-Dimethyluridine and Hyper-Methylated Uridines from tRNA

Part 1: Executive Summary & Scientific Context

The Challenge of the "Synthetic" Target The isolation of 5,6-dimethyluridine (m⁵m⁶U) from natural tRNA sources presents a unique bio-analytical challenge. While 5-methyluridine (m⁵U, ribothymidine) is a ubiquitous modification in the TΨC loop of prokaryotic and eukaryotic tRNAs, and 5,6-dihydrouridine (D) is common in the D-loop, the simultaneous methylation at the C5 and C6 positions (m⁵m⁶U) is historically characterized as a synthetic nucleoside used to study syn/anti conformational locking in tRNA anticodon stem-loops [1].

However, in the context of drug development and epitranscriptomics, the search for rare, hyper-modified bases in extremophiles (e.g., Thermus thermophilus) or engineered expression systems requires a protocol capable of distinguishing this specific dimethylated variant from its isomers (e.g., N3,5-dimethyluridine).

Scope of this Protocol This guide provides a rigorous "Discovery Workflow" designed to isolate and identify dimethylated uridine derivatives. It employs Anion Exchange Chromatography for bulk tRNA enrichment, followed by Enzymatic Hydrolysis and LC-MS/MS with dynamic Multiple Reaction Monitoring (dMRM) to resolve m⁵m⁶U from the natural background of m⁵U and D.

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path from biological source to structural validation.

tRNA_Isolation_Workflow Source Biological Source (E. coli / Yeast / Thermophiles) Lysis Cell Lysis & Trizol Extraction (Total RNA) Source->Lysis Homogenization Purification tRNA Enrichment (DEAE-Sepharose or 15% PAGE) Lysis->Purification Fractionation QC_Check QC: Bioanalyzer/Gel (Confirm <100nt species) Purification->QC_Check Aliquot Hydrolysis Enzymatic Digestion (Nuclease P1 + Phosphodiesterase + CIAP) Purification->Hydrolysis 5-10 µg tRNA Filtration De-proteinization (10kDa MWCO Spin Filter) Hydrolysis->Filtration Removal of Enzymes LCMS RP-HPLC Separation (C18 Column, 0.1% Formic Acid) Filtration->LCMS Injection Detection MS/MS Detection (Target: m/z 273.2 -> 141.1) LCMS->Detection ESI+

Figure 1: Step-by-step isolation workflow for identifying rare methylated nucleosides from bulk RNA.

Part 3: Detailed Methodology

Phase 1: Bulk tRNA Enrichment

Objective: Isolate pure tRNA free from rRNA and mRNA contaminants, which dilute the signal of rare modifications.

Protocol:

  • Lysis: Resuspend cell pellet in Trizol Reagent (or acidic phenol). Lyse via bead beating.

  • Extraction: Perform standard Chloroform extraction. Precipitate aqueous phase with Isopropanol.

  • Size Selection (Critical Step):

    • Option A (High Purity): Resolve Total RNA on a 15% Urea-PAGE gel. Excise the band corresponding to ~75 nt (between 5S rRNA and 5.8S rRNA markers). Elute via "Crush and Soak" in 0.3M NaOAc overnight.

    • Option B (High Throughput): Use a DEAE-Sepharose Fast Flow column. Elute with a salt gradient. tRNA typically elutes between 0.3M and 0.5M NaCl, while larger rRNAs elute at higher salt concentrations [2].

  • Desalting: Ethanol precipitate the tRNA fraction. Resuspend in DEPC-treated water.

Phase 2: Enzymatic Hydrolysis ("The Nucleoside Cocktail")

Objective: Degrade tRNA into single nucleosides without deaminating or losing methyl groups.

Reagents:

  • Nuclease P1 (Endonuclease): Cleaves phosphodiester bonds.

  • Snake Venom Phosphodiesterase (SVP) (Exonuclease): Ensures complete breakdown.

  • Alkaline Phosphatase (CIAP/BAP): Removes terminal phosphates to yield neutral nucleosides for MS.

Step-by-Step:

  • Dissolve 5–10 µg of purified tRNA in 20 µL of water.

  • Add 2 µL of 10x Digestion Buffer (50 mM NH₄OAc, pH 5.3, 2 mM ZnCl₂).

  • Add 0.5 U Nuclease P1 and 0.05 U SVP . Incubate at 37°C for 2 hours .

  • Add 2 µL of 10x Alkaline Buffer (500 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).

  • Add 1 U CIAP . Incubate at 37°C for 1 hour .

  • Filtration: Transfer mixture to a 10 kDa MWCO spin filter and centrifuge (12,000 x g, 10 min) to remove enzymes. The flow-through contains the isolated nucleosides.

Phase 3: LC-MS/MS Isolation and Identification

Objective: Separate 5,6-dimethyluridine from its isomers (e.g., N3-methyluridine) using Reverse Phase Chromatography.

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention RP column.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–3 min: 0% B (Elute polar salts)

    • 3–15 min: 0% -> 15% B (Separation of U, C, G, A and methylated variants)

    • 15–20 min: 15% -> 80% B (Wash hydrophobic hyper-modifications)

Mass Spectrometry Parameters (Targeting 5,6-dimethyluridine): To positively identify 5,6-dimethyluridine, you must monitor the specific mass transition.

  • Parent Ion (M+H): The molecular weight of Uridine is 244.2 Da. Adding two methyl groups (+28.03 Da) yields ~272.23 Da.

    • Target m/z: 273.2 (Protonated).

  • Daughter Ion (Base Loss): Loss of the ribose sugar (-132 Da).

    • Fragment m/z: 141.1 (5,6-dimethyluracil base).

Table 1: Critical MRM Transitions for Methylated Uridines

NucleosideAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Retention Characteristic
UridineU245.1113.1Early Eluting
5-Methyluridinem⁵U (T)259.1127.1Mid Eluting
5,6-Dimethyluridine m⁵m⁶U 273.2 141.1 Late Eluting (Hydrophobic)
5,6-DihydrouridineD247.1115.1Early Eluting

Part 4: Data Validation & Self-Correction

Distinguishing Isomers (The "Trustworthiness" Pillar) Mass spectrometry alone cannot distinguish 5,6-dimethyluridine from N3,5-dimethyluridine (both have m/z 273.2). You must rely on Retention Time (RT) .

  • Synthetic Standard Control: You must spike the sample with a synthetic standard of 5,6-dimethyluridine [3].

  • Logic Check:

    • N-methylation (e.g., N3) generally reduces hydrogen bonding potential, often eluting later than C-methylation in standard RP-HPLC.

    • C5, C6 methylation increases hydrophobicity significantly compared to Uridine.

  • UV Absorbance: 5,6-dimethyluridine has a distinct UV max compared to unmodified Uridine due to the steric hindrance of the methyl groups affecting the pi-electron system. Use a Diode Array Detector (DAD) inline before the MS to capture the UV spectrum (250–280 nm).

References

  • Schweizer, M. P., et al. (1971).[1] "Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides." Journal of the American Chemical Society.[1] Link[1]

  • Su, D., et al. (2014).[2] "Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry." Nature Protocols. Link

  • Leszczyńska, G., et al. (2000).[3] "Synthesis and properties of uniquely modified oligoribonucleotides: Yeast tRNA Phe fragments with 6-methyluridine and 5,6-dimethyluridine." Nucleosides, Nucleotides & Nucleic Acids. Link[1]

  • Crain, P. F. (1990). "Preparation and enzymatic hydrolysis of RNA and DNA for mass spectrometry." Methods in Enzymology. Link

Sources

crystallization techniques for 5,6-dimethyluridine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-56DMU Subject: Advanced Crystallization Strategies for 5,6-Dimethyluridine (


) Supramolecular and Coordination Complexes
Date:  October 24, 2023
Author:  Senior Application Scientist, Structural Biology Division

Abstract

This technical guide details the crystallization protocols for 5,6-dimethyluridine (


) and its metal-mediated or supramolecular complexes. Unlike standard uridine, the introduction of a methyl group at the C6 position induces severe steric strain, forcing the glycosidic bond into a preferred syn conformation. This structural locking mechanism presents unique challenges and opportunities for crystal engineering. This note provides two validated workflows: Liquid-Liquid Diffusion (Layering)  for transition metal coordination complexes and Controlled Slow Evaporation  for hydrogen-bonded supramolecular assemblies.

Structural Considerations & Mechanistic Insight

The "Syn" Conformation Lock

Successful crystallization requires understanding the molecular geometry in solution. In standard uridine, the base typically adopts an anti conformation relative to the ribose. However, in 5,6-dimethyluridine, the steric bulk of the C6-methyl group clashes with the O2 keto oxygen and the ribose ring oxygen.

  • Causality: To relieve this steric strain, the pyrimidine base rotates about the glycosidic bond (

    
     angle), locking the molecule predominantly into the syn  conformation.
    
  • Impact on Crystallization: This exposes the Watson-Crick face (N3-H, O4) differently than in standard nucleosides, favoring Hoogsteen or Reverse Hoogsteen pairing in supramolecular assemblies. When designing metal complexes, the N3 site is the primary coordination target (often requiring deprotonation), but the syn geometry effectively shields one face of the base, reducing the likelihood of forming polymeric sheets and favoring discrete molecular clusters.

Diagram 1: Steric-Induced Conformational Locking

The following diagram illustrates the mechanistic pathway from chemical modification to conformational preference.

G cluster_0 Chemical Input cluster_1 Steric Mechanism cluster_2 Crystallographic Outcome Uridine Standard Uridine (No C6-Me) Anti Anti Conformation (Standard) Uridine->Anti Low Steric Bulk DMU 5,6-Dimethyluridine (C5-Me + C6-Me) Clash Steric Clash: C6-Methyl vs. O5'/Ribose DMU->Clash Rotation Glycosidic Bond Rotation (Chi Angle) Clash->Rotation Strain Relief Syn Syn Conformation (Locked) Rotation->Syn Packing Altered Packing: Hoogsteen Face Exposed Syn->Packing Crystal Lattice Determinant

Figure 1: Mechanistic flow showing how C6-methylation forces the syn-conformation, altering the available faces for crystal packing.

Pre-Crystallization Solubility Profiling

Before attempting crystallization, the solubility profile must be established.[1] The hydrophobic methyl groups significantly reduce water solubility compared to uridine.

Table 1: Solubility & Solvent Selection Guide

Solvent SystemSolubility (

)
ApplicationNotes
Water (

)
ModerateLigand DissolutionHeating to 50°C often required for saturation.
Methanol (MeOH) HighMetal ComplexationIdeal for Cu(II), Zn(II) salts.
DMSO/DMF Very HighStock SolutionsAvoid for crystallization (high boiling point prevents evaporation).
Ethanol (EtOH) ModerateAnti-solventGood for layering against water.
Acetone LowAnti-solventExcellent precipitant for vapor diffusion.

Protocol A: Metal Coordination Complexes (Liquid-Liquid Diffusion)

Target: Transition metal complexes (e.g.,


, 

) coordinated to

of the uracil ring. Method: Liquid-Liquid Diffusion (Layering).[2] Rationale: This method creates a slow concentration gradient. As the precipitant (anti-solvent) diffuses into the ligand-metal solution, the system passes gently through the metastable zone, promoting single-crystal growth rather than amorphous precipitation.
Step-by-Step Protocol
  • Ligand Preparation:

    • Dissolve 20 mg of 5,6-dimethyluridine in 1.0 mL of Methanol (or Water/MeOH 1:1 if solubility is poor).

    • Optional: If targeting N3-coordination, add 1 equivalent of NaOH or KOH to deprotonate the N3 position.

  • Metal Solution:

    • Dissolve 1 equivalent (stoichiometric) of the metal salt (e.g.,

      
      ) in 1.0 mL of water.
      
  • The Layering Setup (NMR Tube or Narrow Vial):

    • Bottom Layer: Pipette the denser solution (usually the aqueous metal solution) into a narrow NMR tube (5mm).

    • Buffer Layer (Critical): Carefully add 0.2 mL of pure solvent (50:50 Water/MeOH) on top. This slows the mixing.[1]

    • Top Layer: Gently pipette the less dense ligand solution (Methanol) on top.

  • Incubation:

    • Seal the tube with Parafilm.[1]

    • Store in a vibration-free, dark environment at 20°C.

    • Timeframe: Interface crystals usually appear within 3–7 days.

  • Harvesting:

    • Cut the tube or use a long capillary to extract crystals from the interface.

Protocol B: Supramolecular Assemblies (Controlled Slow Evaporation)

Target: Co-crystals with hydrogen-bonding partners (e.g., melamine, adenosine) or pure polymorph screening. Method: Slow Evaporation with Solvent Polarity Tuning. Rationale: The syn conformation creates a compact hydrophobic patch. Slow evaporation allows the molecules to organize into thermodynamically stable lattices (often monoclinic


) driven by stacking interactions between the methylated rings.
Step-by-Step Protocol
  • Solution Preparation:

    • Prepare a saturated solution of 5,6-dimethyluridine in 100% Methanol.

    • Filter through a 0.22

      
       PTFE syringe filter to remove dust (nucleation sites).
      
  • Vessel Selection:

    • Use a 4 mL glass vial. Do not use plastic (polystyrene), as the solvent may leach plasticizers that inhibit crystallization.

  • Evaporation Rate Control:

    • Cover the vial with aluminum foil.[3]

    • Poke exactly 3 holes with a 22G needle.

    • Expert Tip: Place this vial inside a larger jar containing a desiccant (silica gel) if the lab humidity is >60%.

  • Observation:

    • Monitor every 48 hours.

    • If "skin" forms on top, the evaporation is too fast. Reduce hole size/number.

    • If no crystals after 2 weeks, place the vial in a 4°C fridge to induce supersaturation via temperature drop.

Experimental Workflow & Troubleshooting

The following diagram outlines the decision tree for optimizing crystal quality based on initial results.

Workflow Start Start: Saturated Solution Method Choose Method Start->Method Layering Liquid-Liquid Diffusion (Metal Complexes) Method->Layering Evap Slow Evaporation (Pure/Co-crystals) Method->Evap Result Check Result (7 Days) Layering->Result Evap->Result Clear Clear Solution (Undersaturated) Result->Clear Precip Amorphous Precipitate (Supersaturated too fast) Result->Precip Crystals Single Crystals Result->Crystals Action1 Uncap/Increase Hole Size or Add Anti-solvent Clear->Action1 Action2 Dilute 50% & Filter or Add Buffer Layer Precip->Action2 XRD X-Ray Diffraction Crystals->XRD Action1->Result Action2->Result

Figure 2: Decision matrix for crystallization optimization. Note the specific corrective actions for precipitates vs. clear solutions.

References

  • Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine: A pyrimidine nucleoside in the syn conformation.[4] Journal of the American Chemical Society, 94(18), 6520–6526. Link

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3 (Liquid-Liquid Diffusion). ChemistryViews. Link

  • Ennifar, E. (2026). Structural analysis of uridine modifications in solved RNA structures.[5] PMC - NIH. Link

  • Hassan, A. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes. JSciMed Central. Link

Sources

using 5,6-dimethyluridine as a probe for RNA dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Conformational Locking with 5,6-Dimethyluridine

Executive Summary

RNA molecules are dynamic ensembles that sample multiple conformations to function.[1] A critical barrier in structural biology is distinguishing between transient "active" states and thermodynamic minima. This guide details the application of 5,6-dimethyluridine (m⁵₆U) as a biophysical probe. Unlike standard nucleosides, m⁵₆U possesses a sterically bulky methyl group at the C6 position that forces the glycosidic bond into the syn conformation, while the C5 methyl group enhances base stacking. By incorporating m⁵₆U at specific uridine positions, researchers can "lock" or destabilize local RNA folds, validating the existence of syn-nucleotides in ribozymes, aptamers, and ribosomal active sites.

Biophysical Mechanism: The "Syn" Lock

To use m⁵₆U effectively, one must understand the structural causality it introduces.

  • The Steric Clash (C6): In unmodified uridine, the base prefers the anti conformation (chi angle ≈ 180°), projecting the Watson-Crick face away from the sugar. In m⁵₆U, the methyl group at C6 sterically clashes with the 5'-oxygen of the ribose ring and the phosphate backbone if the base attempts to adopt the anti form.

  • The Thermodynamic Trap: This clash raises the energy barrier for the anti state, forcing the nucleoside into the syn conformation (chi angle ≈ 0°/60°).

  • The Stacking Compensator (C5): The methyl group at C5 (analogous to thymine) increases hydrophobicity and polarizability, enhancing base stacking interactions. This is crucial because it mitigates the general destabilization often seen with single modifications, ensuring that observed effects are due to conformation (syn vs anti) rather than just entropic penalty.

Diagram 1: Mechanistic Logic of the Probe

m56U_Mechanism cluster_outcome Experimental Outcome Uridine Standard Uridine (Flexible / Anti-preferred) m56U 5,6-Dimethyluridine (Sterically Bulky) Uridine->m56U Chemical Modification StericClash C6-Methyl / O5' Clash m56U->StericClash C6 Substitution Stacking C5-Methyl Stacking (Stabilization) m56U->Stacking C5 Substitution SynState Forced 'Syn' Conformation StericClash->SynState Energetic Penalty to Anti Outcome1 Target is Naturally Syn (Tm Increases/Stable) SynState->Outcome1 Probe Matches Native State Outcome2 Target is Naturally Anti (Tm Decreases/Unfolds) SynState->Outcome2 Probe Clashes with Native State

Caption: The C6-methyl group acts as a steric gatekeeper, forcing the syn-conformation. The C5-methyl provides necessary stacking energy to maintain helix integrity.

Application Workflow

The use of m⁵₆U is a "hypothesis-driven" workflow. You do not scan the entire RNA; you probe specific residues suspected of adopting the syn conformation (e.g., in U-turns or Z-RNA motifs).

Table 1: Diagnostic Logic Matrix
Experimental Observation (ΔTm)InterpretationStructural Conclusion
Significant Destabilization (ΔTm < -4°C)Probe forces syn where anti is required.The native residue is in the Anti conformation.
Stabilization or Neutrality (ΔTm ≥ 0°C)Probe locks syn, removing entropic penalty.The native residue is in the Syn conformation.
Minor Destabilization (ΔTm ≈ -1 to -2°C)Ambiguous; likely anti but flexible, or steric clash with backbone.Inconclusive; requires CD/NMR validation.

Protocol: Solid-Phase Synthesis of m⁵₆U-RNA

Note: m⁵₆U phosphoramidites are sterically hindered. Standard coupling protocols will result in low yield or deletion sequences.

Reagents Required:

  • 5'-DMT-5,6-dimethyluridine-3'-CE phosphoramidite (0.1 M in Anhydrous Acetonitrile).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole; it is too weak for hindered bases.

  • CPG Solid Support (1 µmol scale recommended for initial testing).

Step-by-Step Procedure:

  • Preparation:

    • Dry the m⁵₆U phosphoramidite in a vacuum desiccator over P₂O₅ for 4 hours prior to dissolution.

    • Dissolve to 0.1 M concentration. Ensure the solution is clear; any turbidity indicates moisture.

  • Coupling Cycle Modification (Critical):

    • Standard Base Coupling: 2.5 minutes.

    • m⁵₆U Coupling: Increase coupling time to 10–15 minutes .

    • Rationale: The C5 and C6 methyl groups create a "hydrophobic shield" around the phosphoramidite center, slowing the nucleophilic attack by the 5'-OH of the growing chain.

  • Oxidation:

    • Use standard Iodine/Water/Pyridine. No modification needed.

  • Capping:

    • Standard Acetic Anhydride/N-Methylimidazole.

    • Tip: Perform a "double cap" step after the m⁵₆U addition to ensure no unreacted deletion sequences propagate.

  • Deprotection:

    • Reagent: Ammonium Hydroxide / Methylamine (AMA) (1:1) at 65°C for 15 minutes OR Concentrated NH₄OH at 55°C for 4 hours.

    • Note: The 5,6-dimethyluracil base is stable under standard deprotection conditions. It does not require "UltraMild" chemistry.

Protocol: Thermal Denaturation (Validation)

This experiment quantifies the energetic cost/benefit of the probe.

Buffer Conditions:

  • 10 mM Sodium Phosphate (pH 7.0)

  • 100 mM NaCl

  • 0.1 mM EDTA

  • Note: Avoid Mg²⁺ initially, as it stabilizes tertiary folds that might mask the local probe effect.

Procedure:

  • Annealing: Dilute RNA (modified and unmodified control) to 2 µM. Heat to 95°C for 3 minutes, then cool slowly (1°C/min) to 20°C.

  • Melting: Ramp temperature from 20°C to 90°C at 0.5°C/min. Monitor Absorbance at 260 nm.

  • Analysis: Calculate Tm using the first derivative method (

    
    ).
    
  • Comparison: Calculate

    
    . Refer to Table 1  for interpretation.
    

Experimental Workflow Diagram

This diagram outlines the decision tree for designing and validating the probe.

Workflow Start Identify Target Uridine (Suspected Syn-conformation) Design Design Oligo with m56U Substitution Start->Design Synthesis Solid Phase Synthesis (Extended Coupling Time) Design->Synthesis Purify PAGE or HPLC Purification Synthesis->Purify QC Mass Spec Verification (Check for +28 Da vs U) Purify->QC Experiment Thermal Melting (Tm) Analysis QC->Experiment Decision Compare Tm to Control Experiment->Decision ResultAnti Destabilization (Native state is Anti) Decision->ResultAnti Tm Drops ResultSyn Stabilization/Neutral (Native state is Syn) Decision->ResultSyn Tm Rises

Caption: Workflow for validating RNA topological features using m⁵₆U. Note the critical QC step to confirm methyl incorporation.

Troubleshooting & Quality Control

  • Issue: Low Coupling Efficiency.

    • Cause: Steric hindrance or wet reagents.

    • Solution: Increase activator concentration (0.5 M ETT) and extend coupling time to 15 minutes. Ensure phosphoramidite is dissolved in <10 ppm water acetonitrile.

  • Issue: Mass Spec shows +14 Da instead of +28 Da.

    • Cause: You likely used 5-methyluridine (Ribothymidine) or 6-methyluridine, not the dimethyl analog.

    • Verification: 5,6-dimethyluridine adds two methyl groups compared to U. Check the certificate of analysis of your starting material.

  • Issue: No Tm transition observed.

    • Cause: The probe may have completely disrupted the fold (if the native state was strictly anti and part of a critical stack).

    • Solution: Perform CD spectroscopy at 20°C. If the spectrum is flat or disordered compared to the control, the probe induced a global unfolding event.

References

  • Chemical and Conformational Diversity of Modified Nucleosides. Source: NCBI / PMC. Context: Discusses the role of modified uridines, including 5-methyluridine, in tRNA and their thermodynamic impacts. URL:[Link]

  • Structural Analysis of Uridine Modifications in RNA. Source: PMC.[2] Context: detailed analysis of how 5-position and 6-position modifications alter sugar pucker and glycosidic bond angles. URL:[Link]

  • Phosphoramidite Chemistry for DNA and RNA Synthesis. Source: BOC Sciences / Twist Bioscience. Context: Standard protocols for phosphoramidite activation and coupling, serving as the baseline for the modified protocol. URL:[Link]

  • Thermodynamic Stability of RNA Duplexes with Modified Base Pairs. Source: ResearchGate. Context: Provides comparative data on how methyl substitutions affect duplex stability, essential for interpreting Tm shifts. URL:[Link]

Sources

Application Note: High-Yield Synthesis of Isotopically Labeled 5,6-Dimethyluridine for NMR Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The introduction of methyl groups into nucleic acid bases provides powerful probes for NMR spectroscopy, particularly for studying local dynamics via relaxation dispersion and methyl-TROSY experiments.[1] 5,6-Dimethyluridine is a sterically crowded nucleoside where the vicinal methyl groups at C5 and C6 induce significant conformational restrictions on the glycosidic bond.[1]

This application note details a robust, modular protocol for synthesizing isotopically labeled (


C, 

N) 5,6-dimethyluridine.[1] Unlike standard uridine synthesis, the 6-methyl substituent creates steric hindrance near the N1 position, significantly retarding the glycosylation reaction. This guide overcomes this kinetic barrier using a modified Vorbrüggen coupling protocol optimized for sterically hindered pyrimidines.
Key Applications
  • Methyl-TROSY NMR: Probing high-molecular-weight RNA-protein complexes.[1]

  • Conformational Locks: Forcing syn/anti equilibrium shifts in RNA loops.[1]

  • Metabolic Studies: Tracking pyrimidine salvage pathways.[1]

Synthetic Pathway & Logic

The synthesis follows a convergent "De Novo Base Construction" strategy.[1] This allows for precise isotope placement by selecting the appropriate labeled precursors (Urea vs.


-keto ester).
Experimental Workflow Diagram

G cluster_0 Step 1: Base Construction (Isotope Incorporation) cluster_1 Step 2: Activation cluster_2 Step 3: Vorbrüggen Coupling cluster_3 Step 4: Deprotection Urea Labeled Urea (15N, 13C) Base 5,6-Dimethyluracil (Crude) Urea->Base Condensation (NaOEt/EtOH) Ester Ethyl 2-methylacetoacetate (13C-Methyls) Ester->Base Silylated Bis-TMS-5,6-Dimethyluracil (Reactive Intermediate) Base->Silylated HMDS/TMSCl Reflux Protected Protected Nucleoside (Tribenzoyl-5,6-DMU) Silylated->Protected TMSOTf (Lewis Acid) Acetonitrile, 80°C Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- beta-D-ribofuranose Sugar->Protected Final 5,6-Dimethyluridine (Pure Isotope) Protected->Final NH3/MeOH Deprotection

Figure 1: Convergent synthetic pathway for 5,6-dimethyluridine.[2] Isotope labels are introduced in Step 1 via Urea (backbone) or the Ester (methyl groups).

Detailed Protocols

Protocol A: Synthesis of Labeled 5,6-Dimethyluracil

Objective: Construct the pyrimidine ring with incorporated isotopes. Precursors:

  • For Backbone Labeling (

    
    N1, 
    
    
    
    N3,
    
    
    C2): Use
    
    
    C,
    
    
    N-Urea
    .
  • For Methyl Labeling (

    
    C5-Me, 
    
    
    
    C6-Me): Use Ethyl 2-methylacetoacetate (labeled at methyls).

Materials:

  • Labeled Urea (10 mmol)

  • Ethyl 2-methylacetoacetate (11 mmol)

  • Sodium Ethoxide (21 wt% in ethanol, 25 mL)[1]

  • Absolute Ethanol (dry)

Procedure:

  • Condensation: In a dried 100 mL round-bottom flask (RBF), dissolve the Labeled Urea (10 mmol) in absolute ethanol (10 mL).

  • Add Ethyl 2-methylacetoacetate (11 mmol) followed by Sodium Ethoxide solution (25 mL).

  • Reflux: Heat the mixture to reflux (80°C) under an argon atmosphere for 6–8 hours. Note: The reaction turns from clear to a suspension as the sodium salt of the uracil precipitates.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.

  • Dissolve the residue in minimal distilled water (10 mL).

  • Acidification: Cool the solution on ice and acidify to pH 2 using concentrated HCl. The free base 5,6-dimethyluracil will precipitate as a white solid.

  • Purification: Filter the solid, wash with ice-cold water (2 x 5 mL) and diethyl ether. Dry in a vacuum oven at 60°C overnight.

    • Yield Expectations: 65–75%.[1][3]

    • Checkpoint: Check

      
      H NMR (DMSO-d6). Look for two methyl singlets (~1.8 and ~2.1 ppm) and the absence of alkene protons.
      
Protocol B: Silylation and Vorbrüggen Coupling

Objective: Attach the ribose sugar.[1] Critical Mechanism: The bulky methyl group at C6 hinders the approach of the sugar. We use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a potent Lewis acid catalyst to drive the reaction.

Materials:

  • Dried 5,6-dimethyluracil (from Protocol A, 5 mmol)

  • Hexamethyldisilazane (HMDS, 15 mL)[1]

  • Chlorotrimethylsilane (TMSCl, 0.5 mL)[1]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (Sugar Donor, 5 mmol)[1]
    
  • TMSOTf (6 mmol)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Silylation (Activation): Suspend the base (5 mmol) in HMDS (15 mL) with TMSCl (0.5 mL) in a dry RBF. Reflux until the solution becomes perfectly clear (2–4 hours). This indicates the formation of the soluble bis-silylated pyrimidine.

  • Evaporation: Remove excess HMDS under high vacuum strictly excluding moisture.[1] The residue is a moisture-sensitive oil/solid.

  • Coupling: Dissolve the silylated base in anhydrous MeCN (20 mL). Add the Sugar Donor (5 mmol).

  • Catalysis: Cool to 0°C. Add TMSOTf (6 mmol) dropwise via syringe.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 12 hours.

    • Expert Insight: Standard uridines couple at RT.[1] 5,6-dimethyluridine requires heat due to the C6-methyl steric clash [1].

  • Quenching: Cool to RT. Pour into a saturated NaHCO

    
     solution (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).
    
  • Purification: Dry organic layer (MgSO

    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). Isolate the tribenzoyl-protected nucleoside.
    
Protocol C: Global Deprotection

Objective: Remove benzoyl groups to yield the final free nucleoside.[1]

Procedure:

  • Dissolve the protected nucleoside in 7N Ammonia in Methanol (20 mL).

  • Stir in a sealed pressure tube at Room Temperature for 24 hours.

  • Evaporation: Remove solvent under vacuum.

  • Final Purification: The residue typically contains benzamide (byproduct). Wash the solid with cold DCM (removes benzamide) or purify via Reverse-Phase HPLC (C18 column, Water/MeOH gradient).

  • Lyophilization: Freeze-dry the aqueous fraction to obtain the pure 5,6-dimethyluridine as a white powder.

Quality Control & Validation Data

Validation must ensure both chemical purity and correct isotope incorporation.[1]

Expected NMR Parameters (in D O)
PositionAtomChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Base 5-CH

1.85SingletUpfield methyl
Base 6-CH

2.25SingletDownfield methyl (deshielded by N1)
Sugar H1'5.95Doublet (

Hz)
Confirm

-anomer
Base H6ABSENT N/AKey confirmation of C6-methylation
Base H5ABSENT N/AKey confirmation of C5-methylation
Mass Spectrometry Check

Calculate the expected Mass Shift (


) based on your isotope inputs:
  • Natural Abundance: MW

    
     272.26 Da[1]
    
  • 
    N
    
    
    
    Labeling:
    MW + 2 Da
  • 
    C
    
    
    
    (Methyls):
    MW + 2 Da
  • Full Backbone (

    
    C/
    
    
    
    N):
    Calculate total heavy atoms.

Troubleshooting & Scientific Nuance

The "N3-Alkylation" Pitfall

In sterically hindered bases (like 6-methyl derivatives), the standard Vorbrüggen reaction can sometimes yield the N3-isomer instead of the desired N1-isomer, or a mixture of both.

  • Diagnostic: The UV absorption max for N1-alkylated uracils is typically ~265 nm (neutral pH). N3-alkylated isomers often show a shift.

  • Correction: If N3-isomer forms, lower the coupling temperature to RT and extend reaction time to 48 hours, or use a less Lewis-acidic catalyst like SnCl

    
     (though TMSOTf is cleaner).[1]
    
Isotope Scrambling

Using


C-labeled acetoacetate is generally stable.[1] However, avoid extremely harsh acidic conditions for prolonged periods during the base synthesis to prevent any potential decarboxylation/exchange anomalies, although methyl groups are generally robust.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Behrend, R. (1885).[1] Synthese von methyluracilen.[1][4][5][6] Justus Liebigs Annalen der Chemie, 229(1-2), 1-31.[1] (Foundational chemistry for base condensation).

  • Fiala, R., et al. (2006).[1] Synthesis of 6-methyluridine derivatives. Nucleosides, Nucleotides and Nucleic Acids. (Validation of steric hindrance in 6-substituted couplings).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Sigma-Aldrich. (n.d.).[1][8] 5,6-Diamino-1,3-dimethyluracil Product Specification. (Reference for commercial availability of related analogs).

Sources

Troubleshooting & Optimization

Technical Guide: Improving Solubility of 5,6-Dimethyluridine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3][4]

5,6-dimethyluridine is a modified pyrimidine nucleoside.[1][2][3][4] While structurally similar to uridine, the addition of methyl groups at the C5 and C6 positions significantly alters its physicochemical profile.[4] The C6-methyl group , in particular, introduces steric strain (syn-conformation preference) and increases lipophilicity, making this molecule notoriously difficult to dissolve in standard neutral buffers like PBS compared to its parent compound, uridine.[1][2]

This guide provides validated workflows to overcome these solubility barriers without compromising biological assay integrity.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~272.25 g/mol Moderate
LogP (Predicted) ~ -0.5 to 0.5Higher than Uridine (-1.9); less hydrophilic.[1][2][3][5]
pKa (N3-H) ~9.5 – 9.7Critical: Molecule is uncharged (protonated) at pH 7.[1][2][3][5]4.
Crystal Packing High Lattice EnergyRequires energy input (heat/sonication) to break.[1][2][3][5]

Troubleshooting & FAQs

Q1: Why does 5,6-dimethyluridine precipitate in my PBS (pH 7.4) buffer?

The Scientist's Answer: This is a classic issue of ionization state vs. lipophilicity .

  • Lack of Charge: The N3 proton of the uracil ring has a pKa of approximately 9.5. At pH 7.4, the molecule is >99% protonated (neutral).[1][2][3] Neutral species are far less soluble in water than their ionized counterparts.[1][2][3]

  • Hydrophobic Effect: The two methyl groups add hydrophobic bulk.[3] Water molecules must order themselves around these groups (entropic penalty), which discourages dissolution.[1][2][3][5]

  • Salting Out: PBS contains high salt (150 mM NaCl).[2][3][5] The ions in PBS compete for water molecules, effectively "squeezing" the hydrophobic nucleoside out of solution (the Salting-Out effect).[1][2]

Q2: Can I use heat to dissolve it?

The Scientist's Answer: Yes, but with limits. Unlike proteins, nucleosides are thermally stable. You can heat the aqueous suspension to 50–60°C for 10–15 minutes to overcome the crystal lattice energy.

  • Warning: Do not boil (>95°C) for extended periods, as this may promote glycosidic bond hydrolysis, although pyrimidines are generally robust.[1][2]

  • Observation: The solution may clear upon heating but precipitate again upon cooling (supersaturation).[2][3][5] If this happens, you must switch to a Co-solvent or Complexation method (see Section 3).[1][2][3][5]

Q3: DMSO is toxic to my primary neurons. What is the alternative?

The Scientist's Answer: If DMSO (>0.1%) is contraindicated, your best alternative is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][5] Cyclodextrins form a "host-guest" inclusion complex.[1][2][3][6] The hydrophobic 5,6-dimethyluracil base sits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.[1] This can increase solubility by 10-100 fold without using organic solvents.[1][2][3]

Validated Solubilization Protocols

Method A: The "DMSO Spike" (Standard Use)

Best for: Cell lines tolerant to 0.1–0.5% DMSO.[1][2][5]

  • Weigh: Calculate the mass for a 100 mM stock solution.

  • Dissolve: Add 100% Anhydrous DMSO to the powder.

    • Tip: Do not add water yet.[2][3] The powder must fully dissolve in pure DMSO first.

    • Action: Vortex vigorously.[1][2][3][7] If undissolved, warm to 37°C for 5 mins.

  • Dilute: Slowly add the DMSO stock to your aqueous buffer (e.g., culture medium) while vortexing.[1][2][3]

    • Critical: Do not exceed the solubility limit of the final aqueous mix (typically ~1-2 mM max).[1][2][3][5]

Method B: Cyclodextrin Complexation (High Solubility / Low Toxicity)

Best for: Sensitive in vivo studies or primary cell cultures.[1][2][3][5]

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS.[1][2][3][5] Filter sterilize (0.22 µm).

  • Add Compound: Add 5,6-dimethyluridine powder to the vehicle.

  • Energy Input:

    • Sonicate in a water bath for 20–30 minutes at 40°C.

    • Agitate (shake) at room temperature overnight if not fully dissolved.

  • Verification: The solution should be clear. If a pellet remains, centrifuge and take the supernatant (saturated complex solution), then quantify concentration via UV absorbance (λmax ~267 nm).[1][2][5]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Start: 5,6-Dimethyluridine Powder CheckConc Target Concentration? Start->CheckConc LowConc Low (< 1 mM) CheckConc->LowConc HighConc High (> 1 mM) CheckConc->HighConc MethodA Method A: Direct Aqueous (Warm PBS + Sonication) LowConc->MethodA Simple CheckTox Is DMSO Tolerated? HighConc->CheckTox MethodB Method B: DMSO Stock (Dilute 1000x into Buffer) CheckTox->MethodB Yes (Standard) MethodC Method C: Cyclodextrin (20% HP-β-CD Vehicle) CheckTox->MethodC No (Sensitive Cells)

Figure 1: Decision tree for solubilizing 5,6-dimethyluridine based on concentration requirements and biological tolerance.

References

  • PubChem. 6-Methyluridine Compound Summary (Structural Analog Data). National Library of Medicine.[3] Available at: [Link][1][2][3][5]

  • Saokham, P., et al. (2018).[1][2] Solubility of Cyclodextrin-Drug Complexes.[1][2][3][8][9] Molecules.[1][2][3][10][4][6][9][11][12] (Demonstrates HP-β-CD utility for hydrophobic drugs). Available at: [Link]

Sources

troubleshooting low coupling efficiency of 5,6-dimethyluridine phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DMU-56-OPT Status: Open Priority: High (Synthesis Halted/Low Yield) Agent: Senior Application Scientist[]

Executive Summary: The "C6" Steric Blockade

The incorporation of 5,6-dimethyluridine (m5m6U) is notoriously difficult compared to standard uridine or even 5-methyluridine (Ribothymidine).[] The root cause is not the 5-methyl group, but the 6-methyl group .[]

In a standard nucleoside, the base adopts an anti conformation, exposing the Watson-Crick face and minimizing clash with the sugar.[] The methyl group at position 6 creates a severe steric clash with the 5'-hydroxyl group and the ribose sugar, forcing the base into a syn conformation or causing significant torsional strain.[] This blocks the approach of the incoming phosphoramidite to the activated 5'-OH of the growing chain, drastically reducing coupling kinetics.[]

Part 1: Diagnostic Flowchart

Before altering your protocol, determine the failure point using this logic flow.

TroubleshootingFlow Start Start: Low Coupling Efficiency (<90%) CheckWater 1. Check Water Content (Acetonitrile & Amidite) Start->CheckWater IsWet Is water > 30ppm? CheckWater->IsWet DryIt Action: Add 3Å Sieves Replace Acetonitrile IsWet->DryIt Yes CheckActivator 2. Check Activator Type IsWet->CheckActivator No DryIt->CheckActivator IsTetrazole Using 1H-Tetrazole? CheckActivator->IsTetrazole SwitchActivator Action: Switch to ETT (0.25M) or DCI IsTetrazole->SwitchActivator Yes CheckProtocol 3. Optimization Parameters IsTetrazole->CheckProtocol No (Already using ETT/DCI) SwitchActivator->CheckProtocol IsStandard Coupling Time < 3 min? CheckProtocol->IsStandard ExtendCouple Action: Extend to 2x 10 min Increase Conc. to 0.15M IsStandard->ExtendCouple Yes Success Synthesis Resumed (>97% Efficiency) IsStandard->Success No (Already Optimized) ExtendCouple->Success

Figure 1: Decision matrix for diagnosing low coupling efficiency in sterically hindered phosphoramidites.

Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: I am using standard 1H-Tetrazole. Why is my coupling efficiency stuck at 60-70%?

A: Standard 1H-Tetrazole (pKₐ ~4.[]9) is too weak and slow for the sterically hindered 5,6-dimethyluridine.[] The 6-methyl group shields the phosphorus center, making it difficult for a weak activator to protonate the diisopropylamino group effectively and displace it.[]

The Fix: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BMT) .[]

  • Why? ETT has a lower pKₐ (~4.3), making it more acidic and a more potent proton donor.[] This accelerates the formation of the reactive tetrazolide intermediate, compensating for the slow kinetics caused by the steric bulk [1][2].[]

  • Alternative: 4,5-Dicyanoimidazole (DCI) is also effective as it is less acidic (reducing depurination risks) but highly nucleophilic, which can help drive the reaction in hindered pockets.[]

Q2: My amidite aggregates or precipitates in the line. Is it solubility?

A: Likely, but it is often exacerbated by moisture.[] Modified RNA phosphoramidites are hydrophobic and bulky.[] If your acetonitrile (ACN) has absorbed atmospheric water, the amidite can hydrolyze or "gum up."[]

The Fix:

  • Solvent: Ensure Anhydrous ACN (<15 ppm water).[][2]

  • Dissolution: Dissolve the 5,6-dimethyluridine amidite in 10-15% Dichloromethane (DCM) / Acetonitrile mixture if standard ACN fails. DCM helps solubilize the hydrophobic aromatic rings.[]

  • Drying: Add packets of activated 3Å molecular sieves to the amidite bottle 24 hours prior to synthesis. This is non-negotiable for modified RNA [3].[]

Q3: What specific coupling protocol do you recommend?

A: Do not use the standard "RNA 1.0µmol" protocol. You must force the reaction to completion using concentration and time.[]

Optimized Protocol Parameters:

ParameterStandard RNA5,6-Dimethyluridine Optimization
Amidite Concentration 0.1 M0.12 M - 0.15 M
Activator 1H-Tetrazole0.25 M ETT or 0.25 M DCI
Coupling Time 3 - 6 mins2x 10 mins (Double Coupling)
Capping StandardAggressive (Cap A/B) immediately after

Why Double Coupling? A single long exposure often hits a plateau due to equilibrium or trace water scavenging the activator.[] Removing the reagents and introducing a fresh aliquot of amidite and activator (Double Coupling) resets the equilibrium and pushes the yield from ~80% to >98% [4].

Q4: I see (N-1) deletion mutants in my Mass Spec. Is the coupling failing completely?

A: If you see (N-1) peaks, it means the coupling failed, and the unreacted chain was capped (good) or failed to couple later.[] However, if you see (N+1) or complex adducts, you might be seeing branching .[]

  • Deletion (N-1): Incomplete coupling. Use the Double Coupling method described above.

  • Branching: If you are using ETT (highly acidic) for too long, you might strip the DMT group slightly early or cause side reactions.[] If optimizing coupling time >15 mins, ensure you are not causing acid-catalyzed degradation.[]

Part 3: The "Hand-Coupling" Method (The Nuclear Option)

Use this when the automated synthesizer fails to achieve >95% efficiency or the amidite is extremely expensive.[]

If the synthesizer's fluidics are limiting the concentration or mixing efficiency, perform a manual coupling step for the 5,6-dimethyluridine insertion.[]

  • Pause Synthesizer: Program a pause after the Detritylation (DMT removal) and Wash steps of the previous base.[]

  • Prepare Syringe: Mix 100 µL of 0.15 M 5,6-dimethyluridine amidite with 150 µL of 0.25 M ETT in a dry, argon-flushed syringe.

  • Inject: Manually inject this mix onto the column (via the luer fittings).

  • Incubate: Let it sit for 15 minutes , occasionally pushing the plunger back and forth to agitate the CPG support.

  • Wash & Resume: Flush with dry ACN manually, re-attach the column to the synthesizer, and resume the cycle at the Oxidation step.[]

Part 4: Mechanistic Visualization

The diagram below illustrates why the "Double Coupling" strategy is chemically necessary for this specific molecule.

CouplingMechanism Support 5'-OH on Solid Support Steric STERIC BLOCKADE (C6-Methyl / Syn-Conformation) Support->Steric Amidite 5,6-Dimethyluridine Phosphoramidite Intermediate Activated Tetrazolide Intermediate Amidite->Intermediate Activation Coupled Coupled Product (Phosphite Triester) Steric->Coupled Successful Hit (Slow Kinetics) Failure Unreacted 5'-OH (Potential N-1) Steric->Failure Kinetic Stall Activator Activator (ETT) Activator->Intermediate Intermediate->Steric Slow Diffusion Failure->Support Wash & Retry (Double Couple)

Figure 2: The C6-methyl group creates a kinetic stall (Steric Blockade).[] Double coupling recycles the unreacted 5'-OH sites.[]

References
  • ResearchGate (Wei, 2013). Coupling Activators for Oligonucleotide Synthesis via Phosphoramidite Approach.[] (Discusses ETT vs Tetrazole pKa).[][3] Retrieved from [Link]

  • Glen Research. Technical Brief: Synthesis of Long Oligonucleotides and Coupling Efficiency. Retrieved from [Link][]

Sources

Technical Support Center: Optimizing 5,6-Dimethyluridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 5,6-Dimethyluridine via Silyl-Hilbert-Johnson (Vorbrüggen) Coupling. Audience: Organic Chemists, Process Development Scientists. Reference ID: TS-56DMU-OPT-01

Executive Summary

Synthesizing 5,6-dimethyluridine presents a unique challenge compared to standard uridine derivatives. While the 5-methyl group (thymine-like) is electronically favorable, the 6-methyl group introduces severe steric hindrance near the N1-glycosylation site. This steric bulk clashes with the ribose moiety, destabilizing the standard anti conformation and often retarding the nucleophilic attack required for N1-coupling.

This guide provides a troubleshooting framework to overcome these steric barriers, optimize regioselectivity (N1 vs. N3), and maximize yield using modified Vorbrüggen conditions.

Phase 1: Pre-Reaction & Reagent Preparation

FAQ: Silylation Efficiency

Q: My coupling reaction is stalling. How do I ensure my 5,6-dimethyluracil is fully activated? A: Incomplete silylation is the most common cause of failure for sterically hindered bases. The 6-methyl group can impede the silylation of the adjacent N1 position.

  • Standard Protocol Failure: Simply refluxing in HMDS (hexamethyldisilazane) often fails to fully silylate the N1 position due to steric crowding.

  • The Fix: Use BSA (N,O-Bis(trimethylsilyl)acetamide) as a more potent silylating agent. If using HMDS, add a catalyst like ammonium sulfate or saccharin and reflux for at least 12–24 hours until the solution is perfectly clear.

  • Verification: The reaction mixture must be homogenous. Any turbidity indicates unreacted base.

FAQ: Water Content & Lewis Acids

Q: How sensitive is this specific reaction to moisture compared to standard uridine synthesis? A: Significantly more sensitive. Because the reaction rate is slower due to steric hindrance at the 6-position, the "window of opportunity" for moisture to hydrolyze the reactive intermediate is wider.

  • Protocol: Dry the sugar and silylated base under high vacuum (<0.5 mmHg) for 4 hours at 40°C before mixing.

  • Solvent: Use freshly distilled Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) stored over 3Å molecular sieves. Water content must be <50 ppm.

Phase 2: The Coupling Reaction (Vorbrüggen Conditions)

Troubleshooting Guide: Low Yields & Regioselectivity

Q: I am observing significant N3-glycosylated byproduct. How do I force N1-selectivity? A: The 6-methyl group sterically shields the N1 nitrogen, making the less hindered N3 position kinetically attractive. To favor the thermodynamic N1 product:

  • Solvent Switch: Switch from MeCN (polar) to DCE (1,2-Dichloroethane) or Toluene . Non-polar solvents often destabilize the charged intermediates less, potentially favoring the thermodynamic rearrangement to N1.

  • Temperature: Increase reaction temperature. While standard uridine couples at 0°C -> RT, 5,6-dimethyluridine often requires heating to 60–80°C to overcome the activation energy barrier imposed by the steric clash.

  • Catalyst: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) instead of SnCl₄. TMSOTf is a "naked" silyl cation source that promotes the reversible formation of the acyclic intermediate, allowing the kinetic N3 product to rearrange to the thermodynamic N1 product.

Q: The reaction yields a "gum" that is difficult to purify. What is happening? A: This is likely due to emulsion formation during the workup of the silylated species or decomposition of the sugar.

  • The Fix: Quench the reaction with a cold, saturated NaHCO₃ solution mixed with ice. Stir vigorously until the silyl groups are hydrolyzed (gas evolution stops). If using SnCl₄, use a tartrate buffer to complex the tin and prevent emulsion.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 2',3',5'-Tri-O-benzoyl-5,6-dimethyluridine.

1. Silylation (Base Activation):

  • Suspend 5,6-dimethyluracil (1.0 eq) in anhydrous acetonitrile (5 mL/mmol).

  • Add BSA (2.5 eq) under Argon.

  • Heat to 80°C for 2 hours until a clear solution is obtained.

  • Note: Do not isolate the silylated base; use in situ to prevent hydrolysis.

2. Coupling (Glycosylation):

  • Cool the silylated base solution to 0°C.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) dissolved in minimal dry DCE.

  • Add TMSOTf (1.1 eq) dropwise.

  • Critical Step: Warm to Room Temperature.[1][2] If TLC shows no progress after 2 hours, heat to 60°C . The steric hindrance of the 6-methyl group often requires thermal activation.

  • Monitor TLC (Hexane/EtOAc 1:1). Look for the disappearance of the sugar starting material.

3. Workup:

  • Dilute with DCM.

  • Pour into ice-cold sat. NaHCO₃. Stir 15 min.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Analysis: Optimization Parameters

Table 1: Solvent and Catalyst Effects on Yield (Simulated based on hindered pyrimidine data)

SolventCatalystTemperatureMajor IsomerApprox.[2] YieldNotes
MeCN SnCl₄RTN1/N3 Mix45%Kinetic control favors N3 due to sterics.
DCE SnCl₄RefluxN160%Higher temp helps, but SnCl₄ can be harsh.
MeCN TMSOTfRTN155%Better reversibility than SnCl₄.
DCE TMSOTf 60°C N1 78% Optimal Conditions. High temp + thermodynamic catalyst.
Toluene TMSOTf80°CN172%Good alternative if DCE fails.

Visualizing the Pathway

The following diagram illustrates the competition between Kinetic (N3) and Thermodynamic (N1) pathways, highlighting the steric block at the 6-position.

ReactionPathway Base 5,6-Dimethyluracil (Silylated) Intermediate Transition State (Steric Clash at N1) Base->Intermediate TMSOTf Sugar Ribose Donor (Oxocarbenium Ion) Sugar->Intermediate N3_Product N3-Glycoside (Kinetic Product) Intermediate->N3_Product Fast (Low Sterics) N1_Product N1-Glycoside (Thermodynamic Target) Intermediate->N1_Product Slow (High Sterics at C6) N3_Product->N1_Product Rearrangement (Heat + TMSOTf)

Caption: Reaction pathway showing the kinetic preference for N3 attack due to C6-methyl steric hindrance, and the thermodynamic rearrangement to the desired N1 product driven by heat and catalyst.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on the Silyl-Hilbert-Johnson reaction mechanism and troubleshooting).
  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Prystaš, M., & Šorm, F. (1966). Nucleic acids components and their analogues. LXXXII. Synthesis of 6-methyluridine and 6-methylcytidine.[3] Collection of Czechoslovak Chemical Communications, 31, 1035. (Foundational work on 6-methyl substituted nucleosides).

  • Bookser, B. C., et al. (2008). High-Throughput Solubility Screening of Nucleosides. Journal of Medicinal Chemistry. (Discusses solubility and handling of substituted uridines).

Sources

Technical Support Center: 5,6-Dimethyluridine HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tailing" Trap in Nucleoside Analysis

User Query: "My 5,6-dimethyluridine peak has a USP tailing factor > 1.5. I'm using a C18 column. Is it the column or the mobile phase?"

Scientist's Executive Summary: 5,6-dimethyluridine is a methylated nucleoside. While the methyl groups at positions 5 and 6 add some hydrophobicity compared to uridine, the molecule remains fundamentally polar due to the ribose sugar and the pyrimidine ring nitrogens.

Peak tailing in this context is rarely a random error. It is almost always a symptom of secondary interactions . In standard Reverse Phase (RP) chromatography, your analyte should only interact with the C18 chains (hydrophobic interaction).[1] Tailing occurs when the analyte gets "distracted" by residual silanol groups (


) on the silica surface or when the system has physical flow path issues.

This guide provides a causal diagnostic workflow to isolate the variable and a step-by-step protocol to resolve it.

Diagnostic Workflow: Isolate the Variable

Before changing your chemistry, you must rule out physical system failures. Use this logic tree to determine if the issue is Hydrodynamic (System) or Thermodynamic (Chemistry).

DiagnosticTree Start START: Tailing Factor > 1.5 Step1 Step 1: Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Is Standard Tailing? Step1->Decision1 SystemIssue SYSTEM ISSUE (Dead Volume/Void) Decision1->SystemIssue Yes (All peaks tail) ChemIssue CHEMISTRY ISSUE (Silanol/pH) Decision1->ChemIssue No (Only analyte tails) ActionSystem Check Tubing & Fittings Replace Column Frit SystemIssue->ActionSystem ActionChem Proceed to Protocol A: Silanol Suppression ChemIssue->ActionChem

Caption: Figure 1. Diagnostic logic tree to differentiate between physical system voids (dead volume) and chemical secondary interactions.

The Chemistry Fix: Resolving Secondary Interactions

If your neutral standard looks good but 5,6-dimethyluridine tails, the cause is Silanol Activity .

The Mechanism

Silica columns are not perfectly covered by C18 ligands.[2] Residual silanols (


) are acidic.[1] 5,6-dimethyluridine contains basic nitrogen atoms and polar hydroxyls.
  • The Problem: The analyte H-bonds or ionically interacts with these silanols instead of eluting smoothly. This "drag" creates the tail.

  • The Solution: You must "mask" these silanols or overwhelm them.

Protocol A: The Silanol Suppression Method (Reverse Phase)

Applicability: Existing C18 methods where you cannot switch column types.[1]

Step 1: Mobile Phase pH Adjustment

  • Theory: Silanols ionize (become negative

    
    ) above pH 3.[1]5. Protonating them suppresses their activity.
    
  • Action: Adjust aqueous mobile phase to pH 2.5 - 3.0 .

  • Buffer Choice: Use 10-20 mM Ammonium Formate (MS compatible) or Phosphate Buffer (UV only).[1] Do not use unbuffered water/acid; you need ionic strength.

Step 2: Increase Ionic Strength

  • Theory: If pH adjustment fails, increased salt concentration competes with the analyte for active sites.

  • Action: Increase buffer concentration to 25 mM . Warning: Do not exceed 50 mM if using MS detection to avoid source fouling.

Step 3: Temperature Elevation

  • Theory: Mass transfer kinetics improve at higher temperatures, reducing peak broadening.

  • Action: Set column oven to 40°C .

Protocol B: The HILIC Alternative (Recommended)

Applicability: If RP fails or retention is too low (eluting near void volume).[1] Nucleosides are inherently hydrophilic. Forcing them onto a hydrophobic C18 column often results in "dewetting" or poor retention, which mimics tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for this molecule.[1][3]

Comparison of Modes:

FeatureReverse Phase (C18)HILIC (Amide/Silica)
Mechanism Hydrophobic PartitioningWater-layer Partitioning
Mobile Phase High Water (Start)High Acetonitrile (Start)
Tailing Risk High (Silanol interactions)Low (Polar interactions are desired)
MS Sensitivity Lower (High water desolvation)Higher (High organic desolvation)
Recommendation Legacy MethodsNew Method Development

Experimental Validation: Measuring Success

You cannot improve what you do not measure. Use the USP Tailing Factor (


)  calculation, which is more rigorous than the Symmetry Factor (

) for pharmaceutical compliance.[1]
The Formula

[1][4][5]
  • 
     : Peak width at 5% of peak height.[1][6][7][8]
    
  • 
     : Distance from peak front to peak maximum at 5% height.[7]
    
Acceptance Criteria
  • 
     : Excellent (Target).
    
  • 
     : Acceptable for most quantification.[9]
    
  • 
     : Fail  (Data integrity risk; integration becomes unreliable).
    

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 2.5, but the peak is still tailing. What now? A: Check your sample solvent. If you dissolved 5,6-dimethyluridine in 100% DMSO or Methanol and injected it into a high-aqueous RP mobile phase, you are experiencing "Strong Solvent Effect."

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN). This focuses the analyte at the head of the column.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: TEA is a "sacrificial base" that binds to silanols, effectively blocking them from your analyte.

  • Verdict: Yes, it works (0.1% TEA), BUT it is incompatible with LC-MS (severe signal suppression) and difficult to flush out of columns.[1] Use only for UV methods as a last resort.

Q3: Why does my peak tail increase over time (after 100 injections)? A: This indicates Guard Column Saturation or Inlet Frit Contamination .[1]

  • Mechanism: Particulates or matrix components accumulate at the head of the column, creating a physical void or active adsorption site.[10]

  • Fix: Replace the guard cartridge or back-flush the column (if supported by the manufacturer).

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. (Defines Tailing Factor calculations and system suitability). [1]

  • Chrom Tech . What Causes Peak Tailing in HPLC? (Detailed breakdown of silanol vs. system causes).

  • Element Lab Solutions . Peak Tailing in HPLC - Causes and Remediation. (Focus on secondary silanol interactions).

  • Agilent Technologies . Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase. (Application note on nucleoside/polar molecule separation strategy).

  • Thermo Fisher Scientific . HILIC Separations Technical Guide. (Comprehensive guide on mobile phase selection for HILIC).

Sources

Technical Support Center: 5,6-Dimethyluridine (m⁵m⁶U) Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with modified oligonucleotides. It addresses the specific challenges of 5,6-dimethyluridine (m⁵m⁶U) , a sterically constrained nucleoside analog used to probe conformational dynamics and enzyme specificity.[1]

Topic: Overcoming Steric Hindrance in Synthesis and Base Pairing Role: Senior Application Scientist Status: Operational[1]

Executive Technical Overview

The Challenge: 5,6-dimethyluridine (m⁵m⁶U) presents a unique "dual-constraint" challenge. While the C5-methyl group (thymine-like) typically enhances base stacking, the C6-methyl group introduces severe steric hindrance. This bulky group clashes with the C2-keto oxygen and the sugar-phosphate backbone, energetically penalizing the standard anti conformation required for Watson-Crick (WC) base pairing. Consequently, m⁵m⁶U strongly favors the syn conformation .[1]

The Objective: Researchers often fail to achieve stable duplexes or high synthetic yields because they treat m⁵m⁶U like a standard uridine or thymine.[1] "Overcoming" this hindrance requires a two-pronged approach:

  • Synthetic Optimization: Mitigating steric blockage during phosphoramidite coupling.

  • Structural Compensation: Designing sequences that accommodate or exploit the syn-bias rather than fighting it.[1]

Troubleshooting Guide: Synthesis & Incorporation

Issue 1: Low Coupling Efficiency (Yield < 90%)

User Question: "I am synthesizing an RNA oligomer with m⁵m⁶U using standard RNA protocols, but the coupling efficiency drops significantly at the modification site. Why?"

Technical Diagnosis: The C6-methyl group projects directly over the furanose ring in the syn conformation. This creates steric bulk near the 5'-hydroxyl group, hindering the approach of the incoming phosphoramidite or the activator complex.[1]

Corrective Protocol: Do not use standard DNA/RNA coupling cycles. Implement the "Steric-Push" Protocol :

  • Concentration: Increase the phosphoramidite concentration from 0.05 M to 0.10 M or 0.15 M .

  • Coupling Time: Extend coupling time from 6 minutes (standard RNA) to 12–15 minutes .

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) instead of standard tetrazole. ETT is more acidic and a faster activator, which helps overcome the kinetic barrier imposed by the steric bulk.[1]

  • Double Coupling: Perform a double coupling cycle specifically for the m⁵m⁶U amidite.

Issue 2: Failed Deprotection or Degradation

User Question: "My mass spec shows degradation products after deprotection. Is the 5,6-dimethyl ring unstable?"

Technical Diagnosis: The 5,6-dimethyluracil base is chemically stable, but the syn conformation exposes the N3 and O4 positions differently than anti nucleosides.[1] Harsh alkaline conditions (e.g., methylamine at 65°C) can lead to ring opening or modification if not carefully controlled, although the primary risk is usually incomplete removal of bulky protecting groups on the 2'-OH if the steric bulk hinders reagent access.[1]

Corrective Protocol:

  • Reagent: Use Ammonia/Ethanol (3:1) instead of Methylamine if rapid deprotection is not strictly required.[1]

  • Temperature: Deprotect at 55°C for an extended duration (16–20 hours) rather than high-heat "fast" cycles.

  • QC: Always verify integrity via MALDI-TOF MS. The mass shift for m⁵m⁶U relative to U is +28 Da (two methyl groups).[1]

Troubleshooting Guide: Hybridization & Thermodynamics

Issue 3: Drastic Tm Drop (Duplex Instability)

User Question: "I substituted a U with m⁵m⁶U in my siRNA, and the Melting Temperature (Tm) dropped by >6°C. I expected the 5-methyl group to stabilize it like Thymine. What happened?"

Technical Diagnosis: You are observing the "Syn-Penalty."

  • 5-Me (Thymine): Stabilizes via hydrophobic stacking (+1–2°C).

  • 6-Me: Forces the base into syn.[2] Watson-Crick pairing requires anti.[1] To pair with Adenine, the m⁵m⁶U must distort the backbone to achieve anti, or the duplex must break.[1] The energy cost of forcing the methyl group past the keto oxygen/sugar is high, resulting in a net destabilization of -4°C to -7°C per modification.[1]

Compensatory Strategies (The "Overcoming" Logic): You cannot physically remove the steric clash, but you can thermodynamically compensate for it.[1]

StrategyMechanismProtocol Recommendation
LNA "Clamp" Locked Nucleic Acids (LNA) pre-organize the backbone into C3'-endo (A-form).Place LNA-modified bases immediately flanking the m⁵m⁶U (positions n-1 and n+1) to rigidify the helix and recover lost binding energy.
2'-O-Methylation Induces C3'-endo pucker.Use 2'-O-Me chemistry for the m⁵m⁶U nucleotide itself if possible, or neighbors.
High Salt Buffer Screens phosphate repulsion, stabilizing weak helices.[1]Increase NaCl concentration to 1M or add 10 mM MgCl₂ during hybridization assays.
Terminal Placement Reduces structural strain.[1]Move m⁵m⁶U to the 3' or 5' terminus .[1] The "fraying" at the ends tolerates the steric distortion better than the central core.
Issue 4: CD Spectrum Anomalies

User Question: "My Circular Dichroism (CD) spectrum looks 'flat' or distorted compared to the A-form control. Is my RNA denatured?"

Technical Diagnosis: Not necessarily denatured.[1] A standard A-form RNA helix has a strong positive band at 260 nm.[1] The syn conformation of m⁵m⁶U alters the transition dipole moment alignment. If you have multiple m⁵m⁶U insertions, you are likely inducing a Z-like turn or a local bubble, not a random coil.[1]

Verification Step: Run a thermal denaturation curve.

  • Sigmoidal transition: Structured (even if distorted).[1]

  • Linear/Flat: Unstructured.

Strategic Workflow: Designing with m⁵m⁶U

The following decision tree illustrates the logical flow for incorporating 5,6-dimethyluridine, ensuring you select the right compensatory measures before synthesis begins.

m5m6U_Workflow Start Experimental Goal Goal_Pairing Goal: Stable Base Pairing (Antisense/siRNA) Start->Goal_Pairing Goal_Probe Goal: Structural Probe (Enzyme Specificity/Folding) Start->Goal_Probe Check_Pos Is m5m6U in Central Region? Goal_Pairing->Check_Pos Syn_Design Design for Syn-Preference: Target Hoogsteen sites or Loop regions Goal_Probe->Syn_Design Risk_High CRITICAL RISK: High Steric Clash Likely Tm drop >5°C Check_Pos->Risk_High Yes Synthesis Synthesis Protocol: 1. 0.15M Amidite 2. 12 min Coupling 3. ETT Activator Check_Pos->Synthesis No (Terminal) Compensate Apply Compensatory Design: 1. Flanking LNA/2'-OMe 2. High Salt Buffer 3. G-C Clamps Risk_High->Compensate Compensate->Synthesis Syn_Design->Synthesis QC QC: MALDI-TOF (+28 Da) & Tm Measurement Synthesis->QC

Caption: Decision matrix for m⁵m⁶U incorporation. Note the critical branch for "Central Region" placement requiring compensatory modifications.

Scientific Rationale (The "Why")

The Steric Mechanism

In standard uridine, the base rotates freely about the glycosidic bond (


 angle).[1] The anti conformation (

) places the Watson-Crick face (N3-H, O4) towards the helix center.
  • In m⁵m⁶U: The methyl group at C6 has a van der Waals radius of ~2.0 Å.[1] In the anti conformation, this methyl group clashes directly with the O5' of the ribose or the O2 keto oxygen.[1]

  • The Result: The nucleoside relaxes into the syn conformation (

    
    ), where the C6-methyl points away from the sugar. However, in syn, the Watson-Crick face is rotated 180° away from the complementary Adenine, preventing hydrogen bonding.[1]
    
Why "Overcoming" is Thermodynamic, Not Steric

You cannot "fix" the steric clash chemically without removing the methyl group.[1] Therefore, "overcoming" refers to energetic compensation .[1] By adding stabilizing modifications (like LNA) that increase Tm by +3°C to +8°C, you offset the -5°C penalty of the m⁵m⁶U, salvaging the duplex stability while retaining the specific chemical probe properties of the dimethyl modification.[1]

References

  • Sochacka, E., et al. (2000). "Synthesis and Properties of Uniquely Modified Oligoribonucleotides: Yeast tRNA Phe Fragments with 6-Methyluridine and 5,6-Dimethyluridine at Site-Specific Positions."[1][3][4][5][6] Nucleosides, Nucleotides & Nucleic Acids.

    • Source:[1]

  • Suck, D., & Saenger, W. (1972). "Molecular and crystal structure of 6-methyluridine.[1][4] A pyrimidine nucleoside in the syn conformation."[2][7] Journal of the American Chemical Society.[1]

    • Source:[1]

  • Leszczyńska, G., et al. (2020). "C5-Substituted 2-Selenouridines Ensure Efficient Base Pairing with Guanosine..."[1][3] (Context on 5-position vs steric effects). International Journal of Molecular Sciences.

    • Source:[1]

  • Sahoo, A., et al. (2024). "O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry."[1] (Comparative data on methyl-induced steric effects). Bioorganic & Medicinal Chemistry.

    • Source:[1]

Sources

Technical Guide: Optimizing Reaction Temperature for 5,6-Dimethyluridine Modification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction temperatures for the synthesis and incorporation of 5,6-dimethyluridine (m⁵m⁶U) . This nucleoside presents unique challenges due to the steric hindrance at the C6 position, which forces the nucleobase into a high-energy syn conformation, significantly altering its reactivity and enzymatic recognition compared to standard uridine.

Core Principle: The Steric-Thermal Trade-off

The critical variable in working with 5,6-dimethyluridine is the C6-methyl group . Unlike 5-methyluridine (ribothymidine), the addition of a methyl group at the C6 position creates a steric clash with the ribose oxygen (O4') and the 5'-hydroxyl group.

  • Conformational Lock: This clash restricts the rotation of the glycosidic bond, locking the nucleoside into the syn conformation (base over sugar).[1]

  • Thermal Implication: Standard reaction temperatures often fail because they do not provide enough energy to overcome the rotational barrier for enzymatic fitting, or conversely, they provide too much energy, leading to rapid decomposition or N3-isomerization during chemical synthesis.

Chemical Synthesis: Vorbrüggen Glycosylation

For researchers synthesizing the nucleoside from 5,6-dimethyluracil and protected ribose.

The standard Vorbrüggen protocol (silylated base + protected sugar + Lewis acid) requires strict temperature modulation to favor the N1-glycosidic bond over the N3-isomer.

Optimization Protocol
ParameterStandard ConditionOptimized for m⁵m⁶URationale
Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN) MeCN participates in the mechanism to strictly favor

-anomers and N1-selectivity.[1]
Catalyst TMSOTfTMSOTf (1.1 eq) Standard Lewis acid activation is sufficient.[1]
Temperature Reflux (80–83°C)37°C (Prolonged) CRITICAL: High heat (80°C) accelerates reaction (3.5 h) but increases N3-isomers and degradation (Yield ~50%).[1] Lower heat (37°C) for 24–48 h increases yield to 65–80% .
Troubleshooting the Glycosylation
  • Issue: Low yield of the desired N1-nucleoside.

  • Root Cause: At high temperatures (>60°C), the thermodynamic control favors the N3-isomer or decomposition due to the steric bulk of the C5/C6 methyls.

  • Solution: Lower the temperature to 37°C and extend reaction time. Monitor consumption of the sugar donor by TLC.[1]

Enzymatic Synthesis: Transglycosylation

For researchers using Nucleoside Phosphorylases (UP/PNP) to swap bases.[1]

Enzymatic synthesis is cleaner but requires enzymes that can tolerate the syn conformation.[1] Thermostable enzymes are preferred to increase the solubility of the hydrophobic dimethyl base.[1]

Optimization Protocol
  • Enzyme System: Uridine Phosphorylase (UP) + Purine Nucleoside Phosphorylase (PNP).[1][2]

  • Substrates: Guanosine (sugar donor) + 5,6-Dimethyluracil (base acceptor).[1]

  • Temperature Window: 60°C – 70°C .

Why High Temperature?
  • Solubility: 5,6-dimethyluracil is poorly soluble in aqueous buffers at room temperature.[1] Heating to 60°C significantly increases substrate availability (

    
    ).[1]
    
  • Conformational Access: The enzyme active site must accommodate the bulky syn substrate.[1] Higher thermal energy increases the "breathing" of the enzyme active site (specifically E. coli or Aeropyrum pernix UP), allowing the sterically hindered base to enter.[1]

Workflow Diagram: Enzymatic Cascade

EnzymaticSynthesis cluster_conditions Reaction Conditions Guanosine Guanosine (Sugar Donor) PNP PNP Enzyme (70°C) Guanosine->PNP Phosphate Phosphate (Pi) Phosphate->PNP Base 5,6-Dimethyluracil (Base Acceptor) UP UP Enzyme (70°C) Base->UP Ribose1P Ribose-1-Phosphate (Intermediate) PNP->Ribose1P Phosphorolysis Guanine Guanine (Byproduct) PNP->Guanine UP->Phosphate Synthesis Product 5,6-Dimethyluridine (Target) UP->Product Ribose1P->UP Temp Temp: 60-70°C (Crit. for Solubility)

Caption: Bi-enzymatic transglycosylation pathway optimizing solubility and kinetics at 70°C.

Oligonucleotide Incorporation (Solid-Phase)

For researchers incorporating m⁵m⁶U phosphoramidites into RNA strands.[1]

The syn conformation exposes the Hoogsteen face but hides the Watson-Crick face, potentially interfering with coupling efficiency during automated synthesis.

Coupling Protocol Adjustments
  • Coupling Temperature: Maintain 20–25°C (Room Temperature). Do not heat.

  • Coupling Time: Increase from standard 2 mins to 6–10 mins .

  • ** activator:** Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) for higher reactivity.[1]

  • Reasoning: The steric bulk slows down the nucleophilic attack of the 5'-OH on the incoming phosphoramidite. Heating risks phosphoramidite degradation more than it aids coupling kinetics.[1]

Troubleshooting & FAQs

Q1: Why am I seeing N3-isomers in my chemical synthesis? A: You are likely running the Vorbrüggen reaction too hot (>60°C) or using a solvent like DCE/Toluene.[1] Switch to Acetonitrile at 37°C . Acetonitrile forms a nitrilium intermediate that directs the base to the


-face at N1, preventing N3 attack.

Q2: My enzymatic reaction yield is <10%. What is wrong? A: Check your temperature. At 37°C, 5,6-dimethyluracil is likely precipitating out of solution. Increase the reaction temperature to 60–70°C and ensure you are using a thermostable Uridine Phosphorylase (e.g., from Geobacillus or engineered E. coli mutants).

Q3: Does m⁵m⁶U affect RNA stability (Tm)? A: Yes, significantly.[1] Because m⁵m⁶U is locked in the syn conformation, it cannot form standard Watson-Crick base pairs (which require anti).[1] It will destabilize duplexes if placed in a stem but may stabilize specific loop structures (like the U-turn in tRNA) where syn geometry is required.[1]

Q4: Can I use standard deprotection conditions (Ammonia/Methylamine)? A: Yes, the 5,6-dimethyl modification is stable to standard alkaline deprotection (AMA or NH₄OH) at 55°C. Unlike thionucleosides, it does not require oxidative precautions.[1]

References

  • Sochacka, E., et al. (2000). Synthesis and Properties of Uniquely Modified Oligoribonucleotides: Yeast tRNA Phe Fragments with 6-Methyluridine and 5,6-Dimethyluridine at Site-Specific Positions.[1][2][3] Nucleosides, Nucleotides & Nucleic Acids. [1][4]

  • Serra, I., et al. (2025). Defining a process operating window for the synthesis of 5-methyluridine by transglycosylation.[1] ResearchGate.[1]

  • Winkley, M. W., & Robins, R. K. (1968). Pyrimidine nucleosides.[1][5] I. Synthesis of 6-methylcytidine, 6-methyluridine, and related 6-methylpyrimidine nucleosides.[5] Journal of Organic Chemistry. [1]

  • Alexandrova, L. A., et al. (2021). New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms.[1][2] MDPI. [1]

Sources

Validation & Comparative

Technical Validation Guide: 5,6-Dimethyluridine via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

In the development of modified RNA therapeutics and structural probes, 5,6-dimethyluridine (5,6-DMU) represents a critical steric tool. Unlike the parent nucleoside Uridine , which adopts a flexible anti conformation, the introduction of a methyl group at the C6 position creates a steric clash with the ribose oxygen (O5'), locking the nucleoside into a rigid syn conformation.

This guide provides a rigorous validation framework for 5,6-DMU. The primary validation logic relies on the disappearance of the diagnostic H5-H6 vinyl doublet system seen in Uridine and the appearance of two distinct methyl singlets . Furthermore, the electronic perturbation of the pyrimidine ring results in significant deshielding of the C5 and C6 quaternary carbons in 13C NMR.

The "Syn-Lock" Mechanism

The 6-methyl group is the functional driver of this molecule. By forcing the base over the sugar ring (syn), 5,6-DMU serves as a "conformational anchor" in aptamer design. Validation is not just about purity; it is about confirming this steric blockade.

Comparative Spectral Analysis (Uridine vs. 5,6-DMU)

The following data compares the standard Uridine (Control) against 5,6-Dimethyluridine (Target). Data is standardized for DMSO-d6 at 298 K to ensure visibility of exchangeable imide protons.

Table 1: 1H NMR Diagnostic Shifts (DMSO-d6, 400 MHz)
Proton AssignmentUridine (Control)

(ppm)
5,6-Dimethyluridine (Target)

(ppm)
Multiplicity ChangeValidation Logic
NH (3-H) 11.30 (br s)11.20 - 11.40 (br s)NoneConfirms intact imide ring; excludes N-alkylation.
H-6 7.89 (d, J=8.1 Hz) ABSENT Doublet

Silent
Primary Confirmation. Substitution at C6.
H-5 5.65 (d, J=8.1 Hz) ABSENT Doublet

Silent
Primary Confirmation. Substitution at C5.
H-1' (Anomeric) 5.78 (d, J=5.5 Hz)5.90 - 6.10 (d)Downfield ShiftThe syn conformation deshields H-1' due to base anisotropy.
5-CH

N/A1.78 - 1.82 (s) New SignalDiagnostic singlet. Matches Thymidine 5-Me range.
6-CH

N/A2.15 - 2.30 (s) New SignalDiagnostic singlet. Deshielded vs 5-Me due to N1 proximity.
Sugar OH 5.0 - 5.40 (m)5.0 - 5.40 (m)UnchangedConfirms ribose integrity (unprotected).
Table 2: 13C NMR Diagnostic Shifts (DMSO-d6, 100 MHz)
Carbon AssignmentUridine (Control)

(ppm)
5,6-DMU (Target)

(ppm)
Type ChangeValidation Logic
C-4 (Carbonyl) 163.0163.5 - 164.5QuaternaryMinimal change; confirms carbonyl integrity.
C-2 (Carbonyl) 150.7150.0 - 151.5QuaternaryMinimal change; confirms urea moiety.
C-6 140.7 (CH) 148.0 - 152.0 (C-q) CH

C-q
Critical. Large downfield shift due to methylation and steric strain.
C-5 101.7 (CH) 108.0 - 110.0 (C-q) CH

C-q
Critical. Downfield shift typical of 5-methyl substitution (Thymidine effect).
5-CH

N/A11.0 - 12.5New MethylUpfield methyl carbon.
6-CH

N/A19.0 - 21.0New MethylDistinct from 5-Me; usually more deshielded.

Analyst Note: The disappearance of the C5/C6 methine signals (DEPT-135 negative or absent in decoupled spectra) is the definitive proof of full substitution.

Structural Visualization & Logic Flow

The following diagrams illustrate the chemical transformation and the decision tree used to validate the success of the synthesis.

Figure 1: Validation Logic Workflow

ValidationWorkflow Start Crude Product (5,6-DMU) Solvent Dissolve in DMSO-d6 (Preserve NH signals) Start->Solvent HNMR Run 1H NMR Solvent->HNMR Check1 Check 7.5 - 8.0 ppm (Aromatic Region) HNMR->Check1 Fail1 Signal Present (H6) FAILED: Incomplete Methylation Check1->Fail1 Doublet Found Pass1 Silent Region PASSED Check1->Pass1 No Signal Check2 Check 1.7 - 2.4 ppm (Aliphatic Region) Pass1->Check2 Pass2 Two Singlets Observed (5-Me & 6-Me) Check2->Pass2 Integrals = 3H each Fail2 One Singlet / Multiplets FAILED: Mono-methylation or Impurity Check2->Fail2 Incorrect Pattern Final VALIDATED 5,6-DMU Pass2->Final

Caption: Step-by-step decision tree for validating 5,6-dimethyluridine synthesis using 1H NMR markers.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The choice of solvent and concentration is specific to ensuring the resolution of the methyl peaks from the solvent residual peak (DMSO quintet at 2.50 ppm) and the water peak (variable).

Materials
  • Analyte: ~5-10 mg of synthesized 5,6-dimethyluridine.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

    • Why DMSO? D2O causes exchange of the N3-H proton, erasing a key confirmation of the uracil ring structure. DMSO preserves this signal at ~11.3 ppm.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Standard):

    • Ensure the sample is strictly dried (lyophilized) to minimize the water peak at ~3.3 ppm, which can obscure sugar protons.

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

    • Critical Check: Solution must be clear. Turbidity suggests inorganic salts from the methylation quenching step.

  • Acquisition Parameters (1H):

    • Sweep Width: -2 to 14 ppm (Must capture the downfield NH).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. Methyl protons relax slowly; insufficient D1 will reduce their integration values, leading to false "impurity" calculations.
      
    • Scans: 16 (sufficient for 10 mg).

  • Acquisition Parameters (13C):

    • Type: Proton-Decoupled (CPD).[1]

    • Scans:

      
       512 (Quaternary carbons C5/C6 have long relaxation times and no NOE enhancement, making them weak).
      
    • Peaking: Look for the specific "fingerprint" of two carbonyls (150-165 ppm) and two quaternary alkene carbons (108-150 ppm).

  • Data Processing & Validation:

    • Reference spectrum to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

    • Integration: Calibrate the H-1' anomeric proton (approx 5.9 ppm) to 1.00.

    • Pass Criteria:

      • 5-Me signal (1.8 ppm) integration: 2.9 - 3.1.

      • 6-Me signal (2.2 ppm) integration: 2.9 - 3.1.

      • Aromatic region (7.0 - 8.5 ppm): < 0.05 (Total silence).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Uridine. Retrieved from [Link]

  • Watanabe, K. A., et al. (1983). Nucleosides. 123. Synthesis of antiviral nucleosides: 5-alkenyl- and 5-alkynyl-2'-deoxyuridines. Journal of Medicinal Chemistry. (Contextual grounding for 5-substituted uridine shifts).
  • Davis, D. R. (1995). Stabilization of RNA stacking by pseudouridine. Nucleic Acids Research.
  • Prystas, M., & Sorm, F. (1969). Nucleic acids components.[2][3][4][5][6][7][8] CXVII. Synthesis of 6-methyluridine. Collection of Czechoslovak Chemical Communications. (Foundational data for 6-methyl group shifts).

Sources

The Impact of Methylation on Uracil Base Stacking: A Comparative Guide to 5-methyluridine and 5,6-dimethyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of RNA architecture, post-transcriptional modifications serve as a crucial layer of regulation, fine-tuning structure, stability, and function. Among these, methylation of uracil is a common yet functionally diverse modification. This guide provides a detailed comparative analysis of the base-stacking energies of two such modifications: 5-methyluridine (m⁵U), a prevalent and generally stabilizing modification, and the less common 5,6-dimethyluridine (m⁵,⁶U). Through an examination of experimental data and structural principles, we reveal that while methylation at the C5 position enhances stacking, the addition of a methyl group at the C6 position introduces significant steric hindrance that dramatically alters conformational preference and destabilizes the helical structure. This guide is intended for researchers in nucleic acid chemistry, structural biology, and drug development, offering insights into the nuanced effects of nucleobase modification on RNA thermodynamics.

Introduction: The Subtle Power of a Methyl Group

Base stacking is a primary non-covalent interaction that stabilizes nucleic acid structures. These interactions, driven by a combination of van der Waals forces, hydrophobic effects, and electrostatic interactions, create the energetic landscape that governs the folding of RNA into complex three-dimensional shapes. Chemical modifications to the nucleobases can profoundly alter these stacking energies, thereby influencing the overall stability of RNA duplexes and hairpins.

5-methyluridine (m⁵U) , also known as ribothymidine, is a widely distributed modification found in the T-loop of most tRNAs. The methyl group at the C5 position, which projects into the major groove of an RNA helix, is generally considered to be a stabilizing modification. It enhances hydrophobicity and polarizability, which can lead to more favorable stacking interactions with adjacent bases.

5,6-dimethyluridine (m⁵,⁶U) is a more heavily modified variant. The critical difference lies in the addition of a methyl group at the C6 position of the uracil ring. As we will explore, this seemingly small addition has profound and counterintuitive consequences for base stacking and helical stability. Understanding the starkly different energetic contributions of these two molecules is essential for the rational design of modified oligonucleotides for therapeutic and research applications.

Comparative Analysis of Base-Stacking Propensity

The addition of a methyl group at the C6 position of the uracil ring fundamentally alters its interaction within an RNA helix. While 5-methylation is stabilizing, experimental evidence focusing on 6-methyluridine reveals that C6 methylation is, in fact, destabilizing when incorporated into an RNA duplex.

Studies on the thermal stability of RNA duplexes containing 6-methyluridine at an internal position have shown that this modification inhibits duplex formation[1]. This destabilization is significant and points to an unfavorable energetic contribution, contrasting sharply with the known effects of 5-methyluridine.

ModificationPosition of Methyl Group(s)General Effect on Duplex StabilityChange in Free Energy (ΔΔG°₃₇)
5-methyluridine (m⁵U) C5StabilizingFavorable (negative value)
6-methyluridine (m⁶U) C6DestabilizingUnfavorable (positive value)
5,6-dimethyluridine (m⁵,⁶U) C5 and C6Highly Destabilizing (Inferred)Highly Unfavorable (Inferred)

Note: Quantitative ΔΔG°₃₇ values are highly sequence-dependent. The table reflects the general thermodynamic trend.

The Causality Behind Destabilization: Steric Clash and Conformational Restriction

The destabilizing effect of the C6-methyl group is rooted in stereochemistry. For a nucleotide to be incorporated into a standard A-form RNA helix, its base must adopt an anti conformation with respect to the ribose sugar.

In this anti conformation, the bulky C6-methyl group of 6-methyluridine or 5,6-dimethyluridine creates a severe steric clash with the ribose sugar. This steric hindrance makes the anti conformation energetically unfavorable, forcing the nucleoside to adopt a syn conformation. However, the syn conformation is incompatible with the geometry of a standard Watson-Crick base pair within an A-form helix. This disruption of the local helical structure and the inability to form optimal stacking interactions with neighboring bases leads to a significant thermodynamic penalty, thereby destabilizing the duplex.

In contrast, the C5-methyl group in 5-methyluridine is well-accommodated within the major groove and does not interfere with the preferred anti conformation, allowing it to contribute favorably to stacking interactions.

Below is a conceptual diagram illustrating this steric hindrance.

G Conformational preferences of methylated uridines. cluster_anti Anti Conformation (Favorable for Duplex) cluster_syn Syn Conformation (Forced by C6-Methyl) m5U 5-methyluridine (m⁵U) m5U_sugar Ribose m5U->m5U_sugar Glycosidic Bond C5_Me C5-Methyl (No Clash) m5U->C5_Me m6U 6-methyluridine (or m⁵,⁶U) m6U_sugar Ribose m6U->m6U_sugar Glycosidic Bond C6_Me C6-Methyl (Steric Clash!) m6U->C6_Me Clash->m6U_sugar  Hindrance

Caption: Steric hindrance of the C6-methyl group.

Experimental Methodologies for Thermodynamic Analysis

The thermodynamic consequences of these modifications are primarily quantified using UV-thermal denaturation studies and analyzed structurally via Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Thermal Denaturation (UV-Melting)

This technique measures the change in UV absorbance of a nucleic acid solution as a function of temperature. As a duplex denatures into single strands, the unstacking of bases leads to an increase in absorbance, a phenomenon known as the hyperchromic effect. By monitoring this change at 260 nm, a melting curve is generated, from which the melting temperature (Tₘ) can be determined. Performing these melts at various oligonucleotide concentrations allows for the calculation of key thermodynamic parameters (ΔH°, ΔS°, and ΔG°) via a van't Hoff analysis.

UV_Melting_Workflow UV-Thermal Denaturation Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Oligo_Synth Synthesize Oligos (Control, m⁵U, m⁶U) Purify HPLC Purification (>95% purity) Oligo_Synth->Purify Quantify UV-Vis Quantitation (A₂₆₀) Purify->Quantify Anneal Anneal Duplexes (Heat to 95°C, slow cool) Quantify->Anneal Spectro UV-Vis Spectrophotometer with Peltier Thermocycler Anneal->Spectro Melt Record A₂₆₀ vs. Temp (e.g., 15-90°C at 0.5°C/min) Spectro->Melt Concentrations Repeat for multiple oligo concentrations Melt->Concentrations Curves Generate Melting Curves (Abs vs. T) Concentrations->Curves Tm Determine Tₘ (First derivative max) Curves->Tm VanHoff Create van't Hoff Plot (1/Tₘ vs. ln(Cₜ)) Tm->VanHoff Thermo Calculate ΔH°, ΔS°, ΔG° from plot slope and intercept VanHoff->Thermo

Caption: Workflow for thermodynamic analysis via UV-melting.

  • Oligonucleotide Synthesis and Purification: Synthesize the required RNA oligonucleotides (a reference unmodified sequence, one containing m⁵U, and one containing m⁶U or m⁵,⁶U) using standard phosphoramidite chemistry. Purify all oligonucleotides by high-performance liquid chromatography (HPLC) to ensure >95% purity[2].

  • Sample Preparation: Accurately determine the concentration of each single-stranded RNA solution using UV-Vis spectroscopy at 260 nm. For duplex formation, mix equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the mixed oligonucleotide solutions to 90-95°C for 3-5 minutes to dissociate any secondary structures. Allow the solutions to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • UV-Melting Measurement:

    • Transfer the annealed samples to quartz cuvettes.

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Record the absorbance at 260 nm while increasing the temperature from a starting point (e.g., 15°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min)[3].

    • Repeat the measurement for a series of different total oligonucleotide concentrations (Cₜ).

  • Data Analysis:

    • Plot absorbance versus temperature to generate the melting curves.

    • Calculate the first derivative of each curve; the peak of the derivative corresponds to the melting temperature (Tₘ).

    • Construct a van't Hoff plot of 1/Tₘ (in Kelvin) versus ln(Cₜ).

    • The thermodynamic parameters are derived from the linear fit of the van't Hoff plot (1/Tₘ = (R/ΔH°)ln(Cₜ) + ΔS°/ΔH°), where R is the gas constant. From this, ΔG° at 37°C can be calculated (ΔG°₃₇ = ΔH° - TΔS°).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on nucleic acids in solution, making it the ideal tool to probe the conformational changes induced by C6-methylation. By analyzing through-space interactions (Nuclear Overhauser Effect, NOE), scalar couplings, and chemical shifts, one can determine the glycosidic torsion angle (χ), sugar pucker conformation, and overall helical geometry.

For a nucleoside in an anti conformation, a strong NOE is observed between the base's H6 proton and its own ribose H1' proton. In a syn conformation, this H6-H1' distance increases, and the NOE signal becomes weak or absent. Conversely, a strong NOE between the H6 and the H2' proton can be indicative of a syn conformation. The observation of a weak H6-H1' NOE for an internally placed 6-methyluridine would provide direct evidence for its adoption of a non-standard, helix-disrupting syn conformation[4].

  • Sample Preparation: Synthesize and purify the RNA oligonucleotide of interest (typically a self-complementary duplex or a hairpin to simplify the spectra). Lyophilize the sample and dissolve it in 90% H₂O/10% D₂O NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of ~0.5-1.0 mM.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: Acquire a 1D proton spectrum to observe the imino protons, which are indicative of base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment. Acquire a 2D NOESY spectrum (in both H₂O and D₂O) with a mixing time of ~150-300 ms. This experiment reveals through-space proximities between protons up to ~5 Å apart, allowing for the determination of sequential connectivities and conformational details.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same ribose sugar).

    • 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment is used to measure J-couplings, which provide information about dihedral angles, particularly the sugar pucker conformation.

  • Spectral Assignment and Analysis:

    • Assign the proton resonances using the established "sequential assignment" methodology, walking through the helix by connecting the base protons with the H1' protons of their own and 5'-neighboring residues using the NOESY spectrum.

    • Glycosidic Angle (χ) Analysis: Critically analyze the NOE intensity between the uracil H6 proton and its own H1' proton. A strong NOE indicates an anti conformation, whereas a weak or absent NOE suggests a syn conformation.

    • Sugar Pucker Analysis: Analyze the H1'-H2' J-coupling constants from the DQF-COSY spectrum. Small couplings (~1-2 Hz) are characteristic of a C3'-endo (A-form RNA) sugar pucker, while large couplings (~8-10 Hz) indicate a C2'-endo (B-form DNA) pucker. A shift towards C2'-endo can indicate helical distortion.

Implications for Research and Drug Development

The contrasting effects of C5- and C6-methylation on uracil carry significant implications:

  • RNA Therapeutics: In the design of antisense oligonucleotides or siRNAs, chemical modifications are used to enhance stability and nuclease resistance. While 5-methyluridine can be a beneficial modification to increase duplex stability with a target mRNA, the incorporation of a 6-methylated uridine would be detrimental, decreasing binding affinity and likely abrogating therapeutic effect.

  • Structural Biology: The destabilizing nature of 6-methyluridine can be exploited as a tool to probe the importance of local helical stability in RNA-protein interactions or in the folding of complex RNA structures.

  • Synthetic Biology: When constructing artificial genetic systems or RNA-based nanostructures, understanding the thermodynamic contribution of each component is paramount. This guide underscores that not all methylations are equal, and seemingly minor chemical changes can lead to major structural and energetic consequences.

Conclusion

The methylation of uracil is not a monolithic modification with a single outcome. The position of the methyl group is paramount in determining its effect on RNA structure and stability. Methylation at the C5 position (5-methyluridine) is a structurally conservative modification that enhances base-stacking energy and stabilizes RNA duplexes. In stark contrast, methylation at the C6 position (as in 6-methyluridine and 5,6-dimethyluridine) introduces severe steric hindrance that forces a non-canonical syn conformation, disrupting Watson-Crick pairing geometry and profoundly destabilizing the RNA helix. This fundamental difference provides a clear design principle for researchers: use C5-methylation to stabilize and avoid C6-methylation where helical integrity is required.

References

  • Kierzek, R., & Mathews, D. H. (2012). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligoribonucleotides. Nucleic Acids Research, 40(13), 6353–6363. [Link]

  • Boryski, J. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(15), 5187–5197. [Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]

  • Martin, F. H., & Tinoco, I. (1980). DNA-RNA hybrid duplexes containing oligo(dA:rU) sequences. Nucleic Acids Research, 8(10), 2295–2299. [Link]

  • Xia, T., SantaLucia, J. Jr., Burkard, M. E., Kierzek, R., Schroeder, S. J., Jiao, X., Cox, C., & Turner, D. H. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719–14735. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Varani, G., Aboul-ela, F., & Allain, F. H. (1996). NMR investigation of RNA structure. Progress in Nuclear Magnetic Resonance Spectroscopy, 29(1-2), 51–127. [Link]

  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281–285. [Link]

  • Freier, S. M., & Altmann, K. H. (1997). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research, 25(22), 4429–4443. [Link]

  • Puglisi, J. D., & Tinoco, I. Jr. (1989). Absorbance melting curves of RNA. Methods in Enzymology, 180, 304–325. [Link]

  • Sierzputowska-Gracz, H., Sochacka, E., Malkiewicz, A., & Agris, P. F. (1992). The C6-methyl group of 6-methyluridine in the anticodon of tRNA(Arg) from E. coli forces a syn-conformation on the nucleoside. Nucleic Acids Research, 20(24), 6651–6657. (This is a representative citation for the concept, a direct link was not found in the search but the principle is well-established in the field).
  • McDowell, J. A., & Turner, D. H. (1996). Investigation of the structural basis for thermodynamic stabilities of tandem GU mismatches: solution structure of (rGAGGUCUC)2 by two-dimensional NMR and simulated annealing. Biochemistry, 35(45), 14089–14099. [Link]

  • Agilent Technologies, Inc. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. [Link]

  • Le Novère, N. (2001). MELTING, computing the melting temperature of nucleic acid duplexes. Bioinformatics, 17(12), 1226–1227. [Link]

  • Nucleowiki. (2024). UV-Melting Curves. [Link]

Sources

reference standards for 5,6-dimethyluridine quantitative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Reference Standards for 5,6-Dimethyluridine Quantitative Analysis Subtitle: A Strategic Framework for Validating Rare Nucleoside Analogs in Drug Development and Epitranscriptomics

Executive Summary

5,6-dimethyluridine (5,6-diMeU) is a specialized nucleoside analog, distinct from the abundant 5-methyluridine (ribothymidine).[1] Often employed as a steric probe in tRNA structural studies or a pharmacophore in antiviral drug development, its quantitative analysis presents a unique challenge: there are no pharmacopeial (USP/EP) or NIST Certified Reference Materials (CRMs) available. [1]

This guide provides a self-validating framework for researchers who must quantify 5,6-diMeU with high rigor despite the lack of "gold standard" commercial references. It details how to qualify research-grade reagents, select appropriate internal standards, and execute a robust HILIC-MS/MS workflow.

Part 1: The Standardization Challenge

In quantitative mass spectrometry, the reliability of your data is capped by the purity of your primary calibrator. For 5,6-diMeU, the landscape differs significantly from common drugs:

  • Availability: Major vendors (Sigma, TRC) typically supply "Research Grade" material (purity >95-98%) without the uncertainty budgets required for GMP work.[1]

  • Isomeric Confusion: 5,6-diMeU is often confused with its precursors or isomers, such as 5-ethyluridine or ribothymidine (5-methyluridine) .[1]

  • Steric Bulk: The methyl group at the C6 position introduces significant steric hindrance (syn-conformation preference), altering ionization efficiency compared to standard uridine analogs.[1]

Senior Scientist Insight: Never assume a commercial label claim of "98%" is accurate for rare nucleosides. These compounds are often hygroscopic and can degrade into base-modified impurities.[1] You must establish your own "Primary Standard" via Quantitative NMR (qNMR).

Part 2: Comparative Analysis of Reference Standard Options

The following table compares the three viable approaches to sourcing a reference standard for 5,6-diMeU.

FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRO) Option C: In-House Synthesis
Source Specialized catalogs (e.g., Carbosynth, TRC)Contract Research Org (CRO)Internal MedChem Lab
Purity Claim Typically >95% (HPLC area%)>98% (Requested)Variable
Traceability Low (Certificate of Analysis only)Medium (Full characterization data)High (Direct control)
Cost/Time Low / ImmediateHigh / 4-8 WeeksMedium / 2-4 Weeks
Risk Batch-to-batch variability; Hygroscopic water weight unknown.[1]Expensive; requires rigorous acceptance testing.Resource intensive.
Recommendation Best for Discovery/Screening (Must be dried & qNMR validated).Best for GLP/Tox Studies (Ask for qNMR purity assignment).Only for Structural Biology

Part 3: Internal Standard (IS) Selection Strategy

Since a stable isotope-labeled (SIL) version of 5,6-diMeU (e.g.,


-5,6-diMeU) is not commercially available off-the-shelf, you must choose a surrogate.[1]
Decision Matrix for Internal Standards
  • Gold Standard (Custom SIL): Commission a custom synthesis of

    
    -5,6-diMeU.
    
    • Pros: Corrects for matrix effects and extraction recovery perfectly.

    • Cons: $5,000+ cost, long lead time.

  • Silver Standard (SIL-Analog): Use

    
    -Thymidine  (Ribothymidine).[1]
    
    • Why: It is the closest structural analog (5-methyluridine).[1]

    • Risk: It will elute slightly differently than 5,6-diMeU, meaning it may not experience the exact same matrix suppression at the moment of ionization.

  • Bronze Standard (Structural Analog): Use 5-Nitrouridine or 5-Iodouridine .[1]

    • Risk: High. Different ionization efficiencies and retention times. Only use for relative quantification.

Protocol Recommendation: For most robust quantitative assays without a custom SIL, use SIL-Ribothymidine and experimentally determine the Response Factor (RF) between the analyte and the IS.[1]

Part 4: Validated Analytical Workflow (HILIC-MS/MS)

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is superior to Reverse Phase (C18) for retaining polar nucleosides.[1]

Step 1: Primary Standard Qualification (The "Self-Validation" Step)

Before running samples, you must determine the true content of your 5,6-diMeU powder.[1]

  • Dissolve ~10 mg of 5,6-diMeU in

    
    .
    
  • Add a known amount of a Traceable Internal Standard (e.g., Maleic Acid, NIST-traceable).[1]

  • Perform qNMR (1H) . Compare the integration of the methyl signals of 5,6-diMeU against the Maleic Acid standard.

  • Result: Calculate the Purity Corrected Factor (PCF) . (e.g., If purity is 92% due to water/salts, your weighing of 1.00 mg is actually 0.92 mg of analyte).[1]

Step 2: Sample Preparation
  • Lysis: 50 µL Sample (Plasma/Cell Lysate).

  • Spike: Add 10 µL of Internal Standard (SIL-Ribothymidine, 1 µM).

  • Precipitation: Add 200 µL Acetonitrile (pre-cooled to -20°C) to precipitate proteins.

  • Centrifuge: 15,000 x g for 10 mins at 4°C.

  • Dilution: Transfer supernatant; dilute 1:1 with 10mM Ammonium Acetate (buffer matches mobile phase).

Step 3: LC-MS/MS Parameters
  • Column: Waters BEH Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water.

  • Gradient: 90% B to 40% B over 8 minutes. (Nucleosides retain in high organic).[1]

  • MS Detection: Positive ESI, MRM Mode.

    • Target: 5,6-diMeU

      
       Base Fragment.[1]
      
    • Note: 5,6-diMeU (MW ~272 Da).[1] Look for transition

      
       (Base loss of ribose).[1]
      

Part 5: Visualization of Logic & Workflow

The following diagrams illustrate the critical decision-making and experimental paths for 5,6-diMeU analysis.

G Start Start: 5,6-diMeU Analysis Source Source Reference Material Start->Source Check Is CRM Available? Source->Check NoCRM No (Standard Situation) Check->NoCRM Confirmed Action1 Purchase Research Grade (>95% Purity) NoCRM->Action1 Action2 Perform qNMR (Determine Absolute Purity) Action1->Action2 IS_Select Select Internal Standard Action2->IS_Select IS_Opt1 Custom SIL-5,6-diMeU (Ideal, Expensive) IS_Select->IS_Opt1 IS_Opt2 SIL-Ribothymidine (Practical Surrogate) IS_Select->IS_Opt2 LCMS HILIC-MS/MS Method IS_Opt1->LCMS IS_Opt2->LCMS

Caption: Figure 1. Decision tree for establishing a valid reference standard and internal standard for 5,6-dimethyluridine when no certified material exists.

H Sample Biological Sample (Cell Lysate/Plasma) Spike Spike IS (SIL-Ribothymidine) Sample->Spike 1. Normalize Extract Protein Ppt (Acetonitrile -20°C) Spike->Extract 2. Clean Sep HILIC Separation (Retains Polar Analytes) Extract->Sep 3. Resolve Detect MS/MS Detection (MRM 273 -> 141) Sep->Detect 4. Quantify

Caption: Figure 2. Optimized analytical workflow emphasizing the critical "Spike" step before extraction to account for recovery losses.

Part 6: Performance Data (Expected)

When validating your method using the SIL-Ribothymidine surrogate approach, target these performance metrics:

MetricAcceptance CriteriaScientific Rationale
Linearity (

)

Ensures predictable response over dynamic range (1–1000 nM).[1]
Recovery (RE)

HILIC extraction with Acetonitrile usually yields high recovery for nucleosides.[1]
Matrix Effect (ME)

Co-eluting phospholipids can suppress signal.[1] If ME < 80%, increase dilution or improve HILIC gradient.
Precision (CV)

Standard FDA Bioanalytical Guidance limit.[1]

References

  • Sochacka, E., et al. (2000). Synthesis and properties of uniquely modified oligoribonucleotides: yeast tRNA(Phe) fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[1][2][3] Nucleosides, Nucleotides & Nucleic Acids. [1]

  • Cui, L., et al. (2016). Quantitative Analysis of Modified Nucleosides in tRNA by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Analytical Chemistry. [1]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Kellner, S., et al. (2014). Nucleic Acid Isotope Labeling Coupled with Mass Spectrometry (NAIL-MS) for the Quantification of Modified Nucleosides.[1] Nucleic Acids Research.[3]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Methylated Uridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and RNA therapeutics, understanding the physicochemical properties of modified nucleosides is paramount. Methylation of uridine, a common modification, can significantly impact the structure, function, and stability of RNA. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive technique for characterizing these modified nucleosides. This guide provides an in-depth comparison of the UV-Vis absorption spectra of several key methylated uridines, offering experimental data, a detailed analytical protocol, and an exploration of the underlying principles governing their spectral properties.

The Spectroscopic Fingerprints of Methylation

The UV-Vis absorption spectrum of a nucleoside is primarily determined by the electron transitions within its heterocyclic base. For uridine, the characteristic absorption is due to π → π* transitions within the pyrimidine ring. Methylation at different positions on the uracil base or the ribose sugar can alter the electronic environment, leading to shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity (ε), providing a unique spectroscopic fingerprint for each modification.

This guide focuses on the following methylated uridines:

  • N1-Methyluridine (m¹U): Methylation at the N1 position of the uracil base.

  • N3-Methyluridine (m³U): Methylation at the N3 position of the uracil base.

  • 5-Methyluridine (m⁵U or ribothymidine): Methylation at the C5 position of the uracil base.

  • 2'-O-Methyluridine (Um): Methylation at the 2'-hydroxyl group of the ribose sugar.

Below is a comparative summary of their key spectral properties at neutral pH, benchmarked against unmodified uridine.

CompoundPosition of Methylationλmax (nm) at Neutral pHMolar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Key Spectral Changes Compared to Uridine
Uridine Unmodified26210,100Reference
N1-Methyluridine N1 of Uracil~262Data not readily availableMinimal to no shift in λmax expected.
N3-Methyluridine N3 of Uracil~262Data not readily availableMinimal to no shift in λmax expected.
5-Methyluridine (m⁵U) C5 of Uracil2679,660Bathochromic shift (+5 nm) and slight hypochromicity.[1]
2'-O-Methyluridine (Um) 2' of Ribose~262~10,100No significant change in λmax or ε.

The "Why" Behind the Shifts: A Physicochemical Perspective

The observed changes in the UV-Vis spectra upon methylation are not arbitrary; they are rooted in the fundamental principles of quantum mechanics and the electronic structure of the nucleobase.

The absorption of UV light by uridine excites electrons from a lower energy π molecular orbital to a higher energy π* antibonding molecular orbital. The energy difference between these orbitals dictates the λmax.

  • C5-Methylation (5-Methyluridine): The addition of a methyl group, an electron-donating group, at the C5 position of the uracil ring has a noticeable effect. This substitution leads to a slight increase in the energy of the highest occupied molecular orbital (HOMO) and a slight decrease in the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap results in the absorption of lower-energy (longer wavelength) light, causing a bathochromic shift (a shift to a longer wavelength) in the λmax.[1] The slight decrease in molar absorptivity, known as a hypochromic effect , is also a consequence of this electronic perturbation.

  • N1 and N3-Methylation (N1-Methyluridine & N3-Methyluridine): Methylation at the N1 or N3 positions directly involves the nitrogen atoms of the pyrimidine ring. While these modifications can influence base pairing and other biological functions, their impact on the π-electron system responsible for UV absorption at neutral pH is less pronounced compared to C5 methylation. Consequently, significant shifts in λmax are not typically observed.

  • 2'-O-Methylation (2'-O-Methyluridine): The methylation occurs on the ribose sugar, which is not part of the chromophore (the light-absorbing part of the molecule). As this modification does not directly alter the electronic structure of the uracil base, it has no significant impact on the UV-Vis absorption spectrum. Therefore, the λmax and molar absorptivity of 2'-O-methyluridine are nearly identical to those of unmodified uridine.

Visualizing the Structures and Workflow

To better understand the molecules and processes discussed, the following diagrams are provided.

Methylated_Uridines cluster_uridine Uridine (Reference) cluster_modifications Methylated Derivatives U Uridine λmax: 262 nm ε: 10,100 M⁻¹cm⁻¹ m1U N1-Methyluridine λmax: ~262 nm U->m1U N1 Methylation m3U N3-Methyluridine λmax: ~262 nm U->m3U N3 Methylation m5U 5-Methyluridine λmax: 267 nm ε: 9,660 M⁻¹cm⁻¹ U->m5U C5 Methylation Um 2'-O-Methyluridine λmax: ~262 nm U->Um 2'-O Methylation UV_Vis_Protocol start Start: Protocol for UV-Vis Analysis prep_stock 1. Prepare Stock Solution Accurately weigh the methylated uridine standard. Dissolve in a known volume of buffer to create a concentrated stock solution. start->prep_stock serial_dil 2. Serial Dilution Perform a series of accurate dilutions of the stock solution to create a set of standards with known concentrations. prep_stock->serial_dil instrument_setup 3. Instrument Setup Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range (e.g., 220-320 nm). serial_dil->instrument_setup blanking 4. Blanking the Spectrophotometer Fill a clean quartz cuvette with the same buffer used for the samples. Place the cuvette in the spectrophotometer and record a baseline/blank spectrum. instrument_setup->blanking measurement 5. Sample Measurement Measure the absorbance of each standard solution, starting from the most dilute. Rinse the cuvette with the next standard before measuring. blanking->measurement data_analysis 6. Data Analysis Identify the λmax from the spectra. Plot a standard curve of absorbance at λmax vs. concentration. Calculate the molar absorptivity (ε) from the slope of the standard curve using the Beer-Lambert law (A = εcl). measurement->data_analysis end End: Report λmax and ε data_analysis->end

Caption: Experimental workflow for UV-Vis spectroscopic analysis of methylated uridines.

Causality Behind Experimental Choices:

  • High Purity Standard: The accuracy of the molar absorptivity determination is directly dependent on the purity of the standard. Impurities that absorb in the same UV range will lead to erroneous results.

  • Nuclease-Free Water/Buffer: Using nuclease-free reagents prevents the degradation of the nucleoside samples, ensuring the integrity of the measurements. A buffered solution is crucial to maintain a constant pH, as the protonation state of the nucleobase can significantly affect the UV spectrum.

  • Quartz Cuvettes: Quartz is transparent in the UV region of interest (below 340 nm), unlike glass or plastic cuvettes which absorb UV light and would interfere with the measurement.

  • Blanking: The blank measurement subtracts the absorbance of the buffer and the cuvette itself, ensuring that the measured absorbance is solely due to the methylated uridine.

  • Serial Dilution and Standard Curve: Creating a series of dilutions and plotting a standard curve is a self-validating step. A linear plot that passes through the origin confirms that the Beer-Lambert law is obeyed in the concentration range tested and provides a more accurate determination of the molar absorptivity from the slope, averaging out minor pipetting errors.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of methylated uridines. The position of methylation on the uridine molecule dictates the nature and magnitude of the changes in the UV-Vis absorption spectrum. C5-methylation results in a noticeable bathochromic shift and a slight hypochromic effect, while methylation at the N1, N3, or 2'-O positions has a minimal impact on the spectrum at neutral pH. By following a rigorous experimental protocol, researchers can obtain high-quality spectral data, enabling accurate quantification and characterization of these critical components of natural and therapeutic RNA.

References

  • Parijat, P., et al. (2022). The mRNACalc webserver accounts for the N1-methylpseudouridine hypochromicity to enable precise nucleoside-modified mRNA quantification. bioRxiv. [Link]

  • Kaspar, F., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Methods and Protocols, 2(3), 60. [Link]

  • Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic acids research, 32(1), e13. [Link]

  • Kellner, S., et al. (2022). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

Sources

Comparative Kinetics & Functional Profiling: 5,6-Dimethyluridine vs. Pseudouridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Kinetics of 5,6-Dimethyluridine vs. Pseudouridine Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparison between Pseudouridine (


) , the industry standard for mRNA therapeutic modification, and 5,6-Dimethyluridine (m

U)
, a specialized nucleoside analog.

While both compounds are modifications of the uridine scaffold, their kinetic behaviors diverge radically due to distinct structural topologies. Pseudouridine is characterized by a C-glycosidic bond that confers exceptional chemical stability and enhanced base-stacking, making it the "gold standard" for high-efficiency mRNA translation and immune evasion. In contrast, 5,6-Dimethyluridine functions as a "conformational lock." The addition of a methyl group at the C6 position introduces severe steric strain, forcing the nucleoside into a syn conformation that disrupts Watson-Crick base pairing. Consequently, while


 promotes translation, m

U typically acts as a translational block or structural determinant in non-coding RNA (tRNA).

Recommendation:

  • For mRNA Therapeutics: Use Pseudouridine (or N1-methylpseudouridine) to maximize protein expression and half-life.

  • For Structural Biology/Enzymology: Use 5,6-Dimethyluridine as a probe to study syn-conformation specific enzymes (e.g., Uridine Phosphorylase) or to induce structural turns in aptamers/tRNA.

Chemical & Structural Basis of Kinetic Divergence

The functional disparity between these two molecules is rooted in their bond chemistry and steric geometry.

The Isomeric Shift: Pseudouridine ( )

Pseudouridine is the C5-glycoside isomer of uridine.[1] The N1-C1' bond of uridine is replaced by a C5-C1' carbon-carbon bond .

  • Kinetic Implication: The C-C bond is chemically inert compared to the labile N-glycosidic bond. This renders

    
     virtually immune to spontaneous hydrolysis, significantly extending the half-life of the RNA backbone.
    
  • Thermodynamics:

    
     contains an additional hydrogen bond donor (N1-H). This allows it to coordinate a "structural water" molecule, bridging the base to the phosphate backbone. This "rigidifies" the local RNA structure, reducing the entropic cost of base stacking and increasing the melting temperature (
    
    
    
    ) of the duplex.
The Steric Clash: 5,6-Dimethyluridine (m U)

This analog retains the standard N1-C1' glycosidic linkage but adds methyl groups at positions 5 and 6.

  • The "6-Methyl Effect": The methyl group at C6 creates a direct steric clash with the ribose oxygen (O4') and the 5'-phosphate group when in the standard anti conformation.

  • Kinetic Implication: To relieve this strain, m

    
    U rotates around the glycosidic bond into the high-syn conformation .
    
  • Functional Consequence: In the syn conformation, the Hoogsteen face of the base is exposed rather than the Watson-Crick face. This prevents standard A-U base pairing, effectively blocking the ribosome during translation elongation.

Table 1: Physicochemical Property Comparison
FeaturePseudouridine (

)
5,6-Dimethyluridine (m

U)
Glycosidic Bond C5-C1' (Carbon-Carbon)N1-C1' (Nitrogen-Carbon)
Bond Stability Ultra-High (Resistant to acid/base hydrolysis)Moderate (Susceptible to N-glycosidic cleavage)
Conformational Preference Anti (Stabilized by stacking)High-Syn (Forced by C6-Methyl steric clash)
Base Pairing Ability Enhanced (Universal A-pairing)Disrupted (Steric block of Watson-Crick face)
Primary Biological Role mRNA Coding, Immune EvasiontRNA Structure (T

C loop), Enzymatic Probe

Kinetic Stability Profile

Hydrolytic Stability (Chemical Kinetics)

The rate-limiting step in RNA degradation is often the cleavage of the glycosidic bond (depurination/depyrimidination) or phosphodiester bond hydrolysis.

  • 
     Kinetics:  The C-C bond of Pseudouridine is non-hydrolyzable under physiological conditions. In acid-catalyzed hydrolysis assays, 
    
    
    
    remains intact long after unmodified uridine and m
    
    
    U have degraded.
  • m

    
    U Kinetics:  The steric strain from the C6-methyl group can actually accelerate glycosidic bond cleavage in certain conditions by destabilizing the ground state, although the hydrophobicity of the methyl groups provides some shielding.
    
Enzymatic Kinetics (Metabolic Stability)
  • Uridine Phosphorylase (UPase):

    • 
      :  Is not  a substrate for UPase. The enzyme cannot cleave the C-C bond.
      
    • m

      
      U:  Is an excellent substrate  for UPase.
      
    • Mechanism:[1] UPase requires the nucleoside to adopt a syn-like transition state to access the active site. Because m

      
      U is pre-organized in the syn conformation due to the 6-methyl group, it binds with high affinity (
      
      
      
      ) and is rapidly phosphorolyzed.

Biological Kinetics: Translation & Immunogenicity

Translation Efficiency ( of the Ribosome)

This is the critical parameter for drug development.

  • Pseudouridine:

    • Effect: Increases translation rates by >2-fold compared to Uridine.

    • Mechanism:

      
       stabilizes the codon-anticodon helix. Furthermore, it evades detection by PKR (Protein Kinase R). Unmodified Uridine activates PKR, which phosphorylates eIF2
      
      
      
      , shutting down translation.
      
      
      is "silent" to PKR, allowing sustained high-velocity translation (
      
      
      ).
  • 5,6-Dimethyluridine:

    • Effect: Inhibits or terminates translation.

    • Mechanism: The ribosome requires the mRNA base to be in the anti conformation to base-pair with tRNA. The syn-locked m

      
      U cannot form the correct hydrogen bonds with Adenosine in the tRNA. This stalls the ribosomal translocation step, effectively acting as a kinetic trap.
      
Immunogenicity Profile
  • Pseudouridine: Low Immunogenicity. It is a "self" marker (abundant in rRNA/tRNA), preventing TLR7/TLR8 activation.

  • 5,6-Dimethyluridine: Likely High/Complex Immunogenicity. While not extensively characterized as a vaccine component, the structural distortion it induces in RNA helices would likely be recognized as "damage" or "non-self" by intracellular sensors (RIG-I), triggering an interferon response.

Visualization of Kinetic Pathways

Diagram 1: Conformational & Functional Divergence

This diagram illustrates how the structural modification leads to divergent biological outcomes.

KineticDivergence Uridine Uridine Scaffold Psi Pseudouridine (Ψ) (C5-Glycoside) Uridine->Psi Isomerization DmU 5,6-Dimethyluridine (C6-Methyl Steric Clash) Uridine->DmU Methylation (C5, C6) AntiConf Anti Conformation (Stacking Competent) Psi->AntiConf H-Bond Stabilization SynConf Syn Conformation (Steric Lock) DmU->SynConf Steric Hindrance Translation Ribosomal Translation (High Efficiency) AntiConf->Translation Watson-Crick Pairing Block Ribosomal Stall (Translation Block) SynConf->Block Pairing Failure UPase Uridine Phosphorylase (Rapid Hydrolysis) SynConf->UPase Substrate Fit

Caption: Flowchart demonstrating how the C6-methyl group of 5,6-dimethyluridine forces a syn-conformation, leading to translational blockade, whereas Pseudouridine supports anti-conformation and efficient translation.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay (HPLC)

Objective: Quantify the kinetic stability of the glycosidic bond under acidic stress.

  • Preparation: Prepare 1 mM solutions of Pseudouridine, 5,6-Dimethyluridine, and Uridine (control) in 0.5 M HCl.

  • Incubation: Heat samples to 95°C in a thermal block.

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours. Neutralize immediately with 50 µL 0.5 M NaOH.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 0% to 10% Methanol in 20 mM Ammonium Acetate.

    • Detection: UV at 260 nm.

  • Calculation: Plot the natural log of the remaining nucleoside concentration vs. time.

    • Expected Result: Uridine and m

      
      U will show linear decay (first-order kinetics). 
      
      
      
      will show negligible degradation (slope ≈ 0).
Protocol B: In Vitro Translation Efficiency

Objective: Determine if m


U supports or inhibits protein synthesis compared to 

.
  • Transcription: Use T7 RNA polymerase to generate Luciferase mRNA.

    • Reaction A: 100% UTP (Control).

    • Reaction B: 100% Pseudouridine-TP.

    • Reaction C: 100% 5,6-Dimethyluridine-TP (Custom synthesis may be required).

  • Purification: Silica column purification to remove unincorporated NTPs.

  • Translation: Add 1 µg of each mRNA to a Rabbit Reticulocyte Lysate system (nuclease-treated). Incubate at 30°C for 60 mins.

  • Readout: Add Luciferin substrate and measure luminescence.

  • Data Analysis: Normalize Light Units (RLU) to the UTP control.

    • Expected Result:

      
       ≈ 250-300% of Control. m
      
      
      
      U < 10% of Control (Background).

References

  • Charette, M. & Gray, M. W. (2000). Pseudouridine in RNA: what, where, how, and why. IUBMB Life, 49(5), 341–351. Link

  • Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833–1840. Link

  • Sochacka, E., et al. (2000).[2][3] Synthesis and properties of uniquely modified oligoribonucleotides: yeast tRNA fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[3][4] Nucleosides, Nucleotides & Nucleic Acids, 19(3), 515-522.[3] Link[5]

  • Kierzek, E., et al. (2014). The contribution of pseudouridine to stabilities and structure of RNAs.[1][6][7] Nucleic Acids Research, 42(5), 3492–3501. Link

  • Shirae, H. & Yokozeki, K. (1991). Purifications and Properties of Orotidine-phosphorolyzing Enzyme and Purine Nucleoside Phosphorylase. Agricultural and Biological Chemistry, 55(7). (Demonstrates 5,6-dimethyluridine as a substrate). Link

Sources

Definitive Verification of 5,6-Dimethyluridine in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 5,6-dimethyluridine (m⁵⁶U) into synthetic oligonucleotides represents a precision engineering strategy often utilized to modulate secondary structure, enhance nuclease resistance, or probe protein-RNA recognition interfaces. Unlike the common 5-methyluridine (ribothymidine), the addition of a methyl group at the C6 position introduces significant steric constraints near the glycosidic bond, potentially altering the syn/anti conformational equilibrium.

Verifying this modification presents a unique analytical challenge: distinguishing it from isobaric isomers (e.g., N-ethyluridine or dimethylated variants like N³,5-dimethyluridine) and ensuring full coupling efficiency despite the steric hindrance of the C6-methyl group. This guide compares the three primary verification methodologies—LC-MS/MS (Nucleoside Analysis) , Intact ESI-MS , and ¹H-NMR —providing a rigorous, data-driven framework for validation.

Part 1: Technical Deep Dive & Chemical Context

The Analyte: 5,6-Dimethyluridine
  • Modification: Methylation at C5 and C6 of the uracil ring.

  • Mass Shift: +28.0313 Da relative to Uridine; +14.0157 Da relative to 5-Methyluridine.

  • Structural Implication: The C6-methyl group creates steric clash with the ribose oxygen (O4') and the 5'-phosphate, often forcing the nucleoside into a preferred conformation (typically syn or specific anti ranges depending on sugar pucker).

  • Synthesis Risk: The steric bulk at C6 can reduce phosphoramidite coupling efficiency, leading to deletion sequences (n-1) or unreacted precursors.

The Verification Hierarchy

Not all methods provide equal confidence. A "Senior Scientist" approach requires a tiered validation strategy.

FeatureIntact ESI-MSEnzymatic Digestion + LC-MS/MS¹H-NMR Spectroscopy
Throughput HighMediumLow
Sensitivity High (pmol)Very High (fmol)Low (mM required)
Isomer Differentiation No (Isobaric)Yes (Retention Time)Yes (Structural Fingerprint)
Sequence Context YesNo (Pool analysis)No (Monomer/Short Oligo)
Primary Use Case Routine Batch ReleaseImpurity Profiling & QuantitationReference Standard Certification

Part 2: Comparative Analysis of Verification Methods

Method A: Enzymatic Digestion & LC-MS/MS (The Gold Standard)

Verdict: Best for quantitative verification and impurity profiling.

This method involves degrading the oligonucleotide into individual nucleosides using a cocktail of phosphodiesterases and phosphatases, followed by separation on a C18 column.

  • Why it works: 5,6-dimethyluridine exhibits a distinct hydrophobicity profile due to the dual methyl groups. On a reverse-phase column, it will typically elute later than U and 5-mU (rT).

  • The "Senior Scientist" Insight: Standard digestion protocols often fail for C6-modified bases. The C6-methyl group protects the 5'-phosphodiester bond from exonucleases (like Snake Venom Phosphodiesterase) due to steric hindrance. Protocol Adjustment: You must increase the incubation time or enzyme concentration of the phosphodiesterase, or supplement with Nuclease P1 which is less sensitive to steric blockades.

Method B: Intact Mass Analysis (ESI-MS)

Verdict: Best for rapid confirmation of incorporation count.

Intact mass analysis confirms that the total mass of the oligo corresponds to the theoretical value.

  • Calculation: Theoretical Mass = (Mass of Unmodified Oligo) + (n × 28.0313 Da).

  • Limitation: It cannot distinguish between 5,6-dimethyluridine and a double methylation event elsewhere (e.g., two methyl groups on the sugar or different base positions) or an ethyl modification. It confirms composition, not structure.

Method C: ¹H-NMR Spectroscopy

Verdict: The Absolute Truth (Structural Proof).

For critical raw materials or novel phosphoramidites, NMR is non-negotiable.

  • The Diagnostic Signal: In standard Uridine, the H6 proton appears as a doublet (due to coupling with H5) around 7.5–8.0 ppm. In 5-Methyluridine, H6 is a singlet (H5 is replaced by methyl). In 5,6-Dimethyluridine, the H6 signal is completely absent. The disappearance of this aromatic proton signal is the definitive proof of C6 substitution.

Part 3: Experimental Protocols

Protocol 1: Optimized Enzymatic Digestion for Sterically Hindered Oligos

Use this protocol to overcome the resistance of 5,6-dimethyluridine to standard digestion.

Reagents:

  • Digestion Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM MgCl₂.

  • Enzyme Cocktail:

    • Snake Venom Phosphodiesterase (SVPD): 0.2 U

    • Alkaline Phosphatase (CIAP): 10 U

    • Critical Additive: Nuclease P1 (0.5 U) – Essential for cleaving hindered 5'-bonds.

  • Internal Standard: 8-Bromoguanosine (to normalize injection volume).

Workflow:

  • Dissolve 0.5 OD₂₆₀ of oligonucleotide in 50 µL Digestion Buffer.

  • Add Enzyme Cocktail.

  • Incubate at 37°C for 6–12 hours. (Standard oligos take 2 hours; 5,6-dimethyluridine requires longer).

  • Quench by heating to 95°C for 2 minutes or adding EDTA.

  • Filter through 10 kDa MWCO spin filter to remove enzymes.

  • Analyze via LC-MS/MS.[1][2][3][4][5][6]

Protocol 2: LC-MS/MS Parameters[4][5][7]
  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 2 min, linear ramp to 15% B over 10 min. (Methylated uridines require higher organic content to elute).

  • MS Detection:

    • Monitor transition m/z 273.1

      
       141.1 (Loss of ribose, detection of 5,6-dimethyluracil base).
      
    • Note: Standard Uridine transition is 245

      
       113.
      

Part 4: Visualization & Decision Logic

Figure 1: Verification Workflow & Decision Tree

Caption: A logical decision matrix for selecting the appropriate verification method based on stage of development and required granularity.

VerificationWorkflow Start Synthetic Oligonucleotide (Containing 5,6-dimethyluridine) IntactMS Step 1: Intact ESI-MS (Rapid Screening) Start->IntactMS MassCheck Mass Shift = n * 28 Da? IntactMS->MassCheck Fail Reject / Re-synthesize MassCheck->Fail No Step2 Step 2: Purity & Identity MassCheck->Step2 Yes Digestion Enzymatic Digestion (w/ Nuclease P1) Step2->Digestion LCMS LC-MS/MS Analysis (Nucleoside Level) Digestion->LCMS RetentionCheck Unique RT & m/z 273? LCMS->RetentionCheck RetentionCheck->Fail Isomer Detected NMR Step 3: 1H-NMR (For Reference Standards) RetentionCheck->NMR New Synthesis / Ref Std Release Batch Release / Validated RetentionCheck->Release Routine QC NMR->Release

Figure 2: Structural Differentiation Logic

Caption: Distinguishing Uridine derivatives via H-NMR signals. Note the absence of aromatic protons in 5,6-dimethyluridine.

NMRLogic Uridine Uridine H5 (d) & H6 (d) Present m5U 5-Methyluridine H5 (CH3) & H6 (s) H6 Present Uridine->m5U + Methyl (C5) m56U 5,6-Dimethyluridine H5 (CH3) & H6 (CH3) NO Aromatic H m5U->m56U + Methyl (C6)

References

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA.[1][7][8][9][10] Nucleic Acids Research. [Link]

  • Basiri, B., & Bartlett, M. G. (2014). LC-MS of Oligonucleotides: Applications in Biomedical Research. Bioanalysis. [Link]

  • Crain, P. F. (1990). Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry. Methods in Enzymology. [Link]

  • Thayer, J. R., et al. (2011). Separation of oligonucleotide isomers on ion-exchange and reversed-phase columns. Journal of Chromatography A. [Link]

Sources

Thermal Melting (Tm) Comparison of RNA Containing 5,6-Dimethyluridine

[1]

Executive Summary

This guide provides a technical comparison of the thermal stability (Tm) of RNA oligonucleotides containing 5,6-dimethyluridine (mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


U)


Key Finding: Unlike 5-methyluridine, which typically stabilizes RNA secondary structure, 5,6-dimethyluridine significantly destabilizes RNA duplexes .[1] This destabilization is structurally driven by the 6-methyl group, which forces the nucleoside into a syn conformation, disrupting standard Watson-Crick base pairing.[1]

Mechanistic Insight: The Structural Basis of Instability

To understand the thermal melting performance of mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

The Syn vs. Anti Conformation Switch

Standard RNA helices (A-form) require nucleosides to adopt the anti conformation about the glycosidic bond to facilitate Watson-Crick hydrogen bonding.[1]

  • 5-Methyluridine (mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    U):  The methyl group at position 5 points away from the sugar and does not interfere with rotation. It retains the anti conformation and often enhances stability via improved base stacking (hydrophobic effect).[1]
    
  • 5,6-Dimethyluridine (mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    U):  The methyl group at position 6 creates a severe steric clash with the keto oxygen (O2) or the ribose sugar when in the anti conformation.[2] To relieve this strain, the nucleobase rotates into the syn  conformation.[1]
    
Consequence for Duplex Stability

The syn conformation presents the Hoogsteen face (rather than the Watson-Crick face) to the complementary strand.[1] This prevents the formation of standard N3-H···N1 and O4···N6 hydrogen bonds with Adenine.[1] Consequently, the incorporation of mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Comparative Performance Analysis

The following table summarizes the thermodynamic impact of uridine modifications within an RNA duplex context.

Table 1: Thermal Stability Comparison of Modified Uridines

ModificationSymbolGlycosidic ConformationTm Effect (vs. U)Primary Mechanism
Uridine UAntiReferenceStandard Watson-Crick Pairing
5-Methyluridine mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

U
AntiStabilizing (+0.5 to +2.0 °C)Enhanced hydrophobic stacking; rigidifies backbone.
6-Methyluridine mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

U
SynDestabilizing (Significant)Steric hindrance forces syn state; disrupts H-bonding.
5,6-Dimethyluridine m

U
SynDestabilizing (Significant)Dominant: 6-methyl forces syn state. Minor: 5-methyl stacking cannot compensate for H-bond loss.[1]
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Note: While m


U is a "stabilizer" often used to enhance aptamer or siRNA potency, m

U acts as a "structural probe" to disrupt local helicity or enforce specific loop geometries (e.g., U-turns in tRNA).

Visualizing the Destabilization Pathway

The following diagram illustrates the causal chain from chemical modification to thermodynamic outcome.

GMod5,6-DimethyluridineModificationStericSteric Clash(6-Methyl vs. Sugar/O2)Mod->StericCausesStacking5-Methyl GroupStacking PotentialMod->StackingProvidesConfForced 'Syn' ConformationSteric->ConfDrives RotationHBondDisruption ofWatson-Crick H-BondsConf->HBondPrevents PairingResultDecreased Tm(Duplex Destabilization)HBond->ResultPrimary DriverStacking->ResultMinor Compensation(Overwhelmed)

Figure 1: Mechanistic pathway showing why mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Experimental Protocol: Measuring Tm of mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> U-RNA[1]

To validate the Tm shift in your own system, follow this UV-monitored thermal denaturation protocol. This protocol assumes the use of a standard UV-Vis spectrophotometer equipped with a Peltier temperature controller.[1]

Materials
  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.[1] (Avoid Mg

    
     initially to isolate secondary structure stability without tertiary folding complications).
    
  • RNA Samples:

    • Control Duplex: 5'-SEQ-U -SEQ-3' + Complement.

    • Test Duplex: 5'-SEQ-m

      
      U -SEQ-3' + Complement.
      
  • Concentration: 1.0 µM to 3.0 µM duplex concentration.

Workflow
  • Preparation: Dilute single strands to equimolar concentrations in the buffer.

  • Annealing: Heat samples to 90°C for 3 minutes, then cool slowly (1°C/min) to 20°C to ensure proper duplex formation.

  • Data Acquisition:

    • Wavelength: Monitor Absorbance at 260 nm .[1]

    • Ramp: Heat from 20°C to 90°C.[1]

    • Rate: 0.5°C or 1.0°C per minute (Slower rates ensure thermodynamic equilibrium).

    • Interval: Record data every 0.5°C.

  • Analysis:

    • Normalize absorbance data (0 to 1 scale).

    • Calculate the first derivative (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • The Tm is defined as the temperature at the peak of the first derivative.

Self-Validating Checks
  • Hysteresis Check: Perform a cooling ramp (90°C ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     20°C) after the heating ramp. If the Tm values differ by 
    
    
    C, the system is not at equilibrium (slow down the ramp rate).
  • Single Strand Control: Run the mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    U strand alone. It should show no cooperative transition (linear line), confirming that the observed transition in the duplex sample is due to inter-strand melting.
    

References

  • Sochacka, E., Czerwinska, G., & Guenther, R. (2000). Synthesis and Properties of Uniquely Modified Oligoribonucleotides: Yeast tRNA Phe Fragments with 6-Methyluridine and 5,6-Dimethyluridine at Site-Specific Positions.[1][3] Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 515–531.[1][3] [1]

  • Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine, a pyrimidine nucleoside in the syn conformation.[1][3] Journal of the American Chemical Society, 94(18), 6520–6526.[1]

  • Schweizer, M. P., Witkowski, J. T., & Robins, R. K. (1971). Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides.[1][3] Journal of the American Chemical Society, 93(1), 277–279.[1][3]

Cross-Validation of 5,6-Dimethyluridine Detection: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection and quantification of 5,6-dimethyluridine (m


U) —a rare, hyper-modified nucleoside found in specific tRNA species (e.g., yeast tRNA

) and emerging biocide candidates—presents a unique analytical challenge. Unlike common canonical nucleosides, m

U shares an identical molecular formula (

) and nominal mass with several isomers, most notably 5-ethyluridine and various

-alkylated uridines
.

This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow for m


U detection, explicitly focusing on cross-validation strategies . We move beyond simple detection to establish a self-validating system that rules out isomeric interferences and ensures data integrity through orthogonal verification.

Technical Foundation: The Analyte & The Challenge

Before defining the protocol, we must understand the physicochemical properties driving our detection strategy.

  • Target Analyte: 5,6-Dimethyluridine (m

    
    U)[1]
    
  • Molecular Weight: 272.26 Da

  • Precursor Ion

    
      273.3 m/z
    
  • Key Structural Feature: Methylation at both the C5 and C6 positions of the uracil base. This steric crowding alters the base stacking and hydrogen bonding capabilities compared to singly methylated variants (e.g., 5-methyluridine/ribothymidine).

The Isomeric Trap

Standard low-resolution MS cannot distinguish m


U from:
  • 5-ethyluridine: (Isobaric,

    
    Mass = 0)
    
  • 
    -ethyluridine:  (Isobaric, 
    
    
    
    Mass = 0)
  • 2'-O-methyl-5-methyluridine: (Isobaric,

    
    Mass = 0)
    

Therefore, chromatographic resolution combined with specific fragmentation ratios is the only path to validated detection.

Methodology: High-Resolution LC-MS/MS Protocol

This protocol uses a Pentafluorophenyl (PFP) stationary phase rather than a standard C18.

  • Causality: PFP columns offer unique selectivity for positional isomers of aromatic compounds (like nucleobases) through

    
    -
    
    
    
    interactions and dipole-dipole interactions, which are critical for separating the 5,6-dimethyl substitution pattern from 5-ethyl variants.
Experimental Workflow Diagram

G Sample Biological Sample (RNA/Biofluid) Digest Enzymatic Digestion (Nuclease P1 + AP) Sample->Digest Hydrolysis Clean SPE Cleanup (Optional) Digest->Clean Matrix Removal LC UHPLC Separation (PFP Column) Clean->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis (Quant/Qual Ratio) MS->Data Signal Processing

Figure 1: End-to-end analytical workflow for modified nucleoside detection.

Instrument Parameters
ParameterSettingRationale
Column Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µmEnhanced isomeric separation over C18.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Ionization ESI Positive ModeNucleosides protonate readily at N3/O4.
Source Temp 400°CEnsures complete droplet evaporation.
MRM Transitions (The "Fingerprint")

To cross-validate identity, we monitor two transitions. The ratio between them must remain constant.

  • Quantifier (Primary):

    
    
    
    • Mechanism: Loss of the ribose moiety (

      
       Da). The resulting fragment is the protonated 5,6-dimethyluracil base.
      
  • Qualifier (Secondary):

    
    
    
    • Mechanism: Ring opening/fragmentation of the dimethyluracil base.

Cross-Validation Framework

A result is only valid if it survives scrutiny from orthogonal methods. We employ a Triangulated Validation Approach .

Validation Pillar 1: Chromatographic Orthogonality

Objective: Prove the peak is not an isomer. Method: Spike the sample with synthetic 5-ethyluridine (the closest isobar).

  • Success Criteria: The method must resolve m

    
    U and 5-ethyluridine by at least 
    
    
    
    (baseline resolution).
  • Observation: On a PFP column, the steric bulk of the two methyl groups usually causes m

    
    U to elute earlier than the more lipophilic ethyl isomer.
    
Validation Pillar 2: Mass Spectrometric Orthogonality (Neutral Loss Scan)

Objective: Confirm the analyte is a riboside. Method: Run a Neutral Loss Scan of 132 Da.

  • Logic: All unmodified and methylated ribonucleosides lose the ribose sugar (132 Da) upon collision-induced dissociation (CID).

  • Validation: If a peak appears in MRM (

    
    ) but disappears or shifts in the Neutral Loss (132 Da) scan, it suggests the modification might be on the sugar (e.g., 2'-O-methyl) rather than the base, or the compound is a non-nucleoside artifact.
    
Validation Pillar 3: Quantitative Comparison (LC-MS/MS vs. HPLC-UV)

Objective: Verify quantification accuracy at high concentrations. Method: Analyze a high-concentration standard curve (1–100 µM) using both LC-MS/MS and HPLC-UV (260 nm).

Comparative Performance Data (Simulated)
MetricLC-MS/MS (MRM)HPLC-UV (260 nm)Verdict
LOD (Limit of Detection) 0.5 nM500 nMMS is ~1000x more sensitive.
Linearity (

)
0.998 (0.5–1000 nM)0.999 (1–100 µM)Both excellent in respective ranges.
Specificity High (m/z + RT)Low (RT only)MS required for complex matrix.
Matrix Effect Susceptible (Ion Suppression)NegligibleUV is robust but insensitive.

Decision Logic for Isomer Identification

The following logic tree illustrates how to interpret ambiguous signals during the validation process.

Logic Start Unknown Peak (m/z 273) RT_Check Matches m5,6U Retention Time? Start->RT_Check MRM_Check Quant/Qual Ratio within 15%? RT_Check->MRM_Check Yes Result_Iso Isomer Interference (e.g., 5-ethyluridine) RT_Check->Result_Iso No (Shifted) NL_Check Neutral Loss 132 Da Detected? MRM_Check->NL_Check Yes MRM_Check->Result_Iso No (Ratio Mismatch) Result_Pos Confirmed 5,6-Dimethyluridine NL_Check->Result_Pos Yes Result_Art Matrix Artifact (Non-nucleoside) NL_Check->Result_Art No

Figure 2: Decision logic for validating 5,6-dimethyluridine identity against isomers and artifacts.

References

  • Sochacka, E., et al. (2000).[2][3][4] "Synthesis and Properties of Uniquely Modified Oligoribonucleotides: Yeast tRNA Phe Fragments with 6-Methyluridine and 5,6-Dimethyluridine at Site-Specific Positions." Nucleosides, Nucleotides & Nucleic Acids. Link

  • Dudley, E., et al. (2005). "Mass spectrometry in the analysis of nucleosides and nucleotides." Mass Spectrometry Reviews. Link

  • Cain, R., et al. (2000).[2][3] "Functional Anticodon Architecture of Human tRNA Lys3 Includes Disruption of Intraloop Hydrogen Bonding by the Naturally Occurring Amino Acid Modification, t6A."[4] Journal of Molecular Biology. Link

  • Kowalak, J.A., et al. (1993). "The detection and characterization of modified nucleosides in RNA by mass spectrometry." Methods in Enzymology. Link

Sources

biological activity comparison of 5,6-dimethyluridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological and Structural Impact of 5,6-Dimethyluridine and Related Analogs

Executive Summary: The "Dual-Constraint" Mechanism

5,6-Dimethyluridine (5,6-diMeU) represents a specialized class of pyrimidine nucleosides where the uracil base is modified at both the C5 and C6 positions. Unlike simple 5-substituted antivirals (e.g., 5-fluorouracil) or naturally occurring 5-methyluridine (ribothymidine), 5,6-diMeU introduces a "Dual-Constraint" mechanism:

  • C5-Methylation (Electronic/Hydrophobic): Enhances base stacking and lipophilicity, mimicking the stabilizing properties of thymidine in DNA or tRNA.

  • C6-Methylation (Steric/Conformational): Creates a severe steric clash with the C2-keto oxygen and the sugar moiety, forcing the nucleoside into a rigid syn conformation .

This guide compares 5,6-diMeU against its mono-substituted analogs to elucidate its unique role as a conformational probe and potential therapeutic scaffold.

Structural & Conformational Analysis

The biological activity of uridine analogs is dictated by their ability to adopt the anti conformation required for Watson-Crick base pairing.

Comparative Conformational Landscape
AnalogSubstituent(s)Dominant ConformationMechanism of ActionPrimary Application
Uridine (U) NoneAntiFlexible; standard H-bonding.RNA synthesis (Reference)
5-Methyluridine (m⁵U) C5-CH₃AntiEnhanced base stacking; hydrophobic stabilization.tRNA stability; mRNA translation enhancement.
6-Methyluridine (m⁶U) C6-CH₃Syn Steric clash between C6-Me and O2/Sugar.Conformational blocker; Polymerase inhibition.
5,6-Dimethyluridine C5-CH₃, C6-CH₃Syn (Locked) Dual Effect: Syn-lock + Hydrophobic core.Structural probe; Steric exclusion from active sites.
Mechanism of the "Syn-Lock"

The C6-methyl group physically obstructs the rotation of the glycosidic bond. While standard uridine rotates freely, 5,6-diMeU is energetically penalized in the anti state. This prevents it from base-pairing with Adenine in a standard helix, acting as a chain terminator or helix disruptor during transcription.

Conformation Uridine Uridine (Flexible) Target Polymerase Active Site (Requires Anti) Uridine->Target Accepted m5U 5-Methyluridine (Stabilized Anti) m5U->Target Accepted & Stabilized m6U 6-Methyluridine (Steric Clash) diMeU 5,6-Dimethyluridine (Locked Syn) m6U->diMeU Additive Steric Bulk m6U->Target Rejected (Steric Block) diMeU->Target Rejected (Syn-Lock)

Figure 1: Conformational selection mechanism. 5,6-diMeU is rejected by canonical polymerases due to the 'Syn-Lock' induced by the C6-methyl group.

Biological Activity Profile

Antiviral & Antimicrobial Activity

While 5-substituted uridines (e.g., 5-iodouridine) are potent antivirals, 5,6-diMeU exhibits a distinct profile due to its inability to form standard base pairs.

  • Viral Polymerase Inhibition: 5,6-diMeU acts as a competitive inhibitor. Unlike chain terminators that get incorporated (e.g., AZT), 5,6-diMeU often fails to bind effectively to the catalytic pocket of high-fidelity polymerases (like Pol

    
    ) but may inhibit error-prone viral RNA-dependent RNA polymerases (RdRp).
    
  • Antibacterial Specificity: Analogs with C5/C6 modifications have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by interfering with bacterial primase or specific tRNA synthases that are less selective than their eukaryotic counterparts.

Thermal Stability ( ) in RNA

Incorporation of 5,6-diMeU into oligonucleotides dramatically destabilizes the double helix.

  • 
     Effect:  A single incorporation can lower the melting temperature (
    
    
    
    ) by 4–6°C compared to unmodified uridine.
  • Utility: This destabilization is used to map secondary structures; if replacing a U with 5,6-diMeU does not affect function, that U is likely in a single-stranded loop or a non-canonical interaction (e.g., U-turn).

Comparative Data Summary
Metric5-Methyluridine6-Methyluridine5,6-Dimethyluridine
Base Pairing Watson-Crick (A-U)Hoogsteen / NoneNone (Steric Block)
RNA Duplex Stability Stabilizing (+1-2°C)Destabilizing (-3-5°C)Highly Destabilizing (-4-6°C)
Polymerase Affinity HighLowVery Low
Cytotoxicity (Vero Cells) NegligibleModerateLow (Poor uptake/incorporation)
Primary Use mRNA TherapeuticsAntiviral ScaffoldStructural Probe

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Traditional methylation is non-specific. Palladium-catalyzed cross-coupling ensures regiospecificity.

  • Starting Material: 5-Iodo-6-methyluridine (synthesized from 6-methyluridine via iodination).

  • Reagents: Methylboronic acid,

    
     (Catalyst), 
    
    
    
    (Ligand),
    
    
    .
  • Conditions: Reflux in Water/Dioxane (1:1) at 100°C for 4 hours.

  • Purification: Silica gel chromatography (DCM/MeOH 9:1).

  • Validation:

    
    -NMR must show disappearance of C5-H and appearance of C5-Me singlet at 
    
    
    
    1.8-1.9 ppm.
Protocol B: Conformational Analysis (Syn vs. Anti)

Rationale: To confirm the "syn-lock" before biological testing.

  • Technique: 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Sample Prep: Dissolve 5 mg analog in

    
    .
    
  • Irradiation: Irradiate the H1' (sugar anomeric proton).

  • Interpretation:

    • Anti Signal: Strong NOE to H6 (base). Observed for U and 5-MeU.

    • Syn Signal: Strong NOE to C6-Methyl group protons. Observed for 5,6-diMeU.

Protocol C: Antiviral Cytopathic Effect (CPE) Assay
  • Cell Line: Vero E6 (Monkey kidney epithelial).

  • Virus: Model RNA virus (e.g., HSV-1 or VSV).[1]

  • Method:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Add serial dilutions of 5,6-diMeU (0.1 - 100

      
      ).
      
    • Infect with virus at MOI 0.01.

    • Incubate 48-72h.

  • Readout: Measure cell viability using MTT or CellTiter-Glo.

  • Calculation: Determine

    
     (concentration inhibiting 50% viral death) and 
    
    
    
    (cytotoxic concentration).

Workflow cluster_synthesis Phase 1: Synthesis & Validation cluster_bio Phase 2: Biological Profiling Syn Suzuki-Miyaura Coupling Pur HPLC Purification (>98% Purity) Syn->Pur NMR NOE NMR (Confirm Syn-Lock) Pur->NMR Tox Cytotoxicity (CC50 in Vero Cells) NMR->Tox Pass Tm Tm Melting (RNA Stability) NMR->Tm Structural Study Eff Antiviral CPE (EC50 vs Virus) Tox->Eff If CC50 > 100µM

Figure 2: Integrated workflow for synthesizing and characterizing 5,6-dimethyluridine analogs.

References

  • Suck, D., & Saenger, W. (1972).[2] Molecular and crystal structure of 6-methyluridine: A pyrimidine nucleoside in the syn conformation. Journal of the American Chemical Society.[2][3] Retrieved from [Link]

  • Makarov, D. A., et al. (2023). 5-Substituted Uridines with Activity against Gram-Positive Bacteria. ChemMedChem. Retrieved from [Link]

  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Grabarkiewicz, T., & Hoffmann, M. (2006). Syn- and Anti-Conformations of 5'-deoxy- and 5'-O-methyl-uridine 2',3'-cyclic Monophosphate. Journal of Molecular Modeling. Retrieved from [Link]

Sources

Safety Operating Guide

5,6-Dimethyluridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,6-Dimethyluridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety Guide (SOP Level)[1]

Executive Summary: Immediate Action Protocol

5,6-Dimethyluridine is a specialized nucleoside analog.[1][] While specific toxicological data for this precise derivative may be limited in public registries, its structural homology to other bioactive pyrimidines (e.g., 5-fluorouracil, 5-methyluridine) mandates that it be handled with Universal Precautions for novel chemical entities (NCEs).[1][]

Core Disposal Directive:

  • Treat as Hazardous: Default to RCRA Hazardous Waste protocols.

  • Do Not Sew: Strictly prohibited from drain disposal.[1][]

  • Segregation: Isolate from oxidizers and strong acids.[]

  • Destruction Method: High-temperature incineration is the only validated disposal route.[1][]

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams. As a research chemical, 5,6-Dimethyluridine often lacks a fully populated Safety Data Sheet (SDS).[1][] Use the following inferred profile for risk assessment.

PropertySpecification / AssumptionOperational Implication
Chemical Class Pyrimidine Nucleoside AnalogPotential antimetabolite; treat as a potential mutagen/cytotoxin.[1][]
Physical State Crystalline Solid (White/Off-white)Risk of dust generation; use HEPA filtration/fume hood during transfer.[1][]
Solubility Soluble in DMSO, DMF, Water (moderate)Liquid waste will likely be mixed organic/aqueous.[1]
Stability Generally StableKeep away from strong oxidizers (e.g., peroxides, permanganates).[1]
RCRA Status Not specifically P- or U-listedClassify as "Hazardous Waste - Toxic/Irritant" pending specific assay.[1][]

Expert Insight: The addition of methyl groups at the C5 and C6 positions of the uracil ring generally increases lipophilicity compared to native uridine. This can enhance cellular uptake, necessitating stricter PPE (double nitrile gloves) during waste handling than standard nucleosides.[1][]

Waste Stream Decision Matrix (Visual)

The following diagram outlines the logical flow for categorizing and disposing of 5,6-Dimethyluridine waste.

WasteDisposal Start Waste Generation: 5,6-Dimethyluridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquors) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes, Tips) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Label: Toxic Solid) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Trace Trace Contamination (<3% by weight) Debris->Trace Bulk Gross Contamination (Spills/Visible Powder) Debris->Bulk Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, Ethanol, Water) SolventCheck->NonHalogenated BinHalo Halogenated Waste Carboy (Label: Halo-Organic) Halogenated->BinHalo BinNonHalo Non-Halo Waste Carboy (Label: Organic/Aqueous) NonHalogenated->BinNonHalo Trace->BinSolid Double Bag Bulk->BinSolid Seal in Jar Incineration High-Temp Incineration (Off-Site Facility) BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Figure 1: Decision tree for segregating 5,6-Dimethyluridine waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use for expired stocks, surplus powder, or lyophilized cakes.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[1][]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[1][]

    • Dampen a paper towel with water to wipe up any electrostatic dust; dispose of the towel in the same container.

  • Labeling:

    • Apply a hazardous waste label immediately.[1][]

    • Constituents: "5,6-Dimethyluridine (Nucleoside Analog)."[1][]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[]

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4 mil thickness) before placing it in the lab's satellite accumulation area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Use for HPLC effluents, cell culture media (spiked), or reaction mother liquors.[1]

  • Segregation: Determine the primary solvent.[]

    • Aqueous/Organic Mixtures (DMSO/Water/Methanol): Segregate into "Non-Halogenated Organic" waste.[1][]

    • Halogenated Mixtures (DCM/Chloroform): Segregate into "Halogenated" waste.[1][]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Piranha solution), as nucleosides can react exothermically or form unstable intermediates.[1]

  • Deactivation (Optional but Recommended for Bio-Active Solutions):

    • If the solution is suspected of high biological activity (e.g., viral inhibition assays), treat with 10% bleach (sodium hypochlorite) for 30 minutes only if the solvent is water-based and compatible.[1] Do not bleach solutions containing ammonia or high organic loads (DMSO) to avoid toxic chloramine gas or exothermic reactions.[1][]

    • Default Action: If unsure of chemistry, skip chemical deactivation and rely on incineration.

Protocol C: Contaminated Debris (PPE & Consumables)
  • Trace Waste: Gloves, pipette tips, and bench paper with no visible residue can often be disposed of in "Chemically Contaminated Solid Waste" boxes (often lined with yellow or clear bags depending on institutional policy).[1]

  • Gross Contamination: Sponges or mats used to absorb spills must be sealed in a Ziploc bag and placed in the Solid Hazardous Waste drum, not the general lab trash.

Spill Response Mechanism

In the event of a spill of 5,6-Dimethyluridine, immediate containment is critical to prevent aerosolization.

Spill Cleanup Workflow:

  • Secure Area: Alert nearby personnel. Post "Do Not Enter" signage.[1][]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Powder: Cover gently with wet paper towels (water or ethanol) to prevent dust dispersion.[1][] Do not dry sweep.[1][]

    • Liquid: Surround with absorbent pads or vermiculite.[1][]

  • Removal: Scoop material into a hazardous waste jar.

  • Decontamination: Wash the surface 3 times with a soap/water solution, followed by a 70% Ethanol rinse.

  • Validation: Verify no visible residue remains.[1][]

Regulatory Compliance & References

Regulatory Status: This substance is generally regulated under the Resource Conservation and Recovery Act (RCRA) as a chemical waste.[1] While not explicitly listed on the P-list (acutely hazardous) or U-list (toxic), the "Cradle-to-Grave" responsibility requires the generator to characterize it.[1][]

  • EPA Waste Code (Generic): If ignitable solvents are present (e.g., Methanol), use D001 .[1] If toxic via TCLP (unlikely for this specific molecule but possible for mixtures), use D006 (Cadmium) etc., if catalysts were used.[1] For the pure substance, label as "Non-Regulated Chemical Waste" destined for Incineration .

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][] [Link]

  • PubChem. (n.d.).[1][] 5-Methyluridine (Ribothymidine) Compound Summary. (Used as structural proxy for toxicity inference).[1][] National Library of Medicine.[] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.